Carbenoxolone disodium salt
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENDLAVTKRQMS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7421-40-1 | |
| Record name | Carbenoxolone disodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Carbenoxolone Disodium (B8443419) Salt as a Pannexin-1 Channel Inhibitor
Introduction
Pannexin-1 (Panx1) channels are large-pore, single-membrane channels that play a crucial role in cellular communication by mediating the release of ATP and other small molecules.[1][2][3] This release of ATP acts as a "find-me" signal in apoptosis, modulates synaptic plasticity, and is involved in inflammatory responses.[1][4] Given their involvement in a variety of physiological and pathological processes, Panx1 channels have emerged as a promising therapeutic target.[5][6]
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid, is one of the most commonly used pharmacological inhibitors of Panx1 channels.[2][3][6] Initially recognized for its effects on gap junctions, CBX has been widely adopted in the study of Panx1.[7][8] This guide provides a comprehensive technical overview of Carbenoxolone disodium salt as a Panx1 inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.
Mechanism of Action
Carbenoxolone inhibits Pannexin-1 channels through an allosteric mechanism rather than a simple pore-blocking action.[1][7] Recent studies, including cryo-electron microscopy, have revealed that CBX likely binds to a groove between the first and second extracellular loops (EL1 and EL2) of the Panx1 channel.[6][7] This binding event is thought to lock the channel in a closed conformation.[6]
The first extracellular loop of Panx1 is critical for CBX-mediated inhibition.[1][2][3] Specifically, the tryptophan residue at position 74 (W74) in EL1 has been identified as a key player.[1][5] Mutation of this residue can reverse the inhibitory effect of Carbenoxolone, and in some cases, even lead to potentiation of channel activity.[1][2][3] This suggests that CBX acts as a gating modulator, influencing the conformational changes that lead to channel opening and closing.[1]
Data Presentation: Quantitative Inhibitory Data
Carbenoxolone's utility as a research tool is tempered by its lack of specificity. It is known to inhibit a variety of other channels, including connexin hemichannels, voltage-gated Ca2+ channels, and P2X7 receptors.[8][9] A summary of its inhibitory concentrations (IC50) across different targets is presented below for comparative analysis.
| Compound | Target Channel | IC50 Value | Cell Type / System | Reference |
| Carbenoxolone | Pannexin-1 (Panx1) | ~2-5 µM | HEK293 cells, Xenopus laevis oocytes | [1][7][9] |
| Connexin 26 (Cx26) Hemichannel | 21 µM | Xenopus laevis oocytes | [9][10] | |
| Connexin 38 (Cx38) Hemichannel | 34 µM | Xenopus laevis oocytes | [9][10] | |
| Swelling-activated chloride currents (ICl,swell) | 98 ± 5 µM | HEK-293 cells | [11] | |
| Voltage-gated Ca2+ Channels | 48 µM | Retina | [9][10] | |
| P2X7 Receptors | 175 nM | Cell lines | [9][10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways involving Panx1 and the logical relationship of Carbenoxolone as an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments used to assess the inhibitory activity of Carbenoxolone on Pannexin-1 channels are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Panx1 channels in the cell membrane, providing a robust assessment of channel activity and inhibition.
Objective: To measure Panx1-mediated currents and their inhibition by Carbenoxolone.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transfected with a plasmid encoding human Pannexin-1.[1]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 147 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.
-
Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV) where Panx1 channels are typically closed.[1][5] Depolarizing voltage steps (e.g., to potentials between -100 mV and +100 mV for 0.5-1 second) are applied to activate the channels.[1]
-
Application of Inhibitor: After establishing a stable baseline recording of Panx1 currents, Carbenoxolone (e.g., 10-100 µM) is applied to the bath solution.[1][5]
-
Data Analysis: The reduction in the amplitude of the voltage-activated outward current in the presence of Carbenoxolone is quantified to determine the extent of inhibition.[1]
Dye Uptake Assay
This assay provides a functional readout of Panx1 channel opening by measuring the influx of fluorescent dyes that are normally membrane-impermeant.
Objective: To assess Panx1 channel permeability and its inhibition by Carbenoxolone.
Methodology:
-
Cell Preparation: Cells expressing Panx1 (e.g., Jurkat cells, thymocytes, or transfected HEK293 cells) are plated in a multi-well plate.[12]
-
Induction of Channel Opening: Panx1 channels are opened using an appropriate stimulus. For example, apoptosis can be induced with anti-Fas antibody, or P2X7 receptors can be activated with ATP in cells co-expressing this receptor.[12][13]
-
Dye and Inhibitor Application: The fluorescent dye (e.g., YO-PRO-1 or ethidium (B1194527) bromide) is added to the extracellular medium.[12][13] In experimental wells, cells are pre-incubated with Carbenoxolone (e.g., 10-50 µM) for a short period (e.g., 10 minutes) before adding the stimulus and dye.[12][13]
-
Measurement: The uptake of the dye into the cells is measured over time using a fluorescence plate reader or by flow cytometry.[12][13] An increase in intracellular fluorescence indicates dye uptake through open channels.
-
Data Analysis: The rate of dye uptake or the total fluorescence at a specific time point is compared between control and Carbenoxolone-treated cells to quantify inhibition.[13]
ATP Release Assay
This assay directly measures the release of ATP from cells, a primary function of Panx1 channels.
Objective: To quantify ATP release mediated by Panx1 and its inhibition by Carbenoxolone.
Methodology:
-
Cell Culture: Cells are cultured to an appropriate density. Both cell lines and primary cells like erythrocytes can be used.[14]
-
Stimulation: ATP release is triggered by a relevant stimulus, such as hypotonic stress, low oxygen tension, or mechanical stimulation.[14]
-
Inhibitor Treatment: In the experimental group, cells are treated with Carbenoxolone (e.g., 100 µM) prior to and during stimulation.[14]
-
Sample Collection: At specific time points, aliquots of the extracellular medium are collected.
-
ATP Measurement: The concentration of ATP in the collected samples is measured using a luciferin-luciferase-based bioluminescence assay. The light produced is proportional to the ATP concentration and is quantified using a luminometer.
-
Data Analysis: The amount of ATP released from Carbenoxolone-treated cells is compared to that from untreated control cells.
Conclusion and Future Perspectives
This compound is a valuable tool for studying the physiological and pathological roles of Pannexin-1 channels. Its mechanism of action, centered on the modulation of the first extracellular loop, is becoming increasingly understood. However, researchers and drug development professionals must remain cognizant of its significant off-target effects. The quantitative data clearly indicates that at concentrations used to inhibit Panx1, Carbenoxolone can also affect connexins and other ion channels, necessitating careful experimental design and interpretation of results.[8][9] The use of more specific inhibitors, such as the 10Panx1 peptide, or genetic approaches like siRNA knockdown, should be considered for validating findings obtained with Carbenoxolone.[7][12] Future research will likely focus on developing more specific Panx1 inhibitors, leveraging the structural insights into the Carbenoxolone binding site to design novel compounds with improved selectivity and therapeutic potential.
References
- 1. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pannexin 1 is the conduit for low oxygen tension-induced ATP release from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Carbenoxolone Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid from licorice root, has a well-documented history in the treatment of gastric and oral ulcers. Beyond its clinical applications, it has emerged as a valuable pharmacological tool for researchers investigating a diverse range of cellular processes. This technical guide provides an in-depth exploration of the primary and secondary molecular targets of Carbenoxolone, presenting quantitative data, detailed experimental methodologies, and the associated signaling pathways.
Primary Molecular Targets
The principal molecular targets of Carbenoxolone are the 11β-hydroxysteroid dehydrogenase enzymes and gap junction proteins (connexins). Its interaction with these targets underlies many of its therapeutic and off-target effects.
11β-Hydroxysteroid Dehydrogenases (11β-HSD)
Carbenoxolone is a well-established inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for glucocorticoid metabolism.[1] It inhibits both isoforms, 11β-HSD1 and 11β-HSD2, which catalyze the interconversion of active cortisol and inactive cortisone (B1669442).[2] This inhibition leads to an increase in local glucocorticoid concentrations, thereby modulating glucocorticoid receptor activation.[3]
Quantitative Data: Inhibition of 11β-HSD
| Target Isoform | Species | IC50 / Inhibition | Reference |
| 11β-HSD1 | Human | Not specified | [1][4] |
| 11β-HSD1 | Mouse | Dose-dependent inhibition (see below) | [5] |
| 11β-HSD2 | Human | Not specified | [1] |
In a study using liver homogenates from db/db mice, Carbenoxolone demonstrated a dose-dependent inhibition of 11β-HSD1 activity, measured by the conversion of cortisone to cortisol:
-
0.4 µmol/L: 21% inhibition[5]
-
0.8 µmol/L: 48% inhibition[5]
-
1.6 µmol/L: 82% inhibition[5]
-
3.2 µmol/L: 95% inhibition[5]
Experimental Protocol: 11β-HSD Inhibition Assay
A common method to determine 11β-HSD activity involves the use of radiolabeled steroids.[2][6]
-
Enzyme Source: Recombinant human 11β-HSD1 or 11β-HSD2, or tissue homogenates (e.g., liver, kidney).[6][7]
-
Substrate: Radiolabeled substrate, such as [3H]-cortisone for the reductase activity of 11β-HSD1 or [3H]-cortisol for the dehydrogenase activity of 11β-HSD2.[6]
-
Cofactor: NADPH for 11β-HSD1 reductase activity and NAD+ for 11β-HSD2 dehydrogenase activity.[6][7]
-
Incubation: The enzyme, substrate, cofactor, and various concentrations of Carbenoxolone are incubated at 37°C.[6]
-
Separation and Detection: The radiolabeled substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated substrate and product is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of conversion of substrate to product is calculated, and the IC50 value for Carbenoxolone is determined from the dose-response curve.[6]
Signaling Pathway: Glucocorticoid Receptor Activation
By inhibiting 11β-HSD, Carbenoxolone increases the local concentration of active glucocorticoids, such as cortisol. This leads to enhanced activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[3][8] Upon ligand binding, the GR translocates to the nucleus and regulates the transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions.[8]
Gap Junctions (Connexins)
Carbenoxolone is a widely used non-specific blocker of gap junctions, which are intercellular channels formed by connexin proteins that allow direct communication between adjacent cells.[9] It has been shown to inhibit various connexin isoforms with differing potencies.
Quantitative Data: Inhibition of Connexin Isoforms
| Target Isoform | IC50 | Reference |
| Connexin 43 (Cx43) | 5.6 ± 1.1 µM | Not specified in provided context |
| Connexin 40 (Cx40) | 105.2 ± 1.0 µM | Not specified in provided context |
| Connexin 30 (Cx30) | 748.2 ± 1.3 µM | Not specified in provided context |
Experimental Protocol: Scrape-Loading Dye Transfer Assay
The scrape-loading dye transfer assay is a common method to assess gap junctional intercellular communication (GJIC).[10][11]
-
Cell Culture: Cells expressing the connexin of interest are grown to confluence in a culture dish.
-
Dye Loading: A fluorescent dye that can pass through gap junctions, such as Lucifer Yellow or Calcein, is introduced into a subset of cells by creating a scrape in the cell monolayer with a scalpel or needle in the presence of the dye.[10][12]
-
Incubation: The cells are incubated for a period to allow the dye to transfer to adjacent, non-scraped cells via functional gap junctions.
-
Inhibitor Treatment: To test the effect of Carbenoxolone, cells are pre-incubated with the compound before scraping and dye loading.
-
Visualization and Quantification: The extent of dye transfer is visualized using fluorescence microscopy. The number of layers of cells containing the dye away from the scrape line is quantified to assess the level of GJIC. A reduction in dye transfer in the presence of Carbenoxolone indicates inhibition of gap junctions.[11]
Signaling Pathway: Protein Kinase A (PKA) Pathway
Studies have shown that Carbenoxolone's effect on gap junctions can involve the Protein Kinase A (PKA) signaling pathway.[12] While Carbenoxolone blocks gap junction communication, it can also lead to an upregulation of Connexin 43 (Cx43) expression through a PKA-dependent mechanism, suggesting a potential feedback loop.[12]
Secondary Molecular Targets
In addition to its primary targets, Carbenoxolone has been shown to interact with other molecules, which may contribute to its overall pharmacological profile.
Histone Deacetylase 6 (HDAC6)
Recent studies have identified Carbenoxolone as an inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in various cellular processes, including cell motility and protein degradation.
Quantitative Data: Inhibition of HDAC6
| Target | IC50 | Reference |
| HDAC6 | 0.772 ± 0.081 µM | Not specified in provided context |
Experimental Protocol: Fluorimetric HDAC6 Assay
-
Enzyme and Substrate: Recombinant human HDAC6 and a fluorogenic substrate are used.[13]
-
Reaction: The enzyme, substrate, and varying concentrations of Carbenoxolone are incubated in a buffer solution.
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.
-
Detection: The fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of fluorescence intensity versus inhibitor concentration.[13]
Mineralocorticoid and Glucocorticoid Receptors
Carbenoxolone has demonstrated a weak affinity for both mineralocorticoid and glucocorticoid receptors.[14][15]
Quantitative Data: Receptor Binding
| Receptor | Binding Affinity | Reference |
| Mineralocorticoid Receptor | Demonstrable affinity, but quantitative data not specified | [14] |
| Glucocorticoid Receptor | Weak affinity, approximately 1000 times less effective than corticosterone | [15] |
Experimental Protocol: Receptor Binding Assay
Competitive binding assays are typically used to determine the affinity of a compound for a receptor.
-
Receptor Source: Cytosol preparations from tissues expressing the receptor of interest (e.g., kidney for mineralocorticoid receptor, liver for glucocorticoid receptor).[15]
-
Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-aldosterone for the mineralocorticoid receptor, [3H]-dexamethasone for the glucocorticoid receptor) is used.[15]
-
Competition: The radioligand is incubated with the receptor source in the presence of increasing concentrations of unlabeled Carbenoxolone.
-
Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal).
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Carbenoxolone that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Pepsins
Carbenoxolone has been shown to inhibit the activity of several human pepsins, which are digestive proteases.[16]
Quantitative Data: Pepsin Inhibition
Experimental Protocol: In Vitro Pepsin Inhibition Assay
-
Enzyme and Substrate: Purified pepsin and a suitable substrate (e.g., hemoglobin or a synthetic fluorogenic peptide) are used.[17][19]
-
Reaction: Pepsin is pre-incubated with various concentrations of Carbenoxolone before the addition of the substrate.
-
Detection: The enzymatic activity is measured by quantifying the amount of digested substrate. For the hemoglobin assay, this can be done by measuring the absorbance of the soluble peptides. For fluorogenic assays, the increase in fluorescence upon substrate cleavage is measured.[19]
-
Data Analysis: The percentage of inhibition is calculated for each Carbenoxolone concentration, and the IC50 value can be determined.
Summary and Conclusion
Carbenoxolone disodium salt exhibits a complex pharmacological profile by interacting with multiple molecular targets. Its primary effects are mediated through the potent inhibition of 11β-hydroxysteroid dehydrogenases and the blockade of gap junction channels. Additionally, it demonstrates inhibitory activity against HDAC6 and weak binding to mineralocorticoid and glucocorticoid receptors, as well as inhibition of pepsin activity. This multifaceted nature makes Carbenoxolone a valuable tool for dissecting various physiological and pathological processes. For drug development professionals, understanding this polypharmacology is crucial for interpreting experimental results and for the design of more selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers utilizing Carbenoxolone in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mineralocorticoid activity of carbenoxolone: contrasting effects of carbenoxolone and liquorice on 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone increases hepatic insulin sensitivity in man: a novel role for 11-oxosteroid reductase in enhancing glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. A pre-loading method of evaluating gap junctional communication by fluorescent dye transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The actions of carbenoxolone on enzymes and their relation to its therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of peptic activity by carbenoxolone and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of peptic activity in man by carbenoxolyne sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
Carbenoxolone Disodium Salt as an Inhibitor of 11β-Hydroxysteroid Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbenoxolone (B1668346), a derivative of glycyrrhetinic acid, is a well-established inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes, existing in two primary isoforms (11β-HSD1 and 11β-HSD2), are critical regulators of glucocorticoid activity at the tissue level. By catalyzing the interconversion of active cortisol and inactive cortisone (B1669442), they play a pivotal role in the pathophysiology of various metabolic and inflammatory diseases. This technical guide provides an in-depth overview of carbenoxolone's interaction with 11β-HSD, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to 11β-Hydroxysteroid Dehydrogenase and Carbenoxolone
The 11β-hydroxysteroid dehydrogenase (11β-HSD) system comprises two key enzymes that modulate the intracellular availability of glucocorticoids.
-
11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][2] It is highly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[1][2]
-
11β-HSD2: In contrast, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone.[1][2] This isoform is predominantly found in mineralocorticoid target tissues, like the kidneys and colon, where it protects the mineralocorticoid receptor (MR) from illicit occupation by cortisol.[2][3]
Carbenoxolone disodium (B8443419) salt is a synthetic derivative of glycyrrhetinic acid, the active component of licorice.[4] It is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[5][6] This dual inhibition has significant physiological consequences, leading to increased local cortisol concentrations in tissues expressing 11β-HSD1 and allowing cortisol to act as a potent mineralocorticoid in tissues expressing 11β-HSD2.[7][8]
Quantitative Data on 11β-HSD Inhibition by Carbenoxolone
The inhibitory potency of carbenoxolone varies between the two 11β-HSD isoforms and across different species. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibitory Activity of Carbenoxolone against 11β-HSD Isoforms
| Isoform | Species | Assay System | Potency (IC₅₀/Kᵢ) | Reference |
| 11β-HSD1 | Human | Recombinant enzyme | Kᵢ: low nanomolar | [5] |
| 11β-HSD1 | Rat | Liver homogenates | 82% inhibition at 1.6 µmol/L | [9] |
| 11β-HSD1 | Mouse | Liver homogenates | 21-95% inhibition at 0.4-3.2 µmol/L | [10] |
| 11β-HSD2 | Human | Cultured cells | Apparent Kᵢ: 2.5 nM | [11] |
| 11β-HSD2 | Rat | Kidney homogenates | Dose-dependent inhibition | [12] |
Table 2: In Vivo Effects of Carbenoxolone Administration
| Species | Dose | Tissue | Effect on 11β-HSD Activity | Reference |
| Rat | 0.06 - 6 mg/h (IV) | Kidney | 50% to >90% inhibition | [12] |
| Rat | 100 mg/kg (IP) | Liver, Kidney, Brain | Marked inhibition | [13] |
| Mouse | 10 - 50 mg/kg (PO, twice daily) | Brain, Adipose, Liver | Dose-dependent decrease | [10] |
| Human | 100 mg (single dose) | Adipose tissue | Reduced cortisol availability | [6] |
| Human | 100 mg (3x/day for 7 days) | Whole body | Improved insulin (B600854) sensitivity | [9] |
| Human | 100 mg (3x/day for 4-6 weeks) | - | Improved verbal fluency and memory | [7] |
Signaling Pathways Modulated by Carbenoxolone
The inhibition of 11β-HSD by carbenoxolone directly impacts the glucocorticoid and mineralocorticoid signaling pathways by altering the local concentrations of active cortisol.
Glucocorticoid Receptor (GR) Signaling Pathway
In tissues expressing 11β-HSD1, carbenoxolone increases intracellular cortisol levels, leading to enhanced activation of the glucocorticoid receptor (GR). This initiates a signaling cascade with wide-ranging effects on gene expression.
Mineralocorticoid Receptor (MR) Signaling Pathway
In mineralocorticoid-sensitive tissues, 11β-HSD2 normally protects the MR from activation by cortisol. Carbenoxolone inhibits this protective mechanism, leading to cortisol-mediated MR activation and subsequent downstream effects, such as sodium retention.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 11 beta-OHSD inhibitor, carbenoxolone, enhances Na retention by aldosterone and 11-deoxycorticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone stimulates chorionic gonadotropin secretion from human term cytotrophoblast cells differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Carbenoxolone Disodium Salt in Neuroscience: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) (CBX), a derivative of glycyrrhetinic acid traditionally used for its anti-ulcer properties, has emerged as a significant modulator of neural function. Its primary mechanism of action in neuroscience was initially attributed to its ability to block gap junctions, the intercellular channels crucial for direct communication between cells. However, a growing body of evidence reveals a more complex pharmacological profile, with CBX exerting a range of effects on synaptic transmission, neuronal excitability, and cellular signaling pathways, often independent of its gap junction blocking activity. This technical guide provides a comprehensive overview of the biological activities of Carbenoxolone disodium (B8443419) salt in the context of neuroscience, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. A critical consideration highlighted throughout this guide is the debate surrounding its ability to cross the blood-brain barrier, a factor with significant implications for its therapeutic application in central nervous system (CNS) disorders.
I. Modulation of Synaptic Transmission and Neuronal Properties
Carbenoxolone directly influences both excitatory and inhibitory synaptic transmission through mechanisms that extend beyond gap junction blockade.
Effects on Excitatory Synaptic Transmission
Studies have demonstrated that CBX can significantly alter excitatory postsynaptic currents (EPSCs). Research using whole-cell voltage-clamp recordings in cultured mouse hippocampal neurons has shown that CBX irreversibly reduces α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated EPSCs.[1][2] This effect is concentration-dependent and suggests a presynaptic site of action, as CBX does not affect glutamate-evoked whole-cell currents but does increase the paired-pulse ratio of both AMPA and N-methyl-D-aspartate (NMDA) receptor-mediated EPSCs.[1][2]
Effects on Inhibitory Synaptic Transmission
Carbenoxolone also reversibly reduces γ-aminobutyric acid type A (GABAA) receptor-mediated inhibitory postsynaptic currents (IPSCs).[1][2] Unlike its effect on EPSCs, the inhibition of IPSCs is rapidly and fully reversible.[1] In rat somatosensory cortex slices, CBX has been shown to decrease both the amplitude and frequency of spontaneous IPSCs (sIPSCs).[3]
Impact on Neuronal Membrane Properties
Beyond synaptic currents, CBX affects fundamental neuronal membrane properties. It has been observed to increase the action potential width and reduce the action potential firing rate in hippocampal neurons.[1][2] Furthermore, at a concentration of 100 μM, CBX decreased the resting membrane input resistance by 20.6% in excitatory hippocampal neurons.[1]
Table 1: Quantitative Effects of Carbenoxolone on Synaptic Transmission and Neuronal Properties
| Parameter | Cell Type | CBX Concentration | Effect | Reference |
| AMPA Receptor-mediated EPSC Amplitude | Mouse Hippocampal Neurons | 10 μM | Reduced to 80.0 ± 2.2% of control | [1] |
| 50 μM | Reduced to 79.2 ± 3.3% of control | [1] | ||
| 100 μM | Reduced to 63.3 ± 4.5% of control | [1] | ||
| NMDA Receptor-mediated EPSC Amplitude | Mouse Hippocampal Neurons | 100 μM | Reduced to 69.1 ± 3.2% of control | [1] |
| GABAA Receptor-mediated IPSC Amplitude | Mouse Hippocampal Neurons | 10 μM | Reduced by 81.2 ± 3.9% of control | [1] |
| 50 μM | Reduced by 60.0 ± 6.7% of control | [1] | ||
| 100 μM | Reduced by 49.8 ± 5.7% of control | [1] | ||
| Spontaneous IPSC (sIPSC) Amplitude | Rat Somatosensory Cortex Neurons | 150 μM | Decreased by 30.2% | [3] |
| Spontaneous IPSC (sIPSC) Frequency | Rat Somatosensory Cortex Neurons | 150 μM | Decreased by 25.7% | [3] |
| Spontaneous EPSC (sEPSC) Frequency | Rat Somatosensory Cortex Neurons | 150 μM | Increased by 24.1% (not statistically significant) | [3] |
| Resting Membrane Input Resistance | Mouse Hippocampal Neurons | 100 μM | Decreased by 20.6% | [1] |
| Voltage-gated Ca2+ Channel Current | Isolated Cone Photoreceptors | 100 μM | Reduced by 37% | [4] |
| EC50 | 48 μM | [4] |
II. The Role of Gap Junction Blockade
While many of the effects of Carbenoxolone are independent of its action on gap junctions, its ability to block these channels remains a key aspect of its biological activity in the nervous system. Gap junctions, formed by connexin proteins, are prevalent in both neurons and glial cells and are implicated in various physiological and pathological processes, including seizure synchronization.[5][6]
CBX has been widely used as a tool to investigate the role of gap junctions in neurological disorders like epilepsy.[5][6][7] It has been shown to reduce seizure-related synchronization in various experimental models.[5] However, the interpretation of these results is complicated by the "off-target" effects of CBX on synaptic transmission and neuronal excitability.[1][5] For instance, some studies suggest that the antiepileptic effects of carbenoxolone may be due to the blockade of GABAA receptors rather than gap junctions.[5]
III. Neuroprotective and Anti-inflammatory Activities
Carbenoxolone has demonstrated significant neuroprotective effects in various models of neurological disease, often linked to its anti-inflammatory and signaling-modulatory properties.
Ischemic Stroke
In models of focal cerebral ischemia, CBX treatment has been shown to reduce cerebral injury.[8] This neuroprotective effect is mediated, at least in part, by the activation of the PI3K/Akt signaling pathway and the inhibition of the caspase-3 apoptosis pathway.[8] Pre-administration of CBX has also been found to diminish infarct size, decrease the generation of reactive oxygen species, and inhibit the activation of astrocytes and microglia in a rat model of transient cerebral ischemia.[9]
Parkinson's Disease
In a rotenone-based rat model of Parkinson's disease, long-term administration of a low dose of CBX (20 mg/kg body weight) led to the upregulation of heat shock proteins (HSPs) such as HSP70, HSP40, and HSP27.[10] This resulted in a reduction of α-synuclein and ubiquitin aggregation, an upregulation of ubiquitin-proteasome system (UPS) activity, and a decrease in apoptosis and oxidative stress, ultimately improving motor function.[10] Further research in the same model showed that CBX reduces neuroinflammation by inhibiting the activation of astrocytes and the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] A novel approach using intranasal delivery of CBX via mucoadhesive solid lipid nanoparticles has shown promise in improving motor function and neurotransmitter levels in a rat model of Parkinson's disease.[12]
Alzheimer's Disease and Cognitive Function
Recent studies have explored the potential of Carbenoxolone in the context of Alzheimer's disease. In a rat model using amyloid-beta 1-42 oligomer injection, CBX supplementation was found to prevent neurodegeneration and cognitive decline by inhibiting neuroinflammation and inducing BDNF/CREB signaling.[13] Some research also suggests that CBX may improve cognitive function, with one study showing improved verbal fluency and memory in healthy elderly men and cognitively impaired individuals with diabetes.[14][15][16] This effect is thought to be related to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), leading to reduced cortisol levels.[15][17]
Table 2: Neuroprotective Effects of Carbenoxolone in Disease Models
| Disease Model | Animal Model | CBX Dosage and Administration | Key Findings | Reference |
| Ischemic Stroke | Rat (MCAO) | 25 mg/kg, intracerebroventricular | Diminished infarct size, decreased ROS, inhibited astrocyte and microglia activation | [9] |
| Rat (transient focal ischemia) | Not specified | Reduced cerebral injury via PI3K/Akt and anti-apoptotic pathways | [8] | |
| Rat (transient focal ischemia) | 100, 200, 400 mg/kg, intraperitoneal | Significantly reduced cortical and striatal infarct volumes | [18] | |
| Parkinson's Disease | Rat (rotenone-induced) | 20 mg/kg body weight, daily for 5 weeks | Upregulated HSPs, reduced α-synuclein aggregation, improved motor function | [10] |
| Rat (rotenone-induced) | 20 mg/kg body weight | Reduced neuroinflammation and mitochondrial dysfunction | [11] | |
| Rat (rotenone-induced) | 20 mg/kg/day, intranasal | Improved motor function, increased dopamine, decreased α-synuclein | [12] | |
| Alzheimer's Disease | Rat (Aβ 1-42 oligomer-induced) | 20 mg/kg body weight, i.p. for 6 weeks | Inhibited neuroinflammation, induced BDNF/CREB signaling, improved cognitive function | [13] |
| Posttraumatic Epilepsy | Rat (ferric ion-induced) | 20 mg/kg, intraperitoneal | Reduced connexin expression, inhibited glial proliferation, ameliorated seizure degree | [19] |
IV. Blood-Brain Barrier Permeability: A Point of Contention
A critical factor for the therapeutic potential of Carbenoxolone in CNS disorders is its ability to cross the blood-brain barrier (BBB). However, studies on this topic have yielded conflicting results. An HPLC study in rats concluded that CBX does not penetrate the BBB after intraperitoneal administration, with negligible concentrations found in the cerebrospinal fluid.[20][21][22] This suggests that for central effects, direct intracerebral administration may be necessary.[20] Conversely, numerous in vivo studies have reported significant neurological effects of systemically administered CBX, including neuroprotection in stroke and Parkinson's models, and anticonvulsant effects.[7][18] This discrepancy may be due to various factors, including the possibility of transient BBB penetration, effects mediated by peripheral mechanisms that influence the CNS, or the use of different experimental models and techniques. Some researchers suggest that while the CBX molecule is polar and large, making it difficult to cross the BBB, its systemic administration is inadequate for studying direct effects on CNS targets.[23]
V. Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons
-
Cell Culture: Micro-island cultures are prepared by plating dissociated hippocampal neurons from embryonic mice onto a glial cell layer. This allows for the formation of autaptic synapses.[1]
-
Electrophysiology: Whole-cell voltage-clamp and current-clamp recordings are performed on individual neurons.
-
Stimulation and Recording: For autaptic currents, the neuron's soma is briefly depolarized to elicit an action potential and the resulting postsynaptic current is recorded. For paired-pulse ratio experiments, two stimuli are delivered in close succession.
-
Drug Application: Carbenoxolone is applied to the bath solution at various concentrations.
-
Data Analysis: The amplitude, frequency, and kinetics of EPSCs and IPSCs are measured and compared before and after drug application.[1]
In Vivo Model of Focal Cerebral Ischemia (MCAO)
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure: Transient focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method. The filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[18]
-
Drug Administration: Carbenoxolone is administered, for example, via intraperitoneal injection at the beginning of ischemia.[18]
-
Outcome Measures: Neurological deficit scores are assessed, and infarct volumes are determined using triphenyltetrazolium (B181601) chloride (TTC) staining of brain slices.[18] Western blotting can be used to analyze the expression of proteins involved in signaling pathways like PI3K/Akt and apoptosis.[8]
Rotenone-Induced Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats are used.[24]
-
Induction of Parkinsonism: Rotenone (B1679576), a mitochondrial complex I inhibitor, is administered systemically (e.g., 2 mg/kg body weight) for several weeks to induce progressive neurodegeneration of dopaminergic neurons.[10][11]
-
Drug Administration: Carbenoxolone is co-administered with rotenone (e.g., 20 mg/kg body weight, intraperitoneally).[10][11]
-
Behavioral Analysis: Motor function is assessed using tests such as the open field test, rotarod test, and catalepsy test.[10]
-
Biochemical and Histological Analysis: At the end of the treatment period, brain tissue (specifically the midbrain) is collected for analysis of protein aggregation (α-synuclein, ubiquitin), HSP levels, UPS activity, markers of apoptosis and oxidative stress, and neurotransmitter levels (dopamine).[10][11] Immunohistochemistry is used to assess neuronal survival (e.g., tyrosine hydroxylase staining) and neuroinflammation (e.g., GFAP and Iba-1 staining).[11]
VI. Signaling Pathways and Experimental Workflows
VII. Conclusion and Future Directions
Carbenoxolone disodium salt exhibits a broad spectrum of biological activities in the nervous system, extending far beyond its initial characterization as a gap junction blocker. Its ability to modulate synaptic transmission, influence neuronal excitability, and confer neuroprotection in various disease models highlights its potential as a therapeutic agent. However, the conflicting evidence regarding its BBB permeability presents a significant hurdle for its clinical translation for CNS disorders. Future research should focus on clarifying the mechanisms underlying its diverse effects, particularly the non-gap junction-mediated actions, and on developing strategies to enhance its delivery to the central nervous system. A systematic review of studies on Carbenoxolone's effects on neurological conditions suggests both neuroprotective and neurotoxic potential, emphasizing the need for cautious application and further comprehensive research to optimize its therapeutic use.[25] The development of analogs with improved BBB permeability and target specificity could unlock the full therapeutic potential of this multifaceted compound in the treatment of neurological diseases.
References
- 1. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone Modifies Spontaneous Inhibitory and Excitatory Synaptic Transmission in Rat Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticonvulsant effects of carbenoxolone in genetically epilepsy prone rats (GEPRs) [iris.unipa.it]
- 8. Neuroprotection by Carbenoxolone Against Ischemia Injury Involves PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term heat shock proteins (HSPs) induction by carbenoxolone improves hallmark features of Parkinson's disease in a rotenone-based model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of neuroinflammation and mitochondrial dysfunctions by carbenoxolone in the rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Nose-to-brain delivery of carbenoxolone via mucoadhesive solid lipid nanoparticles for Parkinson's symptoms management: In vitro and in vivo evaluation in a rotenone-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Sweet way to slow memory loss | Research | The Guardian [theguardian.com]
- 16. healthday.com [healthday.com]
- 17. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 18. Peripheral administration of carbenoxolone reduces ischemic reperfusion injury in transient model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbenoxolone pretreatment and treatment of posttraumatic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbenoxolone does not cross the blood brain barrier: an HPLC study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbenoxolone does not cross the blood brain barrier: an HPLC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbenoxolone does not cross the blood brain barrier: an HPLC study [ouci.dntb.gov.ua]
- 23. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 25. Systematic review of neurological diseases and carbenoxolone: A double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenoxolone disodium salt's role in neuroprotection and epilepsy research
An In-depth Technical Guide to Carbenoxolone (B1668346) Disodium (B8443419) Salt in Neuroprotection and Epilepsy Research
Introduction
Carbenoxolone (CBX), a synthetic derivative of glycyrrhetinic acid from licorice root, is a compound of significant interest in neuroscience research.[1] Initially developed for its anti-ulcer properties, its multifaceted mechanism of action has established it as a critical tool for investigating neurological disorders.[1] CBX primarily functions as a potent, non-selective blocker of gap junction channels and as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2][3] These dual actions position it at the intersection of cellular communication, neuroinflammation, and steroid metabolism, making it particularly relevant for research into neuroprotection and the pathophysiology of epilepsy. This guide provides a technical overview of its mechanisms, applications, and key experimental findings for researchers and drug development professionals.
Core Mechanisms of Action
Carbenoxolone's effects in the central nervous system (CNS) are primarily attributed to two distinct molecular targets:
Gap Junction Inhibition
Gap junctions are intercellular channels, formed by connexin (Cx) proteins, that permit the direct passage of ions and small molecules between adjacent cells.[4] This facilitates rapid intercellular communication and is crucial for synchronous neuronal activity.[5] In the CNS, astrocytes are extensively coupled by gap junctions, primarily composed of Connexin 43 (Cx43), forming a functional syncytium.[6][7]
CBX non-selectively blocks these channels, disrupting intercellular communication.[2][4] This action is central to its anti-epileptic effects, as pathological neuronal synchronization is a hallmark of seizures.[6][7] By uncoupling astrocytes, CBX is thought to impair the spatial buffering of potassium and the propagation of intercellular signals that contribute to the generation and spread of epileptic discharges.[6][7] It has been shown to block a variety of connexins and pannexins, including Cx26, Cx32, Cx36, Cx43, and Panx1.[8][9]
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition
CBX is also a well-documented inhibitor of 11β-hydroxysteroid dehydrogenase, particularly the type 1 isoform (11β-HSD1).[1][3] This enzyme is highly expressed in key brain regions, including the hippocampus and frontal cortex, where it locally regenerates active glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents) from their inert forms.[10][11]
By inhibiting 11β-HSD1, CBX reduces intracellular glucocorticoid levels in the brain.[10] Elevated glucocorticoids are associated with cognitive dysfunction and neuronal damage, thus, this inhibition is believed to be a key mechanism behind CBX's neuroprotective and cognitive-enhancing effects.[10][11]
Role in Epilepsy Research
CBX has been extensively used in various animal models to investigate the role of gap junctions in epileptogenesis. Its general effect is to reduce seizure severity and duration by disrupting the neuronal hypersynchronization that underlies epileptic events.[2][12]
Quantitative Data from Preclinical Epilepsy Models
| Epilepsy Model | Species | Carbenoxolone Dose/Concentration | Key Quantitative Findings | Reference |
| Pentylenetetrazole (PTZ) Kindling | Rat | 40 mg/kg, i.p. | Prevented generalized seizures by 50%; significantly reduced seizure duration and spike frequency. | [13] |
| 4-Aminopyridine (4-AP) | Rat | 50 nmol, intracortical | Completely blocked epileptiform discharge trains after 22 ± 4.4 minutes; decreased discharge amplitude and frequency. | [14] |
| 4-Aminopyridine (4-AP) | Rat | 50 mM, 4 µL, intracortical | Reduced development of status epilepticus from 83% (control) to 17% in CBX-pretreated animals. | [6][15] |
| Lithium-Pilocarpine | Rat | 50 mg/kg, i.p. for 3 days | Significantly reduced the number of spontaneous recurrent seizures (SRSs) over 28 days (43.75 ± 10.39 vs. 58.88 ± 14.32 in control). | [8] |
| Posttraumatic Epilepsy (Ferric Ion) | Rat | 20 mg/kg, i.p. for 14 days | Significantly reduced the expression of connexin and glial fibrillary acidic protein (GFAP), ameliorating seizure degree. | [16] |
| Maximal Electroshock (MES) | Mouse | 400 mg/kg | Decreased the duration of tonic seizures. | [17] |
Signaling and Logical Pathways in Epilepsy
The primary hypothesis for CBX's anticonvulsant action centers on its disruption of astrocytic networks. During epileptogenesis, the expression of astrocytic Cx43 can increase, enhancing intercellular coupling and promoting the spread of seizure activity. CBX intervenes by blocking these channels.
Caption: Carbenoxolone's anticonvulsant mechanism via Cx43 gap junction blockade.
Experimental Protocols
In Vivo Epilepsy Model: Lithium-Pilocarpine in Rats This protocol, adapted from published studies, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[8]
-
Animal Preparation: Adult male Sprague-Dawley rats (180–220 g) are used.
-
Pretreatment: The experimental group receives Carbenoxolone (50 mg/kg, i.p.) twice daily for 3 consecutive days. The control group receives saline injections on the same schedule.[8]
-
SE Induction: On the fourth day, all animals are injected with lithium chloride (127 mg/kg, i.p.). Approximately 18-24 hours later, pilocarpine (B147212) (30 mg/kg, i.p.) is administered to induce SE. Scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) may be co-administered to limit peripheral cholinergic effects.
-
Monitoring: Animals are monitored for behavioral seizures (e.g., using the Racine scale). SE is typically terminated after 90-120 minutes with diazepam (10 mg/kg, i.p.).
-
Long-term Recording: For chronic studies, animals are implanted with EEG electrodes. Spontaneous recurrent seizures are recorded over subsequent weeks to assess the long-term effects of CBX pretreatment.[8]
-
Analysis: Seizure frequency, duration, and spectral power of high-frequency oscillations (HFOs) are compared between the CBX and control groups.[8]
Caption: A typical experimental workflow for an in vivo epilepsy study using CBX.
Role in Neuroprotection
CBX demonstrates significant neuroprotective effects, particularly in the context of ischemic brain injury. This protection is linked to both of its primary mechanisms of action: reducing the spread of injury through gap junctions and modulating cellular survival pathways.
Quantitative Data from Neuroprotection Models
| Injury Model | Species/System | Carbenoxolone Dose/Concentration | Key Quantitative Findings | Reference |
| Ischemic Brain Injury (tMCAO) | Rat | 25 mg/kg, i.c.v. | Diminished infarction size; decreased reactive oxygen species (ROS) generation. | [18] |
| Ischemic Brain Injury (tMCAO) | Rat | Not specified | Reduced neural cell apoptosis; increased phosphorylation of Akt. This effect was abolished by PI3K inhibitor LY294002. | [19] |
| Oxidative Stress (H₂O₂) | PC12 cells | Not specified | Partly inhibited the opening of gap junctions and improved cell viability. | [18] |
| Age-related Cognitive Decline | Healthy Elderly Men | 100 mg, three times daily for 4 weeks | Improved verbal fluency (p<0.01) and verbal memory (p<0.03). | [10][11] |
Signaling Pathways in Neuroprotection
In ischemic injury, CBX has been shown to activate the pro-survival PI3K/Akt signaling pathway.[19] This pathway inhibits downstream apoptotic effectors like Caspase 3 and modulates the balance of Bcl-2 family proteins, ultimately reducing cell death.
Caption: Neuroprotective signaling of Carbenoxolone via the PI3K/Akt pathway.
Experimental Protocols
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) This protocol simulates ischemic conditions in a cell culture or brain slice model.
-
Preparation: Primary neuronal cultures or acute hippocampal slices (300-400 µm) are prepared.
-
Pre-incubation: Cultures/slices are pre-incubated with Carbenoxolone at a desired concentration (e.g., 10-100 µM) for 30-60 minutes in normal artificial cerebrospinal fluid (aCSF) or culture medium.
-
OGD Induction: The normal medium is replaced with a glucose-free medium saturated with 95% N₂ / 5% CO₂. The cultures/slices are placed in a hypoxic chamber for a defined period (e.g., 30-90 minutes).
-
Reperfusion: The OGD medium is replaced with the original, oxygenated medium (with or without CBX) to simulate reperfusion.
-
Viability Assessment: After 24 hours of reperfusion, cell viability is assessed using methods such as Propidium Iodide (PI) staining for cell death, MTT assay for metabolic activity, or TUNEL staining for apoptosis.
-
Biochemical Analysis: Western blotting can be performed on cell lysates to quantify levels of key proteins like phosphorylated Akt, total Akt, Caspase 3, and Cx43 to elucidate the mechanism of protection.[19]
Off-Target Effects and Experimental Considerations
While CBX is a valuable research tool, it is not perfectly specific. Its effects cannot be solely attributed to gap junction blockade.[2] Studies have shown that CBX can also:
-
Reduce excitatory (AMPA/NMDA) and inhibitory (GABA-A) postsynaptic currents.[2][20]
-
Affect neuronal membrane properties, including action potential firing rate.[20]
Therefore, it is critical for researchers to interpret results with caution. The use of multiple, structurally distinct gap junction blockers (e.g., mefloquine) or genetic models (e.g., connexin knock-out animals) is recommended to confirm that an observed effect is genuinely mediated by gap junctions.[2]
Conclusion
Carbenoxolone disodium salt is a powerful and versatile pharmacological agent for probing the complex roles of intercellular communication and glucocorticoid metabolism in the CNS. In epilepsy research, it has provided substantial evidence for the involvement of gap junctions, particularly astrocytic Cx43, in the synchronization and propagation of seizure activity. In the field of neuroprotection, its ability to activate pro-survival pathways like PI3K/Akt and inhibit 11β-HSD1 highlights its potential to mitigate neuronal damage following ischemic insults. While its off-target effects necessitate careful experimental design and interpretation, CBX remains an indispensable tool for scientists and drug developers working to unravel the mechanisms of neurological diseases and identify novel therapeutic strategies.
References
- 1. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 2. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. ane.pl [ane.pl]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 9. iris.unict.it [iris.unict.it]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction between carbenoxolone and valproic acid on pentylenetetrazole kindling model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiepileptic effect of carbenoxolone on seizures induced by 4-aminopyridine: a study in the rat hippocampus and entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbenoxolone pretreatment and treatment of posttraumatic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant, sedative and muscle relaxant effects of carbenoxolone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effects of carbenoxolone are associated with attenuation of oxidative stress in ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotection by Carbenoxolone Against Ischemia Injury Involves PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Carbenoxolone Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid, has long been recognized for its therapeutic effects, initially in the context of gastric ulcer healing. More recently, a growing body of evidence has illuminated its potent anti-inflammatory properties, positioning it as a molecule of significant interest for further investigation and potential therapeutic application in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Carbenoxolone, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Anti-inflammatory Action
Carbenoxolone exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key pathways involved in the inflammatory cascade. These primary mechanisms include the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), suppression of the NF-κB and NLRP3 inflammasome signaling pathways, and the blockade of gap junction communication.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Carbenoxolone is a well-characterized inhibitor of 11β-HSD, particularly the type 1 isoform (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a potent endogenous glucocorticoid with powerful anti-inflammatory effects.[1][2] By inhibiting 11β-HSD1, Carbenoxolone effectively increases the local concentration of active cortisol within tissues, thereby amplifying the natural anti-inflammatory response.[1][3] This mechanism is particularly relevant in tissues where 11β-HSD1 is highly expressed, such as the liver, adipose tissue, and immune cells.[4][5]
Suppression of NF-κB and NLRP3 Inflammasome Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Carbenoxolone has been shown to suppress the activation of the NF-κB pathway.[8][9] This inhibition is thought to occur through the modulation of upstream signaling components, preventing the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[9][10]
Furthermore, Carbenoxolone attenuates the activation of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][11][12] The suppression of the NLRP3 inflammasome by Carbenoxolone is closely linked to its inhibitory effect on the NF-κB pathway, as NF-κB is a key transcriptional regulator of NLRP3 and pro-IL-1β.[6][11]
Inhibition of Gap Junctions
Carbenoxolone is a well-known inhibitor of gap junctions, which are intercellular channels formed by connexin proteins that allow for direct communication between adjacent cells.[13][14] In the context of inflammation, gap junctions, particularly those composed of connexin 43 (Cx43), can facilitate the propagation of pro-inflammatory signals between cells.[15] By blocking these channels, Carbenoxolone can disrupt this cell-to-cell communication, thereby limiting the spread of the inflammatory response.[13][15]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Carbenoxolone has been quantified in various in vitro and in vivo models. The following tables summarize key findings on its impact on pro-inflammatory cytokine production and edema formation.
Table 1: Effect of Carbenoxolone on Pro-inflammatory Cytokine Production
| Model System | Inflammatory Stimulus | Cytokine Measured | Carbenoxolone Concentration/Dose | % Inhibition / Fold Change | Reference |
| Rat Lung Tissue | Monocrotaline | TNF-α | Not specified | Decreased | [16] |
| Rat Lung Tissue | Monocrotaline | IL-1β | Not specified | Decreased | [16] |
| Rat Lung Tissue | Monocrotaline | IL-6 | Not specified | Decreased | [16] |
| Rat Serum | Monocrotaline | TNF-α | Not specified | Decreased | [16] |
| Rat Serum | Monocrotaline | IL-1β | Not specified | Decreased | [16] |
| Rat Serum | Monocrotaline | IL-6 | Not specified | Decreased | [16] |
| Rat Eyes | Benzalkonium chloride | TNF-α | Topical application | Reversed increase | [17][18] |
| Rat Eyes | Benzalkonium chloride | IL-6 | Topical application | Reversed increase | [17][18] |
| Obese Mice Liver | High-fat diet | IL-6 | Not specified | Decreased | [19] |
| Obese Mice Liver | High-fat diet | TNF-α | Not specified | Decreased | [19] |
Table 2: In Vivo Anti-inflammatory Activity of Carbenoxolone
| Animal Model | Assay | Carbenoxolone Dose | Outcome | Reference |
| Mice | Ovalbumin-induced airway inflammation | Not specified | Attenuated leukocyte count, eosinophils, and neutrophils in BALF | [20] |
| Mice | Trichloroethylene (B50587) hypersensitivity syndrome | Not specified | Protected against inflammatory cell infiltration in the skin | [13] |
| Rats | Endotoxin-induced lung inflammation | 2 x 10 mg/kg/day (i.p.) | Significantly inhibited increase in lung neutrophils | [3][21] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of Carbenoxolone.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Carbenoxolone disodium salt
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of Carbenoxolone (e.g., 1, 10, 50 µM) dissolved in fresh medium for 1-2 hours. Include a vehicle control group (medium with the same solvent concentration used for Carbenoxolone).
-
Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats or Swiss albino mice (weighing 180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and experimental groups receiving different doses of Carbenoxolone (e.g., 10, 25, 50 mg/kg) administered intraperitoneally or orally.
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[17][22]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Western Blot for NF-κB and NLRP3 Inflammasome Components
This protocol allows for the detection and quantification of key proteins involved in the NF-κB and NLRP3 inflammasome pathways.
Materials:
-
Cell or tissue lysates from experimental groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-IκBα, anti-NLRP3, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanisms of action. Its ability to inhibit 11β-HSD1, suppress the NF-κB and NLRP3 inflammasome pathways, and block gap junction communication highlights its potential as a therapeutic agent for a variety of inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in specific inflammatory disease contexts.
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of 11β-Hydroxysteroid Dehydrogenase as a Strategy to Reduce Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbenoxolone ameliorates insulin sensitivity in obese mice induced by high fat diet via regulating the IκB-α/NF-κB pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenoxolone Ameliorates Allergic Airway Inflammation through NF-κB/NLRP3 Pathway in Mice [jstage.jst.go.jp]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 13. Unveiling the mechanisms of trichloroethylene hypersensitivity syndrome: Exploring the role of connexin 43 gap junctions in severe skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - Shu - Annals of Translational Medicine [atm.amegroups.org]
- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbenoxolone Ameliorates Allergic Airway Inflammation through NF-κB/NLRP3 Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of carbenoxolone on alveolar fluid clearance and lung inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
In-Depth Technical Guide: Investigating the Effects of Carbenoxolone Disodium Salt on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid traditionally used for its anti-inflammatory properties, has emerged as a compound of significant interest in oncology research. Accumulating evidence suggests that CBX exhibits pleiotropic anti-cancer effects across a range of malignancies by modulating diverse cellular pathways. This technical guide provides a comprehensive overview of the current understanding of Carbenoxolone's impact on cancer cell lines, with a focus on its mechanisms of action, quantitative effects on cell viability and apoptosis, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Carbenoxolone in cancer treatment.
Mechanisms of Action
Carbenoxolone exerts its anti-neoplastic effects through multiple mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and communication.
Induction of Apoptosis and Inhibition of Survivin
Carbenoxolone has been demonstrated to induce apoptosis in various cancer cell lines. One of its key targets is the inhibitor of apoptosis protein (IAP) survivin. In human leukemia K562 cells, CBX treatment leads to a down-regulation of survivin and its splice variant survivin-ΔEx3, thereby promoting programmed cell death.[1] This is significant as the overexpression of survivin is a common mechanism of drug resistance in many cancers.[1] The apoptotic process induced by CBX is also associated with mitochondrial permeability transition and the release of cytochrome c.[1]
Inhibition of Gap Junction Intercellular Communication (GJIC)
A well-established mechanism of Carbenoxolone is its ability to block gap junctions, which are intercellular channels formed by connexin proteins.[2] These channels allow for the direct exchange of ions and small molecules between adjacent cells, playing a role in tissue homeostasis. In the context of cancer, the role of GJIC is complex. Carbenoxolone's inhibition of GJIC can disrupt signaling pathways that contribute to cancer cell survival and proliferation.[2] Specifically, in glioma cells, CBX-mediated blockade of gap junctions, largely composed of Connexin 43 (Cx43), contributes to the enhancement of TRAIL-induced apoptosis.[3][4]
Histone Deacetylase 6 (HDAC6) Inhibition
Recent studies have identified Carbenoxolone as a novel inhibitor of histone deacetylase 6 (HDAC6).[5][6] HDAC6 is a class IIb HDAC that plays a crucial role in cell motility and protein quality control. In gastric cancer cell lines, such as MGC-803, Carbenoxolone has been shown to selectively inhibit HDAC6, leading to a suppression of cell migration and proliferation.[5][6] This discovery opens up new avenues for the therapeutic application of CBX in cancers where HDAC6 is overexpressed.
FOXO3 Inhibition
In neuroblastoma, Carbenoxolone has been identified as an inhibitor of the transcription factor FOXO3.[7] FOXO3 is implicated in various aspects of cancer progression, including metastasis, angiogenesis, and drug resistance. By inhibiting the transcriptional activity of FOXO3, Carbenoxolone can sensitize neuroblastoma cells to chemotherapy.[7]
Sensitization to TRAIL-Induced Apoptosis
Carbenoxolone has been shown to sensitize glioma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[3][4][8] This effect is mediated through a dual mechanism: the upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL, and the downregulation of Connexin 43 (Cx43), leading to the inhibition of gap junction intercellular communication.[3][4] This synergistic effect makes the combination of Carbenoxolone and TRAIL a promising therapeutic strategy for glioblastoma.
Quantitative Data on the Effects of Carbenoxolone
The following tables summarize the quantitative effects of Carbenoxolone on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 150 µM | 48 hours | [1] |
| MGC-803 | Gastric Cancer | Cell Viability Assay | 3.537 µM | 48 hours | [5] |
| HGC-27 | Gastric Cancer | Cell Viability Assay | 6.198 µM | 48 hours | [5] |
| HDAC6 (enzyme) | N/A | Enzyme Inhibition Assay | 0.772 µM | N/A | [5] |
| Cell Line | Cancer Type | Treatment | Effect | Quantitative Data | Reference |
| ΔGli36 | Glioma | 100 µM CBX + MSC-TRAIL-CM | Increased Cell Death | ~45% cell death (vs. ~20% with TRAIL alone) | [3][8] |
| U87MG | Glioma | 100 µM CBX + MSC-TRAIL-CM | Increased Cell Death | ~40% cell death (vs. ~15% with TRAIL alone) | [3][8] |
| ΔGli36 | Glioma | 100 µM CBX + MSC-TRAIL-CM | Increased Caspase-3 Activity | ~2.5-fold increase vs. TRAIL alone | [3][8] |
| K562 | Chronic Myeloid Leukemia | 150 µM CBX | Apoptosis Induction | Observed via AO/EtBr staining and DNA fragmentation | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Carbenoxolone's effects on cancer cells.
Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay (for K562 cells)
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with varying concentrations of Carbenoxolone (e.g., 50-300 µM) for desired time intervals (e.g., 12, 24, 48 hours).
-
Harvest cells and mix with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100%.
-
-
MTT Assay (General Protocol)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Carbenoxolone for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assays
-
Acridine Orange/Ethidium Bromide (AO/EtBr) Staining (for K562 cells)
-
Treat K562 cells with Carbenoxolone (e.g., 150 µM) for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Add AO/EtBr solution (e.g., 1 µL of a 100 µg/mL stock of each dye) to the cell suspension.
-
Incubate for 5 minutes at room temperature in the dark.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green dots in the nucleus (chromatin condensation), and late apoptotic/necrotic cells will stain orange/red.
-
-
Annexin V/Propidium Iodide (PI) Flow Cytometry (General Protocol)
-
Induce apoptosis in cells by treating with Carbenoxolone at the desired concentration and time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash cells once with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blotting
-
General Protocol for Protein Expression Analysis (e.g., Survivin, Caspase-3, Connexin 43)
-
Cell Lysis: After treatment with Carbenoxolone, wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Examples of antibody dilutions include:
-
Anti-Survivin: 1:1000
-
Anti-cleaved Caspase-3: 1:500 - 1:1000
-
Anti-Connexin 43: 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 - 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Gap Junction Intercellular Communication (GJIC) Assay
-
Scrape-Loading Dye Transfer (SLDT) Assay
-
Grow cells to a confluent monolayer in a culture dish.
-
Wash the cells three times with a calcium- and magnesium-free buffer (e.g., HBSS).
-
Add a solution of a gap junction-permeable fluorescent dye (e.g., 0.05% Lucifer Yellow) to the cells.
-
Make a scrape across the cell monolayer with a sharp blade or needle.
-
Incubate for a short period (e.g., 2-5 minutes) to allow the dye to be taken up by the scraped cells and transferred to adjacent cells through gap junctions.
-
Wash the cells extensively with buffer to remove extracellular dye.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of GJIC. In the presence of Carbenoxolone, this dye spread is expected to be significantly reduced.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Carbenoxolone-induced apoptosis pathway.
Caption: Sensitization to TRAIL-induced apoptosis by Carbenoxolone.
Caption: General workflow for Western Blotting analysis.
Conclusion
Carbenoxolone disodium (B8443419) salt demonstrates significant potential as an anti-cancer agent, acting through a variety of mechanisms to inhibit cancer cell growth, induce apoptosis, and sensitize cells to other therapies. Its ability to target multiple pathways, including survivin expression, gap junction communication, HDAC6 activity, and FOXO3 signaling, underscores its versatility as a research tool and potential therapeutic. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the anti-neoplastic properties of Carbenoxolone. Future research should continue to explore its efficacy in a broader range of cancer types, both as a monotherapy and in combination with existing anti-cancer drugs, to fully elucidate its clinical potential.
References
- 1. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 3. Carbenoxolone Enhances TRAIL-Induced Apoptosis Through the Upregulation of Death Receptor 5 and Inhibition of Gap Junction Intercellular Communication in Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone enhances TRAIL-induced apoptosis through the upregulation of death receptor 5 and inhibition of gap junction intercellular communication in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A drug library screen identifies Carbenoxolone as novel FOXO inhibitor that overcomes FOXO3-mediated chemoprotection in high-stage neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Research Applications of Carbenoxolone Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid from licorice root, has a rich history in early pharmacological research. Initially recognized for its therapeutic effects on gastrointestinal ulcers, subsequent investigations revealed a broader spectrum of activity, including antiviral, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the foundational research on carbenoxolone, focusing on its core mechanisms of action, supported by quantitative data from key experiments and detailed methodologies.
Core Mechanisms of Action
Early research on carbenoxolone elucidated two primary mechanisms of action that underpin its diverse pharmacological effects: the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and the blockade of gap junction channels.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Carbenoxolone is a potent inhibitor of 11β-HSD, an enzyme responsible for the conversion of active cortisol to inactive cortisone. By inhibiting this enzyme, carbenoxolone effectively increases the local concentration and prolongs the half-life of endogenous glucocorticoids. This amplification of glucocorticoid activity is central to its anti-inflammatory effects and also contributes to its mineralocorticoid-like side effects, such as sodium and water retention.
Blockade of Gap Junctions
Carbenoxolone was one of the first identified non-specific blockers of gap junction channels. These channels, formed by connexin proteins, facilitate direct intercellular communication by allowing the passage of ions and small molecules between adjacent cells. By disrupting this communication, carbenoxolone can modulate a variety of physiological and pathological processes, including neuronal synchronization, inflammatory responses, and cell death.
Key Research Applications and Experimental Data
The dual mechanisms of action of carbenoxolone have led to its investigation in a wide range of therapeutic areas. The following sections summarize the key early research applications, presenting quantitative data in structured tables and detailing the experimental protocols.
Gastrointestinal Ulcer Healing
Carbenoxolone was first introduced as a treatment for gastric and duodenal ulcers. Its therapeutic effect is attributed to both increased mucus production and alterations in epithelial cell turnover, which enhance the mucosal barrier's resistance to acid and pepsin.
| Study Type | Treatment Group | Placebo Group | Outcome | Reference |
| Double-blind clinical trial (Duodenal Ulcer) | 14/21 patients (66.7%) showed complete healing | 7/23 patients (30.4%) showed complete healing | Significantly higher healing rate with carbenoxolone (p < 0.016) | [1] |
| Double-blind clinical trial (Gastric & Duodenal Ulcer) | >70% healing rate | ~36% healing rate | Carbenoxolone demonstrated efficient healing | [2] |
| Double-blind clinical trial (Gastric Ulcer) | Statistically significant greater improvement | - | Endoscopic findings favored carbenoxolone (p < 0.05) | [3] |
| Animal Model | Treatment | Outcome | Reference |
| Pylorus-ligated rat | Topical application of 2.5 mg/ml carbenoxolone | 78% increase in gastric gel mucus thickness | [4] |
| Mice | Intragastric administration | Remarkable increase in gastric mucus synthesis | [5] |
| Gastric ulcer patients | Four weeks of treatment | Significant increase in N-acetylneuraminic acid (NANA) output (index of mucus secretion) | [6][7] |
This protocol outlines a general procedure for inducing and evaluating the healing of gastric ulcers in rats, as informed by early research principles.[7]
-
Induction of Gastric Ulcers:
-
Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Gastric ulcers are induced by oral administration of ulcerogenic agents such as a mixture of 70% ethanol (B145695) and 5% HCl (1.5 ml) or acetylsalicylic acid (ASA).
-
-
Treatment:
-
Animals are divided into control and treatment groups.
-
Carbenoxolone disodium salt is administered orally or intraperitoneally at various doses (e.g., 200-300 mg/kg) one hour prior to the ulcerogenic agent in acute models, or daily for several weeks in chronic models.
-
-
Evaluation of Ulcer Healing:
-
Animals are sacrificed at a predetermined time point after ulcer induction.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The ulcer index is calculated by scoring the number and severity of lesions.
-
Histopathological examination of the gastric mucosa can be performed to assess the extent of tissue damage and repair.
-
Antiviral Activity
Early in vitro studies revealed that carbenoxolone possesses significant antiviral activity, particularly against Herpes Simplex Virus (HSV). Its mechanism of action is not on viral DNA synthesis but rather on the quality and assembly of progeny virus particles.
| Virus Strain | Carbenoxolone Concentration | Effect | Reference |
| HSV-1 and HSV-2 | 500 µM | Reduced infectious virus yield by 10,000 to 100,000-fold | [8][9][10] |
| HSV-1 | 225 µM | ED50 (50% effective dose) | [9] |
| HSV-2 | 142 µM | ED50 (50% effective dose) | [9] |
This protocol describes a method for determining the antiviral efficacy of carbenoxolone against HSV in cell culture.[8][10]
-
Cell Culture and Virus Propagation:
-
Baby Hamster Kidney (BHK) cells or other susceptible cell lines are cultured in appropriate media.
-
HSV-1 and HSV-2 strains are propagated in the selected cell line to generate viral stocks.
-
-
Dose-Response Assay:
-
Confluent monolayers of cells in multi-well plates are infected with a known multiplicity of infection (MOI) of HSV.
-
Immediately after infection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 50 to 500 µM).
-
Control wells receive medium without the drug.
-
-
Quantification of Viral Yield:
-
After a 24-hour incubation period, the cells and supernatant are harvested.
-
The total infectious virus yield is determined by plaque assay on fresh cell monolayers.
-
The reduction in viral titer in the presence of carbenoxolone compared to the control is calculated to determine the antiviral activity.
-
Anti-Inflammatory Effects
The anti-inflammatory properties of carbenoxolone are largely attributed to its inhibition of 11β-HSD1, leading to increased local glucocorticoid levels. This mechanism has been explored in various models of inflammation.
| Study Model | Treatment | Key Findings | Reference |
| Monocrotaline-induced pulmonary inflammation in rats | Carbenoxolone administration | Significantly decreased levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in lung tissues. | [11] |
| Endotoxin-challenged rats | Pretreatment with carbenoxolone (2 x 10 mg/kg/day for 3 days) | Significantly inhibited the increase in lung neutrophils and concentrations of TNF-α and cytokine-induced neutrophil chemoattractant-1. | [12] |
| High-fat diet-induced obese mice | Carbenoxolone treatment | Significantly decreased serum levels of IL-6 and TNF-α. | [13] |
| Renal ischemia-reperfusion injury in rats | Carbenoxolone treatment | Significantly decreased tissue levels of TNF-α and IL-1β. | [14] |
This protocol provides a general framework for assessing the anti-inflammatory effects of carbenoxolone in an in vivo model.
-
Induction of Inflammation:
-
Male Sprague-Dawley rats are used.
-
Inflammation is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.
-
-
Treatment:
-
Animals are pre-treated with this compound (e.g., 20 mg/kg, i.p.) for a specified period before LPS administration.
-
A control group receives a vehicle injection.
-
-
Sample Collection and Analysis:
-
At a specific time point after LPS injection (e.g., 4-6 hours), blood and tissue samples (e.g., lung, liver) are collected.
-
Serum and tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Tissues can also be processed for histological analysis to assess inflammatory cell infiltration.
-
Neuroprotective Effects
Early research also explored the potential of carbenoxolone in protecting against neuronal damage in models of neurodegenerative diseases and ischemic injury. This effect is thought to be mediated by both its anti-inflammatory properties and its ability to block gap junctions, which can propagate cell death signals.
| Animal Model | Treatment | Outcome | Reference |
| Amyloid-beta 1-42 oligomer-induced Alzheimer's disease model in rats | Carbenoxolone (20 mg/kg, i.p. for 6 weeks) | Reversed alterations in the antioxidant defense system and normalized levels of ROS, lipid peroxidation, and protein carbonyls. | |
| Transient focal cerebral ischemia in rats | Central microinjection of carbenoxolone (1, 12, 25, 50 µg/kg) | Significantly reduced cortical infarct volumes by 35%, 49%, 41%, and 43%, respectively. | |
| Rotenone-induced Parkinson's disease model in rats | Intranasal administration of carbenoxolone (20 mg/kg/day for 4 weeks) | Showed significant improvements in motor function and coordination. |
This protocol outlines the methodology for investigating the neuroprotective effects of carbenoxolone in a rat model of Alzheimer's disease induced by amyloid-beta oligomers.[9]
-
Induction of Alzheimer's-like Pathology:
-
Male Sprague-Dawley rats (250-300g) are anesthetized.
-
Amyloid-beta 1-42 oligomers (10 µl/rat) are injected intracerebroventricularly (i.c.v.).
-
Sham control rats receive a vehicle injection.
-
-
Treatment:
-
A treatment group receives daily intraperitoneal (i.p.) injections of this compound (20 mg/kg body weight) for six weeks, starting from the day of the i.c.v. injection.
-
-
Behavioral and Biochemical Assessment:
-
Behavioral tests (e.g., Morris water maze, elevated plus maze) are conducted to assess cognitive function and anxiety-like behavior.
-
After the treatment period, animals are sacrificed, and brain tissues are collected.
-
Biochemical analyses are performed on brain homogenates to measure markers of oxidative stress (e.g., ROS, lipid peroxidation), inflammation (e.g., cytokines), and apoptosis (e.g., caspase-3).
-
Histological analysis (e.g., Nissl staining) is used to assess neuronal damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in early carbenoxolone research.
Signaling Pathway of Carbenoxolone's Anti-Inflammatory Action
Caption: Carbenoxolone inhibits 11β-HSD1, increasing cortisol and suppressing pro-inflammatory cytokine production.
Experimental Workflow for Assessing Anti-Ulcer Activity
References
- 1. Conduction slowing by the gap junctional uncoupler carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hayar.net [hayar.net]
- 4. The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carbenoxolone Na on acute and chronic gastric ulcer models in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of triterpenoid compounds on uninfected and herpes simplex virus-infected cells in culture. I. Effect on cell growth, virus particles and virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind study of carbenoxolone in gastric ulcer and erosions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling Alzheimer's disease with non-transgenic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Carbenoxolone Disodium Salt: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) disodium (B8443419) salt, a synthetic derivative of glycyrrhetinic acid from licorice root, is a versatile compound utilized in cell culture experiments for its multifaceted biological activities.[1] Primarily known as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) and a potent blocker of gap junction communication, it serves as a critical tool for investigating a wide range of cellular processes.[1][2] These include, but are not limited to, neurobiology, cancer biology, endocrinology, and developmental biology.[2][3][4] This document provides detailed application notes and experimental protocols for the effective use of carbenoxolone disodium salt in a cell culture setting.
Mechanism of Action
Carbenoxolone exerts its effects on cells through several key mechanisms:
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme is responsible for the conversion of active glucocorticoids (like cortisol) to their inactive forms.[1] By inhibiting 11β-HSD, carbenoxolone increases the local concentration of active glucocorticoids, thereby modulating inflammatory responses and cellular metabolism.[1][5]
-
Blockade of Gap Junctions: Carbenoxolone is widely used to block gap junction channels, which are formed by connexin proteins and facilitate direct intercellular communication.[1][6] This inhibition disrupts the transfer of ions and small molecules between adjacent cells, impacting coordinated cellular activities such as synchronized oscillations and signaling cascades.[1][7]
-
Modulation of Ion Channels: Studies have shown that carbenoxolone can also affect various ion channels, including voltage-gated calcium channels, which can influence synaptic transmission and intracellular calcium signaling.[7][8]
Data Presentation
Table 1: Effective Concentrations of Carbenoxolone in Cell Culture
| Cell Type/System | Application | Effective Concentration | Observed Effect | Reference |
| Human Conjunctival Epithelial Cells | Inhibition of cell death | Dose-dependent | Reversal of benzalkonium chloride-induced effects | [9] |
| Human Leukemia K562 Cells | Induction of apoptosis | 150 µM (IC50) | 50% inhibition of in vitro cell growth after 48 hours | [10] |
| K562 Cells | Growth Inhibition | 300 µM | 92% growth inhibition after 48 hours | [10] |
| Mouse Hippocampal Neurons | Reduction of AMPA receptor-mediated EPSCs | 10, 50, 100 µM | Dose-dependent reduction in excitatory postsynaptic currents | [3] |
| Rat Granulosa Cells | Inhibition of gap junction permeability | 100 µM | Blockade of gap junction communication | [11] |
| Human Placental Trophoblasts | Inhibition of 11β-HSD activity | 0.1 nM | 1.5-fold increase in hCG production | [4] |
| HEK293FT Cells | Inhibition of CRISPR/Cas9 | 10-20 µM (IC50) | Inhibition of endonuclease activity | [12] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 100 mg/mL | Heating may be required. Solution may be slightly hazy. | [13] |
| Ethanol | ~14 mg/mL | Purge with inert gas. | [14] |
| PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions are not recommended for storage beyond one day. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate solvent (e.g., DMSO, Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10-100 mM.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile solvent to the tube. For aqueous solutions, solubility is high (up to 100 mg/mL in water with heating).[13] For other solvents, refer to solubility data.
-
Vortex the solution until the powder is completely dissolved. Gentle heating may be necessary for aqueous solutions.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Cytotoxicity using LDH Assay
This protocol is a general guideline for assessing the cytotoxic effects of carbenoxolone using a lactate (B86563) dehydrogenase (LDH) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.1-1.0 x 10^6 cells/mL and allow them to adhere overnight.[15]
-
Prepare serial dilutions of carbenoxolone in complete cell culture medium from the stock solution. A typical concentration range to test is 10-300 µM.[10]
-
Remove the old medium from the cells and add the medium containing the different concentrations of carbenoxolone. Include wells with untreated cells as a negative control and wells with a lysis agent (provided in the kit) as a positive control.
-
Incubate the plate for the desired treatment period (e.g., 12, 24, or 48 hours).[10]
-
Following incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Perform the LDH assay on the collected supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each carbenoxolone concentration relative to the positive control.
Protocol 3: Evaluation of Gap Junction Communication using a Dye Transfer Assay
This protocol describes a method to assess the effect of carbenoxolone on gap junctional intercellular communication (GJIC) using a fluorescent dye.
Materials:
-
Cells known to form gap junctions (e.g., CHO cells)
-
Complete cell culture medium
-
This compound stock solution
-
Fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow or Calcein-AM)
-
Fluorescence microscope
Procedure:
-
Plate cells in a suitable culture dish or on coverslips and grow to confluency.
-
Pre-treat the cells with carbenoxolone at the desired concentration (e.g., 100 µM) for a specified time (e.g., 15-30 minutes).[6][11] Include an untreated control.
-
Introduce the fluorescent dye to a subset of cells. This can be done through microinjection or by using a scrape-loading technique.
-
Incubate for a short period (e.g., 5-15 minutes) to allow for dye transfer to adjacent cells through gap junctions.
-
Wash the cells with PBS to remove excess dye.
-
Visualize the cells under a fluorescence microscope.
-
Quantify the extent of dye transfer by counting the number of neighboring cells that have received the dye from the initially loaded cell(s). A reduction in the number of fluorescent neighboring cells in the carbenoxolone-treated group compared to the control indicates inhibition of GJIC.
Visualizations
Caption: Inhibition of 11β-HSD1 by Carbenoxolone.
Caption: LDH Cytotoxicity Assay Workflow.
Caption: Carbenoxolone Blocks Gap Junctions.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone stimulates chorionic gonadotropin secretion from human term cytotrophoblast cells differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Carbenoxolone inhibition of voltage-gated Ca channels and synaptic transmission in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pamoic acid and carbenoxolone specifically inhibit CRISPR/Cas9 in bacteria, mammalian cells, and mice in a DNA topology-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Dissolving Carbenoxolone Disodium Salt for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) disodium (B8443419) salt, a derivative of glycyrrhetinic acid found in licorice root, is a widely used pharmacological tool in in vitro research. Its primary mechanisms of action include the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) and the blockade of gap junction communication. This latter property makes it an invaluable agent for studying cell-to-cell communication, particularly in neuroscience, cardiology, and cancer research. Proper dissolution and preparation of Carbenoxolone are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of Carbenoxolone disodium salt, a summary of its solubility in common laboratory solvents, and troubleshooting guidance for common challenges.
Data Presentation: Solubility of this compound
The solubility of this compound can vary between suppliers and batches. It is crucial to consult the manufacturer's product information sheet for specific solubility data. The following table summarizes solubility information from various sources.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100 | ~162.7 | Heating may be required. Solution may be slightly hazy.[1] |
| Water | 61.47 | 100 | - |
| DMSO | 23 | 37.41 | Use fresh, anhydrous DMSO as it is hygroscopic.[2] |
| DMSO | 12.5 | 20.33 | Ultrasonic and warming to 60°C may be necessary.[3] |
| Ethanol (B145695) | 14 | ~22.8 | - |
| Ethanol | 10 | ~16.3 | - |
| PBS (pH 7.2) | 3 | ~4.9 | Aqueous solutions in PBS are not recommended for storage for more than one day.[4] |
| PBS (pH 7.2) | 1 | ~1.6 | - |
Note: The molecular weight of this compound is approximately 614.72 g/mol . Calculations are based on this value.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for experiments where a high concentration of Carbenoxolone in an aqueous-based medium is required.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Water bath or heat block
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath or on a heat block set to 37-50°C. Intermittently vortex the solution until it is fully dissolved. The resulting solution may be very slightly hazy to slightly hazy.[1]
-
Allow the solution to cool to room temperature.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (DMSO or Ethanol)
This protocol is recommended when a lower concentration of an organic solvent is permissible in the final cell culture or assay medium.
Materials:
-
This compound powder
-
Anhydrous DMSO or absolute ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to reach the desired stock concentration (e.g., 10-25 mM).
-
Vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, sonication or gentle warming (up to 60°C for DMSO) can be applied.[3]
-
Once dissolved, the stock solution can be stored at -20°C. Ensure the container is tightly sealed to prevent the absorption of moisture, especially for DMSO stocks.[2]
Protocol 3: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single-use aliquot of the stock solution (aqueous or organic) at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentration (e.g., 10-100 µM). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.
Mandatory Visualizations
Signaling Pathway of Carbenoxolone Action
Caption: Carbenoxolone's impact on cellular signaling pathways.
Experimental Workflow for Carbenoxolone Solution Preparation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - Shu - Annals of Translational Medicine [atm.amegroups.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Optimal Concentration of Carbenoxolone Disodium Salt for Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346) (CBX), a disodium (B8443419) salt derivative of glycyrrhetinic acid, is widely utilized in electrophysiological studies as a potent, albeit non-specific, blocker of gap junctions and pannexin/connexin hemichannels.[1][2] Its application has been instrumental in elucidating the roles of electrical synapses and hemichannels in various physiological and pathological processes, including neuronal synchronization, synaptic plasticity, and epileptiform activity.[1][3] However, the optimal concentration of Carbenoxolone is highly dependent on the experimental preparation, the specific channels being targeted, and the desired outcome. Furthermore, researchers must be cognizant of its off-target effects, which can influence experimental results.[1][4][5] These application notes provide a comprehensive guide to selecting the appropriate concentration of Carbenoxolone for various electrophysiological applications, along with detailed experimental protocols.
Mechanism of Action
Carbenoxolone's primary mechanism of action in electrophysiology is the blockade of gap junction channels and pannexin-1 (Panx1) hemichannels.[6] Gap junctions are intercellular channels that mediate direct electrical and metabolic coupling between adjacent cells, while hemichannels provide a conduit for communication between the intracellular and extracellular environments. By blocking these channels, Carbenoxolone can effectively uncouple cells and inhibit the release of signaling molecules like ATP.[7] It is important to note that Carbenoxolone is considered a "dirty drug" due to its effects on other ion channels and receptors, including voltage-gated calcium channels and GABA-A receptors, particularly at higher concentrations.[1]
Data Presentation: Carbenoxolone Concentration and Electrophysiological Effects
The following tables summarize the effective concentrations of Carbenoxolone and its observed effects in various electrophysiological preparations.
| Preparation | Target | Carbenoxolone Concentration | Observed Effect | Reference |
| Mouse Hippocampal Neurons (in vitro) | AMPA Receptor-mediated EPSCs | 10 µM | Reduction to 80.0 ± 2.2% of control | [4] |
| 50 µM | Reduction to 79.2 ± 3.3% of control | [4] | ||
| 100 µM | Reduction to 63.3 ± 4.5% of control | [4] | ||
| Mouse Hippocampal Neurons (in vitro) | NMDA Receptor-mediated EPSCs | 100 µM | Reduction to 69.1 ± 3.2% of control | [4] |
| Mouse Hippocampal Neurons (in vitro) | GABAA Receptor-mediated IPSCs | 10 µM | Reduction to 81.2 ± 3.9% of control | [4] |
| 50 µM | Reduction to 60.0 ± 6.7% of control | [4] | ||
| 100 µM | Reduction to 49.8 ± 5.7% of control | [4] | ||
| Mouse Hippocampal Neurons (in vitro) | Action Potential Width | 50 µM | Increase of 11.4 ± 1.9% | [4] |
| 100 µM | Increase of 24.5 ± 2.9% | [4] | ||
| Rat Hippocampal Slices | Astrocyte Gap Junctions | 220 ± 41 µM (IC50) | 50% reduction in functional gap junctions | [8][9] |
| 300 µM | Significant reduction in gap junction current | [8][9] | ||
| Rabbit Ventricular Myocytes | Gap Junction Coupling | 50 µM | 21 ± 3% decrease in coupling conductance | [10] |
| Type II Taste Receptor Cells | ATP Release (Pannexin-1) | 5-10 µM | Undetectable levels of ATP release | [7] |
| Human Myocardium (in vivo) | Wavefront Propagation Velocity | 100 mg (oral) | ~27% reduction in Right Atrium, ~23% in Right Ventricle | [11] |
| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | 10 µM | Reduction in LTP induction | [12] |
| 50-100 µM | Abolition of tetanus-induced LTP | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Neurons
This protocol is adapted from studies investigating the effects of Carbenoxolone on synaptic transmission in cultured mouse hippocampal neurons.[4]
A. Cell Culture:
-
Prepare glial micro-island cultures on glass coverslips.
-
Plate dissociated hippocampal neurons from P0-P1 mice onto the glial islands.
-
Maintain cultures in complete media, replacing half the media weekly.
B. Electrophysiological Recording:
-
Use neurons cultured for 6-15 days in vitro (DIV).
-
Perfuse the recording chamber with an extracellular solution containing (in mM): 168 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, and 1.3 CaCl2 (pH 7.4; 325 mOsm).
-
Pull recording electrodes from borosilicate glass with resistances of 2.5–5 MΩ.
-
Fill electrodes with an intracellular solution containing (in mM): 140 K-gluconate, 8 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP, and 0.1 Na2GTP (pH 7.4; 320 mOsm).
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
For voltage-clamp recordings, hold the membrane potential at -70 mV.
-
Evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by brief depolarization of the soma or an adjacent neuron.
C. Carbenoxolone Application:
-
Prepare a stock solution of Carbenoxolone disodium salt in water (e.g., 50 mM).[4] Store at 4°C for up to 4 weeks.
-
Dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10, 50, or 100 µM).
-
Apply Carbenoxolone via a gravity-fed perfusion system with the application pipette positioned near the recorded neuron.
-
Record baseline synaptic activity before, during, and after Carbenoxolone application. Note that washout of Carbenoxolone's effects can be slow and incomplete.[4]
Field Potential Recording in Brain Slices
This protocol is suitable for studying the effects of Carbenoxolone on network activity and long-term potentiation (LTP) in acute hippocampal slices.[12]
A. Slice Preparation:
-
Anesthetize and decapitate an adult mouse or rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
B. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli to evoke stable fEPSPs.
C. Carbenoxolone Application and LTP Induction:
-
Dissolve Carbenoxolone in aCSF to the desired concentration (e.g., 10, 50, or 100 µM).
-
Bath-apply the Carbenoxolone-containing aCSF to the slice for a predetermined period (e.g., 15-30 minutes) before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Mandatory Visualizations
Caption: Carbenoxolone's mechanism of action.
Caption: General experimental workflow.
Conclusion
The selection of an optimal Carbenoxolone concentration is a critical step in designing electrophysiological experiments. A thorough understanding of its dose-dependent effects on various targets is essential for accurate data interpretation. While concentrations in the range of 10-50 µM may be sufficient for studying effects on synaptic transmission and pannexin channels, higher concentrations (50-300 µM) are often required to effectively block gap junctions. Researchers should always consider the potential for off-target effects and, where possible, use more specific pharmacological tools or genetic approaches to validate findings obtained with Carbenoxolone. These application notes and protocols provide a starting point for researchers to develop and optimize their experimental designs for investigating the roles of gap junctions and hemichannels in the nervous system and other electrically active tissues.
References
- 1. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronous Activity in Locus Coeruleus Results from Dendritic Interactions in Pericoerulear Regions | Journal of Neuroscience [jneurosci.org]
- 4. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conduction slowing by the gap junctional uncoupler carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of carbenoxolone on human myocardial conduction: a tool to investigate the role of gap junctional uncoupling in human arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone impairs LTP and blocks NMDA receptors in murine hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Carbenoxolone Disodium Salt in Live-Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone disodium (B8443419) salt, a derivative of glycyrrhetinic acid found in licorice root, is a widely utilized pharmacological tool in cell biology and neuroscience research.[1] Initially developed for the treatment of peptic ulcers, its ability to modulate intercellular communication has made it an invaluable agent for studying cellular connectivity.[1] Carbenoxolone is primarily known for its inhibitory effects on gap junctions and pannexin hemichannels, which are crucial for direct cell-to-cell communication and paracrine signaling.[2][3] These channels play significant roles in a multitude of physiological and pathological processes, including neuronal synchronization, inflammation, and cancer progression.[2] This document provides detailed application notes and protocols for the effective use of Carbenoxolone disodium salt in live-cell imaging experiments to investigate these processes.
Mechanism of Action
Carbenoxolone exerts its effects on intercellular communication through the blockade of two main types of channels:
-
Gap Junctions: These channels are formed by the docking of two hemichannels (connexons) from adjacent cells, creating a direct pathway for the exchange of ions and small molecules.[2] Carbenoxolone non-selectively blocks gap junctional intercellular communication (GJIC), thereby disrupting this direct cell-to-cell signaling.[2] The precise mechanism involves the modulation of the extracellular loops of the connexin proteins that form the channels.
-
Pannexin Hemichannels: Pannexins form single-membrane channels that allow for the passage of molecules, most notably ATP, between the intracellular and extracellular environments.[3][4] Carbenoxolone also inhibits the activity of pannexin-1 (Panx1) channels, impacting paracrine signaling pathways.[3][4]
Beyond its effects on intercellular channels, it is crucial for researchers to be aware that Carbenoxolone can also inhibit the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[1][2] Additionally, some studies have reported off-target effects on other membrane conductances, which should be considered when interpreting experimental results.[1]
Data Presentation: Quantitative Parameters for Carbenoxolone Use
The following table summarizes key quantitative data for the application of this compound in various experimental settings, compiled from the cited literature.
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| Gap Junction Inhibition | Central Neurons | 50 - 100 µM | Not specified | Near elimination of electrical coupling | [1] |
| Bovine Aortic Endothelial Cells | 100 µM | 6 hours | Abolished dye-transfer | ||
| Hippocampal Neurons & Astrocytes | 50 µM | 60 minutes (pre-incubation) | Dampened fluorescence recovery after photobleaching (FRAP) | [5] | |
| Pannexin-1 Inhibition | HEK293 cells expressing Panx1 | 50 - 100 µM | Not specified | Inhibition of voltage-activated currents | [4][6] |
| P2X7 receptor-expressing cells | 50 µM | 5 minutes | Reduction of agonist-induced currents | [7] | |
| Cytotoxicity (IC50) | Neuroblastoma (NB) cell lines | 29.7 µM | Not specified | Inhibition of FOXO3-DBD binding | [8] |
| HaCaT cells | 6 - 150 µM | 48 hours | No significant toxicity observed in uninfected cells | [9] | |
| K562 leukemia cells | 150 µM (IC50) | 48 hours | Growth inhibition and apoptosis |
Note: IC50 values can vary significantly between cell lines and experimental conditions.[10][11] It is imperative to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay.
Mandatory Visualizations
Signaling Pathway of Carbenoxolone Action
Caption: Carbenoxolone inhibits both gap junctions and pannexin-1 hemichannels.
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for assessing intercellular communication.
Experimental Protocols
Protocol 1: Scrape-Loading / Dye Transfer Assay for Gap Junction Communication
This assay is a straightforward method to assess GJIC in a population of adherent cells.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes
-
This compound (powder)
-
Sterile, cell culture grade water or DMSO for stock solution
-
Lucifer Yellow or Calcein-AM fluorescent dye
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber, appropriate filter sets)
-
Sterile scalpel blade or pipette tip
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in a humidified incubator at 37°C and 5% CO₂.
-
-
Carbenoxolone Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile water or DMSO. Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. A typical starting concentration for effective gap junction blockade is 50-100 µM.
-
As a negative control, prepare a vehicle control medium (containing the same concentration of water or DMSO as the Carbenoxolone-treated medium).
-
Aspirate the culture medium from the cells and replace it with the Carbenoxolone-containing medium or the vehicle control medium.
-
Pre-incubate the cells for at least 30-60 minutes at 37°C to ensure adequate inhibition of gap junctions.
-
-
Scrape-Loading and Dye Transfer:
-
Prepare a working solution of Lucifer Yellow (e.g., 1 mg/mL in PBS) or Calcein-AM (e.g., 1-5 µM in PBS).
-
Gently wash the cells once with pre-warmed PBS.
-
Add the fluorescent dye solution to the cells.
-
Using a sterile scalpel blade or a steady hand with a pipette tip, make a single, clean scratch across the cell monolayer. This will transiently permeabilize the cells along the scratch, allowing the dye to enter.
-
Incubate for 2-5 minutes at room temperature to allow dye uptake into the scraped cells and subsequent transfer to adjacent, non-scraped cells via gap junctions.
-
Gently wash the cells three times with pre-warmed PBS to remove extracellular dye.
-
Add fresh, pre-warmed complete culture medium (containing Carbenoxolone or vehicle) to the dish.
-
-
Live-Cell Imaging and Analysis:
-
Immediately transfer the imaging dish to the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Using the appropriate filter set for your chosen dye (e.g., FITC for Calcein-AM and Lucifer Yellow), acquire images of the scraped area.
-
Capture images at multiple time points (e.g., immediately after washing and every 5-10 minutes for up to 30-60 minutes) to monitor the extent of dye transfer.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the edge of the scrape or by counting the number of fluorescent cells away from the scrape line.
-
Compare the dye transfer in Carbenoxolone-treated cells to the vehicle-treated control cells. A significant reduction in dye spread in the presence of Carbenoxolone indicates inhibition of GJIC.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Measuring Gap Junction Coupling
FRAP is a quantitative method to measure the rate of fluorescent molecule movement through gap junctions.
Materials:
-
Cells of interest co-cultured (one population expressing a fluorescent protein like GFP, the other unlabeled) or a confluent monolayer loaded with a fluorescent dye (e.g., Calcein-AM).
-
This compound
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Cell and Carbenoxolone Preparation:
-
Prepare and treat cells with Carbenoxolone or vehicle control as described in Protocol 1, steps 1 and 2.
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) within a single fluorescent cell that is in direct contact with non-fluorescent neighboring cells.
-
Acquire a series of pre-bleach images to establish a baseline fluorescence intensity.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI of the selected cell.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI. Fluorescence recovery will occur as fluorescent molecules from the neighboring coupled cells diffuse through gap junctions into the bleached cell.
-
Continue imaging until the fluorescence in the bleached region reaches a plateau.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the bleached ROI at each time point.
-
Correct for photobleaching that occurs during image acquisition by measuring the fluorescence intensity in a non-bleached control region.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-time of recovery (t½). A slower recovery rate and a smaller mobile fraction in Carbenoxolone-treated cells compared to controls indicate a reduction in gap junctional coupling.
-
Protocol 3: Cytotoxicity Assay
It is essential to determine the cytotoxic concentration of Carbenoxolone for your specific cell line to ensure that observed effects are not due to cell death.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not lead to overconfluence during the experiment.
-
-
Carbenoxolone Treatment:
-
Prepare a serial dilution of Carbenoxolone in complete culture medium. A wide range of concentrations should be tested initially (e.g., 1 µM to 500 µM).
-
Include a vehicle-only control.
-
Replace the medium in the wells with the different concentrations of Carbenoxolone.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned imaging experiments (e.g., 6, 24, or 48 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Alternatively, stain with a live/dead fluorescent dye combination and image the wells using a fluorescence microscope to visualize and quantify live and dead cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the Carbenoxolone concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
For live-cell imaging experiments, use concentrations well below the determined cytotoxic threshold.
-
References
- 1. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 3. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A drug library screen identifies Carbenoxolone as novel FOXO inhibitor that overcomes FOXO3-mediated chemoprotection in high-stage neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Administration of Carbenoxolone Disodium Salt in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid from licorice root, is a widely used compound in biomedical research.[1] Initially recognized for its anti-ulcer and anti-inflammatory properties, its applications have expanded to neuroscience, metabolic diseases, and autoimmune disorders.[2][3] In mouse models, Carbenoxolone is a valuable tool for investigating various physiological and pathological processes. Its primary mechanisms of action include the inhibition of gap junction communication and the modulation of key signaling pathways, such as the JAK2/STAT3 pathway.[4][5]
These application notes provide detailed protocols for the in vivo administration of Carbenoxolone disodium (B8443419) salt in mouse models for studying obesity and related metabolic inflammation, as well as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Application 1: Amelioration of Hepatic Steatosis and Inflammation in a High-Fat Diet-Induced Obesity Mouse Model
This protocol details the use of Carbenoxolone to study its effects on lipid metabolism and inflammation in the liver of mice with diet-induced obesity.
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J[4]
-
Age: 5 weeks at the start of the diet[6]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Obesity:
-
Feed mice a high-fat diet (HFD) for eight weeks to induce obesity and related metabolic changes.[4] A control group should be fed a normal chow (NC) diet.[4]
3. Carbenoxolone Administration:
-
Preparation: Dissolve Carbenoxolone disodium salt in a suitable vehicle such as water.[7]
-
Dosage: 15 mg/kg body weight.[4]
-
Route of Administration: Oral gavage.[4]
-
Frequency: Administer daily for twelve weeks.[4]
-
Control Groups:
4. Outcome Measures and Data Collection:
-
Blood Sampling: Collect blood to measure serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).[4]
-
Liver Tissue Analysis:
-
Perform histological examination of liver tissues using hematoxylin-eosin (H&E) staining to assess lipid accumulation.[4]
-
Use real-time PCR and Western blotting to analyze the expression of genes and proteins involved in lipid metabolism (SREBP-1c, FAS) and inflammation (SOCS-3, phosphorylated JAK2, phosphorylated STAT3).[4]
-
Quantitative Data Summary
| Parameter | Normal Chow (NC) | High-Fat Diet (HFD) | HFD + Carbenoxolone (15 mg/kg) | Reference |
| Serum TG | Decreased | Increased | Significantly Decreased vs. HFD | [4] |
| Serum TC | Decreased | Increased | Significantly Decreased vs. HFD | [4] |
| Serum LDL | Decreased | Increased | Significantly Decreased vs. HFD | [4] |
| Serum HDL | Increased | Decreased | Increased vs. HFD | [4] |
| Hepatic p-JAK2 | Baseline | Decreased | Increased vs. HFD | [4] |
| Hepatic p-STAT3 | Baseline | Decreased | Increased vs. HFD | [4] |
| Hepatic SOCS-3 | Baseline | Increased | Decreased vs. HFD | [4] |
| Hepatic SREBP-1c | Baseline | Increased | Decreased vs. HFD | [4] |
| Hepatic FAS | Baseline | Increased | Decreased vs. HFD | [4] |
| Hepatic IL-6 | Baseline | Increased | Significantly Decreased vs. HFD | [4] |
| Hepatic TNF-α | Baseline | Increased | Significantly Decreased vs. HFD | [4] |
Signaling Pathway
Caption: Carbenoxolone activates the JAK2/STAT3 pathway in hepatocytes.
Application 2: Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the use of Carbenoxolone to investigate its neuroprotective and anti-inflammatory effects in a mouse model of multiple sclerosis.
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6[5]
-
Sex: Female
-
Housing: Standard laboratory conditions.
2. Induction of EAE:
-
Induce EAE using standard protocols, for example, by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration.
3. Carbenoxolone Administration:
-
Preparation: Dissolve this compound in Phosphate-Buffered Saline (PBS).[1]
-
Route of Administration: Intraperitoneal (IP) injection.[1][8]
-
Frequency: Administer every other day starting from the day of immunization (day 0).[1][8]
-
Control Group: EAE-induced mice receiving intraperitoneal injections of PBS vehicle.[1][8]
4. Outcome Measures and Data Collection:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no symptoms to moribund).
-
Body Weight: Record the body weight of the mice every other day.[1]
-
Immunological Analysis:
-
Neurotrophic Factor Analysis: Measure the expression of brain-derived neurotrophic factor (BDNF) in the brain.[5]
Quantitative Data Summary
| Parameter | EAE Control | EAE + Carbenoxolone (20 mg/kg) | Reference |
| Peak Clinical Score | High | Significantly Reduced | [5] |
| Body Weight | Decreased | Increased average weight | [1] |
| Splenic IL-17-secreting CD4+ T cells | Increased | Remarkably Lower | [5] |
| Splenic IFN-γ-secreting CD4+ T cells | Increased | Remarkably Lower | [5] |
| Cortical IL-23 Production | Increased | Markedly Reduced | [5] |
| Cortical IL-17 Production | Increased | Markedly Reduced | [5] |
| Brain BDNF Expression | Decreased | Increased | [5] |
Experimental Workflow
Caption: Workflow for Carbenoxolone administration in an EAE mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Frontiers | Carbenoxolone mitigates extensive fibrosis formation in PLP-induced EAE model and multiple sclerosis serum-exposed pericyte culture [frontiersin.org]
- 4. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Carbenoxolone against Experimental Autoimmune Encephalomyelitis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbenoxolone alters the morphology of adipose tissues and downregulates genes involved in adipogenesis, glucose transport and lipid metabolism in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Application Notes and Protocols for Scrape-Loading Dye Transfer Assay Using Carbenoxolone Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intercellular communication is a fundamental process in multicellular organisms, essential for coordinating cellular activities, maintaining tissue homeostasis, and regulating developmental processes. Gap junctions are specialized intercellular channels that facilitate the direct passage of ions, second messengers, and small metabolites between adjacent cells. These channels are formed by the docking of two hemichannels, or connexons, each composed of six connexin proteins. The most ubiquitously expressed of these is Connexin 43 (Cx43).
Dysregulation of gap junctional intercellular communication (GJIC) has been implicated in a variety of pathological conditions, including cancer, cardiovascular diseases, and neurological disorders. Consequently, the modulation of gap junction activity presents a promising avenue for therapeutic intervention.
The scrape-loading dye transfer (SL/DT) assay is a robust, simple, and widely used technique to qualitatively and quantitatively assess GJIC. This method involves creating a mechanical "scrape" in a confluent cell monolayer in the presence of a low-molecular-weight fluorescent dye, such as Lucifer Yellow. The dye enters the damaged cells along the scrape line and subsequently passes into adjacent, intact cells through functional gap junctions. The extent of dye transfer provides a direct measure of GJIC.
Carbenoxolone disodium (B8443419) salt, a derivative of glycyrrhetinic acid from licorice root, is a well-characterized and broad-spectrum inhibitor of gap junctions.[1] It is a valuable tool for studying the physiological and pathological roles of GJIC. By blocking gap junction channels, Carbenoxolone allows researchers to investigate the consequences of disrupted intercellular communication in various experimental models.
These application notes provide a detailed protocol for utilizing the scrape-loading dye transfer assay to evaluate the inhibitory effects of Carbenoxolone disodium salt on GJIC.
Data Presentation: Quantitative Inhibition of Gap Junction Communication by Carbenoxolone
The inhibitory effect of Carbenoxolone on gap junctional intercellular communication is dose-dependent and can vary between different cell types and the specific connexin isoforms they express. The following table summarizes quantitative data on Carbenoxolone's inhibitory activity.
| Connexin Target | Cell Type/System | Assay Method | Key Findings | Concentration/IC50 | Reference |
| Cx43 | LN215 cells | I-YFP GJIC assay | Potent inhibition of Cx43-mediated GJIC. | IC50: 5.6 µM | [2] |
| Cx40 | LN215 cells | I-YFP GJIC assay | Moderate inhibition of Cx40-mediated GJIC. | IC50: 105.2 µM | [2] |
| Cx30 | LN215 cells | I-YFP GJIC assay | Weak inhibition of Cx30-mediated GJIC. | IC50: 748.2 µM | [2] |
| Not specified | Bovine Aortic Endothelial Cells (BAEC) | Scrape-load transfer assay | Rapid, reversible, and dose-dependent abolition of Lucifer Yellow dye transfer. | Effective at 100 µM | [3] |
| Not specified | KGN, MCF-7, NHF cells | Microtissue self-assembly | Dose-dependent inhibition of self-assembly, with MCF-7 being the most sensitive. | Effective at 50-400 µM | |
| Not specified | Intact mouse follicles | Dye injection | Complete block of gap junction permeability. | 100 µM | |
| Not specified | Intact mouse follicles | Dye injection | Partial inhibition of gap junction permeability. | 10 µM |
Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer (SL/DT) Assay
This protocol details the procedure for assessing gap junctional intercellular communication using the scrape-loading dye transfer method.
Materials:
-
Cells of interest grown to a confluent monolayer in 6-well plates or on coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Lucifer Yellow CH, dilithium (B8592608) salt (Molecular Weight: 457.25)
-
Rhodamine Dextran (Molecular Weight: ~10,000) - Optional, for identifying scraped cells
-
This compound
-
Surgical scalpel blade or 26-gauge needle
-
Fluorescence microscope with appropriate filter sets for Lucifer Yellow (excitation ~428 nm, emission ~536 nm) and Rhodamine (excitation ~550 nm, emission ~573 nm)
-
Paraformaldehyde (4% in PBS) for fixation
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells in 6-well plates or on coverslips and grow until they form a confluent monolayer.
-
Preparation of Reagents:
-
Dye Solution: Prepare a 1 mg/mL stock solution of Lucifer Yellow in PBS. On the day of the experiment, dilute the stock to a working concentration of 0.1-0.5% (w/v) in PBS. If using, include Rhodamine Dextran at a similar concentration.
-
Carbenoxolone Treatment: Prepare a stock solution of this compound in water or culture medium. On the day of the experiment, dilute to the desired final concentrations in complete culture medium.
-
-
Carbenoxolone Incubation:
-
Aspirate the culture medium from the cells.
-
Add the culture medium containing the desired concentration of Carbenoxolone (or vehicle control) to the respective wells.
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
-
Scrape-Loading:
-
After incubation, aspirate the Carbenoxolone-containing medium.
-
Wash the cell monolayer three times with pre-warmed PBS.
-
Add a sufficient volume of the Lucifer Yellow dye solution to cover the cell monolayer.
-
Using a steady hand, create a clean, straight scrape through the monolayer with a surgical scalpel blade or a 26-gauge needle. Create 2-3 parallel scrapes per well/coverslip.
-
Immediately start a timer. Allow the dye to load into the scraped cells for 2-5 minutes at room temperature.
-
-
Dye Transfer and Incubation:
-
After the loading period, aspirate the dye solution.
-
Quickly wash the monolayer three times with pre-warmed PBS to remove extracellular dye.
-
Add back the pre-warmed complete culture medium (without Carbenoxolone or dye).
-
Incubate for an additional 5-15 minutes at 37°C to allow for the transfer of the dye to adjacent cells through gap junctions.
-
-
Fixation:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
If using coverslips, mount them onto glass slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the scrape line and the surrounding cells.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells in the rows adjacent to the scrape.
-
Visualizations
Signaling Pathway of Carbenoxolone Inhibition
Caption: Carbenoxolone inhibits gap junction channels, leading to reduced intercellular communication.
Experimental Workflow for Scrape-Loading Dye Transfer Assay
Caption: Step-by-step workflow of the scrape-loading dye transfer assay.
References
Carbenoxolone Disodium Salt: Application Notes and Protocols for Blocking Connexin 43 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (B1668346), a synthetic derivative of glycyrrhizinic acid from licorice root, is a widely utilized pharmacological agent for the inhibition of gap junction intercellular communication (GJIC).[1] It functions as a broad-spectrum blocker of connexin channels, including the ubiquitously expressed Connexin 43 (Cx43).[1][2] Cx43 is a key protein in the formation of gap junctions, which are essential for direct cell-to-cell communication by allowing the passage of ions and small molecules.[1] This regulation of intercellular signaling is critical in a multitude of physiological and pathological processes, making Cx43 a significant target in various research and therapeutic areas, including cardiology, neurology, and oncology.[1][2][3]
These application notes provide a comprehensive overview of the use of carbenoxolone disodium (B8443419) salt to block Cx43 channels, including its mechanism of action, protocols for common experimental assays, and quantitative data to guide experimental design.
Mechanism of Action
Carbenoxolone's primary mechanism in blocking Cx43 channels is the uncoupling of gap junctions, thereby inhibiting the direct transfer of signaling molecules between adjacent cells.[4] While the precise molecular interaction is not fully elucidated, it is understood to be a reversible and dose-dependent inhibition.[5] It is important to note that carbenoxolone is not entirely specific to Cx43 and can affect other connexin isoforms, as well as other channels and receptors like pannexin channels and P2X7 receptors, at similar or even lower concentrations.[6][7] Therefore, careful experimental design and interpretation are crucial.
Interestingly, prolonged exposure to carbenoxolone can lead to a compensatory upregulation of Cx43 expression at both the mRNA and protein levels, a phenomenon suggested to be mediated by a protein kinase A (PKA)-dependent pathway.[5]
Quantitative Data: Efficacy of Carbenoxolone on Connexin Channels
The inhibitory potency of carbenoxolone can vary depending on the connexin subtype and the experimental system used. The following table summarizes key quantitative data for carbenoxolone's effect on Cx43 and other connexins for comparative purposes.
| Connexin Subtype | IC50 Value (µM) | Cell/System Type | Assay Method | Reference |
| Connexin 43 (Cx43) | 5.6 ± 1.1 | LN215 cells | I-YFP GJIC assay | [8] |
| Connexin 40 (Cx40) | 105.2 ± 1.0 | LN215 cells | I-YFP GJIC assay | [8] |
| Connexin 30 (Cx30) | 748.2 ± 1.3 | LN215 cells | I-YFP GJIC assay | [8] |
| Connexin 26 (Cx26) | 21 | Xenopus laevis oocytes | Electrophysiology | [7] |
| Connexin 38 (Cx38) | 34 | Xenopus laevis oocytes | Electrophysiology | [7] |
Note: IC50 values can be influenced by various factors, including cell type, expression levels of the connexin, and the specific assay conditions. Researchers should consider these variables when designing their experiments.
Experimental Protocols
Here are detailed protocols for two common methods used to assess the blockade of Cx43 channels by carbenoxolone.
Scrape-Loading Dye Transfer (SLDT) Assay
This is a straightforward and widely used method to qualitatively and semi-quantitatively assess GJIC.
Principle: A fluorescent dye that is normally membrane-impermeant but small enough to pass through gap junctions (e.g., Lucifer Yellow) is introduced into a small population of cells in a confluent monolayer by a mechanical scrape. The extent of dye transfer to neighboring, unscraped cells is a measure of functional GJIC.
Materials:
-
Cultured cells expressing Cx43 grown to confluence on coverslips or in culture dishes.
-
Carbenoxolone disodium salt stock solution (e.g., 100 mM in sterile water or PBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
Lucifer Yellow CH, lithium salt (5 mg/mL stock solution in PBS).
-
Surgical scalpel or needle.
-
Fluorescence microscope.
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer.
-
Pre-treatment with Carbenoxolone:
-
Prepare working concentrations of carbenoxolone in serum-free culture medium. A typical concentration range to test is 10-100 µM.[5] Include a vehicle-only control.
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add the carbenoxolone-containing medium or vehicle control to the cells and incubate for the desired time (e.g., 30 minutes to 6 hours).[5]
-
-
Scrape-Loading:
-
Remove the pre-treatment medium and wash the cells three times with PBS.[9]
-
Add the Lucifer Yellow solution (typically diluted to 0.05% in PBS) to the cells.[9]
-
Using a sterile scalpel blade or a needle, make a single, clean scrape across the cell monolayer.[9]
-
Incubate for 2-5 minutes at room temperature to allow dye uptake into the scraped cells.
-
-
Dye Transfer:
-
After incubation, wash the cells thoroughly (3-5 times) with PBS to remove extracellular dye.
-
Add fresh culture medium.
-
Incubate for an additional 10-15 minutes to allow for dye transfer through gap junctions.
-
-
Imaging and Analysis:
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow.
-
Capture images of the scrape line and surrounding cells.
-
Quantify GJIC by measuring the distance of dye migration from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape line. A significant reduction in dye transfer in carbenoxolone-treated cells compared to the control indicates blockade of gap junctions.
-
Electrophysiology (Dual Whole-Cell Patch-Clamp)
This technique provides a direct and quantitative measure of the conductance of gap junction channels.
Principle: Two adjacent cells are simultaneously patch-clamped. A voltage step is applied to one cell (the "driver" cell), and the resulting current that flows into the second cell (the "reporter" cell) through the gap junctions is measured. This junctional current is directly proportional to the gap junctional conductance.
Materials:
-
Cultured cell pairs expressing Cx43.
-
Patch-clamp rig with a dual amplifier.
-
Glass micropipettes (3-7 MΩ).[10]
-
Extracellular (bath) solution (e.g., HBSS with Ca2+ and Mg2+).[10]
-
Intracellular (pipette) solution.
-
This compound.
Protocol:
-
Cell Preparation: Plate cells at a density that encourages the formation of cell pairs.
-
Establish Dual Whole-Cell Configuration:
-
Identify a suitable cell pair under the microscope.
-
Using micromanipulators, approach each cell of the pair with a separate micropipette filled with intracellular solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration for both cells.[10]
-
-
Baseline Recording:
-
Clamp both cells at the same holding potential (e.g., -40 mV).
-
Apply a series of voltage steps to the driver cell and record the junctional current in the reporter cell.
-
Calculate the baseline junctional conductance (Gj = Ij / (Vdriver - Vreporter)).
-
-
Application of Carbenoxolone:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of carbenoxolone (e.g., 50-100 µM).[10]
-
Continuously monitor the junctional current. The inhibitory effect of carbenoxolone is typically rapid.
-
-
Washout:
-
To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the carbenoxolone.[10]
-
-
Data Analysis:
-
Measure the junctional conductance before, during, and after carbenoxolone application.
-
Calculate the percentage of inhibition of the junctional conductance by carbenoxolone.
-
Visualizations
Signaling Pathway of Carbenoxolone's Long-Term Effect on Cx43 Expression
Caption: Carbenoxolone's long-term effect on Cx43 expression.
Experimental Workflow for Scrape-Loading Dye Transfer Assay
Caption: Workflow for the Scrape-Loading Dye Transfer (SLDT) assay.
Important Considerations and Off-Target Effects
-
Specificity: As mentioned, carbenoxolone is not completely specific for Cx43 and can inhibit other connexins and pannexin channels.[6] It has also been reported to block Ca2+ channels and P2X7 receptors.[6] Researchers should be aware of these potential off-target effects and may need to use additional, more specific inhibitors (e.g., mimetic peptides like Gap26/27) or genetic approaches (e.g., siRNA, knockout models) to confirm the role of Cx43.[6][11]
-
Cell-Type Dependence: The effectiveness of carbenoxolone can be cell-type dependent. In some cells expressing Cx43, complete abolition of junctional coupling may not be achieved even at high concentrations.[6]
-
Side Effects in vivo: In clinical or animal studies, it is important to be aware of the systemic effects of carbenoxolone, which are primarily related to its inhibition of 11β-hydroxysteroid dehydrogenase, leading to mineralocorticoid excess, sodium retention, and hypokalemia.[1][12]
Conclusion
This compound remains a valuable and accessible tool for the acute and reversible blockade of Cx43-containing gap junctions. By understanding its mechanism of action, appropriate concentrations, and potential off-target effects, and by employing standardized protocols such as the scrape-loading dye transfer assay and dual whole-cell patch-clamping, researchers can effectively investigate the role of Cx43-mediated intercellular communication in a wide range of biological systems. The provided protocols and data serve as a starting point for the development of robust experimental designs tailored to specific research questions.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological “cross-inhibition” of connexin hemichannels and swelling activated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complications of Carbenoxolone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Carbenoxolone Disodium Salt Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone disodium (B8443419) salt, a derivative of glycyrrhetinic acid from licorice root, is a compound with a well-documented history in the treatment of ulcers.[1] Its multifaceted mechanism of action, primarily involving the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and the blockade of gap junction intercellular communication (GJIC), has expanded its research applications into areas such as cancer, epilepsy, and neuroprotection.[2][3] These application notes provide detailed in vitro techniques and protocols to assess the efficacy of Carbenoxolone, offering researchers a guide to quantify its biological effects.
Carbenoxolone's ability to block gap junctions, which are crucial for intercellular communication, is a key area of investigation.[2] It has been shown to inhibit the passage of ions and small molecules between adjacent cells by blocking channels formed by connexin proteins.[2] Furthermore, its inhibitory effect on 11β-HSD, an enzyme that converts active glucocorticoids to their inactive forms, leads to an increase in local glucocorticoid concentrations, which have anti-inflammatory properties.[1][2] In the context of cancer research, Carbenoxolone has been demonstrated to induce apoptosis and inhibit cell growth in various cancer cell lines.[4][5]
This document outlines protocols for key in vitro assays to measure these effects, presents quantitative data from various studies in a clear, tabular format, and provides diagrams of the relevant signaling pathways to facilitate a deeper understanding of Carbenoxolone's mechanisms of action.
Data Presentation: Quantitative Efficacy of Carbenoxolone In Vitro
The following tables summarize the quantitative data on the in vitro efficacy of Carbenoxolone disodium salt across various assays and cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| K562 (Human Leukemia) | Cell Viability | 50 µM | ~5% decrease in viability after 48h | [4] |
| K562 (Human Leukemia) | Cell Viability | 100 µM | ~22% decrease in viability after 48h | [4] |
| K562 (Human Leukemia) | Cell Viability | 150 µM (IC50) | ~41% decrease in viability after 48h | [4] |
| K562 (Human Leukemia) | Cell Viability | 200 µM | ~67% decrease in viability after 48h | [4] |
| K562 (Human Leukemia) | Cell Viability | 300 µM | ~85% decrease in viability after 48h | [4] |
| K562 (Human Leukemia) | Growth Inhibition | 300 µM | 38% inhibition at 12h, 46% at 24h, 92% at 48h | [4] |
| Human Glioma Cells | Apoptosis (in combination with TRAIL) | Not Specified | Enhanced TRAIL-induced apoptosis | [6] |
| Rabbit Ventricular Myocytes | Conduction Velocity | 50 µM | Longitudinal: 66 to 49 cm/s; Transversal: 50 to 35 cm/s | |
| Rabbit Atrial Myocytes | Conduction Velocity | 50 µM | Longitudinal: 80 to 60 cm/s; Transversal: 49 to 38 cm/s | |
| Rabbit Myocyte Cell Pairs | Coupling Conductance | 50 µM | 21% decrease | [7] |
| Retina | Synaptic Transmission | 100 µM | 92% reduction (photoreceptor to horizontal cell) | [8] |
| Retina | Cone Ca2+ Channel Current | 100 µM | 37% reduction | [8] |
| Retina | Depolarization-evoked [Ca2+] | 100 µM | 57% reduction | [8] |
| Retina | Müller Cell Ca2+ Channels | 100 µM | 52% inhibition | [8] |
| Rat Hippocampal Slices | Inter-astrocyte Gap Junctions | 220 ± 41 µM | 50% reduction in functional GJs | [9] |
| Human Gastric Cancer Cells (MGC-803) | HDAC6 Inhibition | 0.772 ± 0.081 µM (IC50) | Inhibition of HDAC6 | [10] |
| Rat Kidney | 11β-HSD Activity | 0.06 mg/h (in vivo infusion) | ~50% inhibition | [11] |
| Rat Kidney | 11β-HSD Activity | 0.6 mg/h (in vivo infusion) | ~80% inhibition | [11] |
| Rat Kidney | 11β-HSD Activity | 6 mg/h (in vivo infusion) | >90% inhibition | [11] |
Experimental Protocols
Assessment of Gap Junction Intercellular Communication (GJIC)
a) Scrape-Loading and Dye Transfer (SL/DT) Assay
This technique is a rapid and straightforward method to qualitatively and semi-quantitatively assess GJIC in a population of adherent cells.[12][13][14]
-
Principle: A scrape is made through a confluent cell monolayer in the presence of a low molecular weight, gap junction-permeable fluorescent dye (e.g., Lucifer Yellow). The dye enters the damaged cells along the scrape line and subsequently passes into adjacent, intact cells through functional gap junctions. A higher molecular weight, gap junction-impermeable dye (e.g., Texas Red Dextran) can be co-loaded to identify the initially loaded cells. The extent of dye transfer to neighboring cells is indicative of the level of GJIC.[12][15]
-
Protocol:
-
Seed cells on coverslips or in culture dishes and grow to confluence.
-
Wash the cell monolayer three times with a balanced salt solution (e.g., HBSS) containing 1% bovine serum albumin (BSA).[12]
-
Remove the wash solution and add a solution containing the fluorescent dyes. A typical solution consists of 0.5% Lucifer Yellow and 0.5% Texas Red Dextran in phosphate-buffered saline (PBS).[12]
-
Immediately create a scrape through the cell monolayer using a sharp instrument, such as a surgical scalpel or a 30G needle.[12]
-
Allow the dye to load for approximately 1-5 minutes at room temperature.[12][15]
-
Quickly wash the cells three times with HBSS to remove the dye solution.
-
Incubate the cells in pre-warmed culture medium for an additional 5-8 minutes to allow for dye transfer.[12][15]
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The transfer of Lucifer Yellow (green fluorescence) from the scraped cells (identified by red fluorescence from Texas Red Dextran) to adjacent cells indicates functional GJIC. The distance of dye migration or the number of dye-coupled cells can be quantified.
-
b) Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct and quantitative measurement of the electrical conductance between two coupled cells.[16]
-
Principle: Two patch-clamp electrodes are used to record from a pair of adjacent cells simultaneously in the whole-cell configuration. A voltage step is applied to one cell (the "driver" cell), and the resulting current is measured in the second cell (the "recipient" cell). The junctional conductance (Gj) is calculated from the transjunctional current and voltage.
-
Protocol:
-
Identify and select a pair of adjacent cells for recording.
-
Using two micromanipulators, approach each cell with a patch pipette filled with an appropriate intracellular solution.
-
Establish a gigaohm seal between each pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration for both cells.
-
Clamp the voltage of both cells at the same holding potential (e.g., -40 mV).
-
Apply a series of voltage steps to the driver cell while recording the current in both cells.
-
The current that flows into the recipient cell is the junctional current (Ij).
-
Calculate the junctional conductance using the formula: Gj = Ij / (V_driver - V_recipient).
-
To test the effect of Carbenoxolone, perfuse the cells with a solution containing the desired concentration of the drug and repeat the measurements.
-
Measurement of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity
-
Principle: This assay measures the enzymatic conversion of a substrate (e.g., cortisol) to its product (e.g., cortisone) by 11β-HSD. The activity can be determined by quantifying the amount of product formed over time, often using radiolabeled substrates or chromatographic separation followed by detection.
-
Protocol (using cell lysates and radiolabeled substrate):
-
Prepare cell lysates from cells expressing 11β-HSD2 (e.g., HEK-293 cells stably expressing the enzyme).[17]
-
Prepare a reaction mixture containing an appropriate buffer (e.g., TS2 buffer: 100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl2, 250 mM sucrose, 20 mM Tris-HCl, pH 7.4), a cofactor (500 µM NAD+ for 11β-HSD2 oxidation), and the radiolabeled substrate (e.g., 200 nM [14C]cortisol).[17]
-
Add the test compound (Carbenoxolone) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.[17]
-
Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate the substrate and product using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product using a phosphorimager or liquid scintillation counting.
-
Calculate the percentage of inhibition for each Carbenoxolone concentration and determine the IC50 value.
-
Assessment of Cell Viability and Proliferation
a) MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2][8][18]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of Carbenoxolone (e.g., 50-300 µM) and a vehicle control for the desired time period (e.g., 12-48 hours).[5]
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 1.5-4 hours at 37°C to allow for formazan crystal formation.[1][18]
-
Carefully remove the medium and add a solubilization solution (e.g., 100-130 µL of DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[1][8]
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Evaluation of Apoptosis
a) Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining
-
Principle: This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Acridine orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide only enters cells with compromised membranes and stains the nucleus red. Thus, viable cells have a normal green nucleus; early apoptotic cells have a bright green, condensed or fragmented nucleus; late apoptotic cells have a condensed and fragmented orange nucleus; and necrotic cells have a normal orange nucleus.[19]
-
Protocol:
-
Treat cells with Carbenoxolone as described in the MTT assay protocol.
-
Harvest the cells (for adherent cells, use trypsinization) and wash them with PBS.
-
Prepare a staining solution containing 100 µg/mL of acridine orange and 100 µg/mL of ethidium bromide in PBS.[19]
-
Add 1 µL of the AO/EB staining solution to a 10-25 µL cell suspension on a microscope slide.[19]
-
Cover the sample with a coverslip and observe immediately under a fluorescence microscope with a blue filter.
-
Count at least 200 cells and categorize them as viable, early apoptotic, late apoptotic, or necrotic based on their fluorescence and nuclear morphology.
-
b) DNA Fragmentation Assay
-
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. This fragmented DNA can be visualized as a characteristic "ladder" on an agarose (B213101) gel.
-
Protocol:
-
Treat cells with Carbenoxolone to induce apoptosis.
-
Harvest the cells and lyse them in a detergent buffer (e.g., 10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100).
-
Centrifuge the lysate at high speed (e.g., 27,000 x g) to pellet the high molecular weight chromatin.
-
Isolate the fragmented DNA from the supernatant by precipitation with ethanol (B145695) and sodium acetate.
-
Treat the DNA extract with RNase A and Proteinase K to remove RNA and protein contamination.
-
Extract the DNA using phenol/chloroform/isoamyl alcohol and precipitate with ethanol.
-
Resuspend the DNA pellet in a suitable buffer.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. The presence of a DNA ladder indicates apoptosis.
-
Analysis of Protein and Gene Expression
a) Western Blotting for Connexin 43 (Cx43)
-
Principle: This technique is used to detect and quantify the amount of a specific protein (in this case, Cx43) in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein.
-
Protocol:
-
Prepare total protein lysates from Carbenoxolone-treated and control cells using RIPA lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against Connexin 43 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
b) RT-PCR for Survivin Gene Expression
-
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the expression of a specific gene (in this case, survivin) at the mRNA level. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers.
-
Protocol:
-
Treat cells with Carbenoxolone for the desired time.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).[20]
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
Perform PCR using primers specific for the survivin gene and a housekeeping gene (e.g., β-actin or GAPDH) as an internal control. An example of survivin forward primer is 5′-TCCACTGCCCCACTGAGAAC-3′ and reverse primer is 5′-TGGCTCCCAGCCTTCCA-3′.[21]
-
The PCR reaction conditions typically include an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[20]
-
Analyze the PCR products by agarose gel electrophoresis.
-
For quantitative real-time PCR (qRT-PCR), use a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to monitor the amplification in real-time. The relative expression of the survivin gene can be calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
-
Mandatory Visualizations
Caption: Carbenoxolone's effect on Gap Junctions and Connexin 43 expression.
Caption: Mechanism of Carbenoxolone via 11β-HSD inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Carbenoxolone-induced apoptosis signaling pathway in cancer cells.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Apoptotic Morphological Changes by Acridine Orange/Ethidium Bromide (AO/EtBr) Dual Staining [bio-protocol.org]
- 5. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative real-time (q-RT)-polymerase chain reaction (PCR) for survivin mRNA expression [bio-protocol.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbenoxolone upregulates TRAIL\TRAILR2 expression and enhances the anti-neoplastic effect of doxorubicin in experimentally induced hepatocellular carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 13. Carbenoxolone Enhances TRAIL-Induced Apoptosis Through the Upregulation of Death Receptor 5 and Inhibition of Gap Junction Intercellular Communication in Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.4. Western blot analysis [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 20. Survivin expression in human lung cancer and the influence of its downregulation on the biological behavior of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor-specific gene expression using the survivin promoter is further increased by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Carbenoxolone disodium salt solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with Carbenoxolone disodium (B8443419) salt during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Carbenoxolone disodium salt in common laboratory solvents?
A1: this compound is generally soluble in aqueous solutions and some organic solvents. However, the maximum concentration can vary. It is highly soluble in water, with some sources indicating solubility up to 100 mg/ml, potentially requiring heat for complete dissolution.[1] Its solubility is lower in buffers like PBS (pH 7.2), at approximately 1-3 mg/ml.[2][3] For organic solvents, it is soluble in ethanol (B145695) at about 10-14 mg/ml and in DMSO at concentrations ranging from 12.5 to 23 mg/mL.[2][4][5] To aid dissolution in DMSO and water, ultrasonic treatment may be necessary.[4]
Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?
A2: Precipitation upon addition to cell culture media is a common issue and can be attributed to several factors:
-
Solvent Shock: If you are using a high-concentration DMSO stock, the rapid dilution into an aqueous environment can cause the compound to crash out of solution. This is because the solubility in the final aqueous medium is much lower than in the DMSO stock.[6]
-
pH and Buffer Composition: The pH of your final solution can significantly impact the solubility of this compound. The presence of certain salts in the media, such as calcium, can also lead to the formation of insoluble salts.[7][8]
-
Temperature: A sudden decrease in temperature when moving from a warm stock solution to a room temperature or refrigerated medium can reduce solubility and cause precipitation.[7][8]
Q3: How can I prevent my this compound from precipitating in my experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a stock solution that is not at its absolute maximum saturation. This provides a buffer when diluting into your experimental medium.
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions.
-
Pre-warm Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the Carbenoxolone stock solution.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final concentration of DMSO in the culture medium may help maintain solubility. However, it is crucial to run appropriate vehicle controls to account for any effects of the solvent on your cells.[6]
-
pH Adjustment: If your experimental protocol allows, ensure the pH of the final solution is within a range that favors solubility.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: The ideal solvent for your stock solution will depend on your experimental needs.
-
Aqueous Stock (for immediate use): Directly dissolve the this compound in sterile, purified water. Gentle warming and sonication can aid dissolution.[1][4] It is recommended to prepare fresh aqueous solutions, as they are not recommended for storage for more than one day.[2]
-
DMSO or Ethanol Stock (for long-term storage): Dissolve the salt in high-purity, anhydrous DMSO or ethanol.[2][5] Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When using a DMSO stock, ensure it is freshly opened as DMSO is hygroscopic and absorbed water can affect solubility.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder will not dissolve in water. | The concentration is too high, or the dissolution is slow. | 1. Try heating the solution gently (e.g., to 37°C). 2. Use sonication to aid dissolution.[4] 3. Ensure you are not exceeding the maximum solubility (up to 100 mg/mL).[1] |
| Precipitate forms after cooling a heated aqueous solution. | The compound is supersaturated at the lower temperature. | 1. Maintain the solution at the higher temperature for immediate use. 2. Prepare a less concentrated solution that remains stable at room temperature. |
| Cloudiness or precipitate appears in cell culture media. | "Solvent shock" from DMSO stock, or interaction with media components. | 1. Reduce the concentration of your DMSO stock and increase the volume added to the media. 2. Add the stock solution to the media dropwise while gently vortexing. 3. Pre-warm the media before adding the compound.[7][8] |
| Inconsistent experimental results. | Degradation of the compound in solution or inaccurate concentration due to incomplete dissolution. | 1. Prepare fresh stock solutions regularly. Aqueous solutions should be made fresh daily.[2] 2. Visually inspect for any undissolved particulate before use. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: Based on a molecular weight of 614.7 g/mol , weigh out 61.47 mg of this compound.
-
Dissolution: Add the powder to a sterile conical tube. Add 800 µL of sterile, purified water.
-
Aid Dissolution: Gently warm the tube to 37°C and sonicate in a water bath for 10-15 minutes, or until the solid is fully dissolved.
-
Final Volume: Adjust the final volume to 1 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use: Use the solution immediately. Do not store for more than 24 hours.[2]
Protocol 2: Preparation of a 20 mM DMSO Stock Solution of this compound
-
Weighing: In a sterile environment, weigh out 12.3 mg of this compound.
-
Dissolution: Add the powder to a sterile vial. Add 1 mL of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Carbenoxolone Disodium Salt in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carbenoxolone (B1668346) disodium (B8443419) salt (CBX) in neuronal cultures. Carbenoxolone is widely used as a gap junction blocker; however, its off-target effects can significantly impact experimental outcomes. This guide aims to address specific issues related to these off-target effects.
Troubleshooting Guides
This section addresses common problems encountered during experiments with Carbenoxolone in a question-and-answer format.
Question 1: I applied Carbenoxolone to my neuronal culture, and I'm observing unexpected changes in neuronal firing and network activity that don't seem related to gap junction blockade. What could be happening?
Answer:
Carbenoxolone has several known off-target effects on neuronal membrane properties and synaptic transmission that can cause these changes. It's crucial to consider these before attributing all observed effects to gap junction inhibition.
-
Direct Neuronal Membrane Effects: Carbenoxolone can directly alter neuronal excitability. It has been shown to decrease the resting membrane input resistance and increase the width of action potentials.[1] This is consistent with the blockade of certain potassium conductances responsible for membrane repolarization.[1]
-
Effects on Synaptic Transmission: CBX can modulate both excitatory and inhibitory synaptic currents. It has been observed to reduce AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) through a presynaptic mechanism.[1][2] It can also reversibly decrease GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[1][2]
-
Calcium Channel Blockade: Carbenoxolone can block voltage-gated calcium channels, which would reduce neurotransmitter release and affect a wide range of calcium-dependent signaling pathways.[3]
Troubleshooting Steps:
-
Perform Control Experiments: To dissect the off-target effects, consider using a structurally and mechanistically different gap junction blocker, such as mefloquine, in parallel experiments.[3] If the observed effect persists with Carbenoxolone but not with mefloquine, it is likely an off-target effect of CBX.
-
Dose-Response Analysis: Perform a dose-response curve for Carbenoxolone's effect on your parameter of interest. Off-target effects may occur at different concentrations than those required for complete gap junction blockade.
-
Patch-Clamp Analysis: If you have the capability, perform whole-cell patch-clamp recordings to directly measure changes in membrane properties (input resistance, action potential waveform) and synaptic currents (EPSCs and IPSCs) in the presence of Carbenoxolone.
Question 2: My neurons are showing signs of stress or death after treatment with Carbenoxolone. Is this a known effect and what can I do to mitigate it?
Answer:
Yes, Carbenoxolone can induce cytotoxicity in neuronal cultures under certain conditions. The mechanisms can be multifaceted.
-
Mitochondrial Dysfunction: Carbenoxolone has been shown to elicit mitochondrial depolarization in both neurons and astrocytes.[4] This can lead to reduced ATP production and increased production of reactive oxygen species (ROS), ultimately triggering apoptotic pathways.
-
Enhancement of Excitotoxicity: In the presence of excitotoxic insults like high levels of NMDA, Carbenoxolone can accelerate neuronal death.[4] This suggests that blocking gap junctions may impair the ability of coupled neurons to buffer excitotoxic insults.
-
Induction of Apoptosis: Some studies have shown that Carbenoxolone can modulate apoptotic pathways, for instance by enhancing TRAIL-induced apoptosis in glioma cells through upregulation of death receptor 5.[5] While this was not in healthy neurons, it points to its potential to interact with cell death machinery.
Troubleshooting Steps:
-
Assess Cell Viability: Use standard viability assays like MTT, LDH release, or live/dead staining (e.g., with propidium (B1200493) iodide and calcein-AM) to quantify the extent of cell death at different concentrations of Carbenoxolone and various time points.
-
Monitor Mitochondrial Health: Use fluorescent probes like TMRM or JC-1 to assess changes in mitochondrial membrane potential. ROS production can be measured using probes like DCFDA.
-
Optimize Concentration and Duration of Treatment: Use the lowest effective concentration of Carbenoxolone for the shortest duration necessary to achieve gap junction blockade in your specific culture system. This can be determined by dye-transfer assays (e.g., scrape-loading with Lucifer Yellow).
-
Culture Conditions: Ensure your neuronal cultures are healthy and not under any other stress (e.g., nutrient deprivation, osmotic stress) before applying Carbenoxolone, as this can exacerbate its potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Carbenoxolone in neuronal cultures?
A1:
-
On-Target Effect: The primary intended effect of Carbenoxolone is the blockade of gap junction channels, which are formed by connexin proteins.[3][6] This disrupts direct intercellular communication between neurons and between glial cells.
-
Off-Target Effects: Carbenoxolone has a range of well-documented off-target effects, including:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): This enzyme is involved in glucocorticoid metabolism.[3]
-
Modulation of ligand-gated ion channels: This includes effects on GABA-A and NMDA receptors.[1][3]
-
Blockade of voltage-gated ion channels: Notably, voltage-gated calcium channels.[3]
-
Alteration of intrinsic neuronal properties: This includes changes to membrane input resistance and action potential characteristics.[1]
-
Q2: At what concentration are the off-target effects of Carbenoxolone typically observed?
A2: The concentrations at which off-target effects are observed can overlap with those used to block gap junctions (typically 50-100 µM).[1][3] For example, effects on synaptic transmission have been seen at concentrations as low as 10 µM, while effects on action potentials may require concentrations of 50 µM or higher.[1]
Q3: How can I confirm that Carbenoxolone is effectively blocking gap junctions in my neuronal culture?
A3: A functional assay is the most direct way to confirm gap junction blockade. The scrape-loading/dye transfer technique is a common method. In this assay, a region of the cell monolayer is scraped to allow the entry of a gap junction-permeable fluorescent dye (like Lucifer Yellow) and a gap junction-impermeable dye (like dextran-rhodamine). The spread of the permeable dye to neighboring, unscraped cells is then visualized. Effective blockade by Carbenoxolone will significantly reduce or prevent this dye transfer.
Q4: Are there alternative gap junction blockers with fewer off-target effects in neuronal cultures?
A4: While no gap junction blocker is perfectly specific, some alternatives to consider are:
-
Mefloquine: An antimalarial drug that also blocks gap junctions and may have a different off-target profile than Carbenoxolone.[3]
-
Meclofenamic acid: A non-steroidal anti-inflammatory drug that has been shown to be an effective gap junction blocker in the retina.
-
Connexin-mimetic peptides (e.g., Gap26, Gap27): These peptides are designed to be more specific for certain connexin isoforms and may offer a more targeted approach to blocking gap junction communication.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of Carbenoxolone in neuronal and related cell types.
Table 1: Effects of Carbenoxolone on Neuronal Properties
| Parameter | Cell Type | Concentration (µM) | Effect | Reference |
| AMPA Receptor-mediated EPSC | Mouse Hippocampal Neurons | 10 | ~20% reduction | [1] |
| AMPA Receptor-mediated EPSC | Mouse Hippocampal Neurons | 50 | ~21% reduction | [1] |
| AMPA Receptor-mediated EPSC | Mouse Hippocampal Neurons | 100 | ~37% reduction | [1] |
| GABA-A Receptor-mediated IPSC | Mouse Hippocampal Neurons | 100 | ~50% reduction | [1] |
| Action Potential Width | Mouse Hippocampal Neurons | 50 | ~11% increase | [1] |
| Action Potential Width | Mouse Hippocampal Neurons | 100 | ~25% increase | [1] |
| Resting Membrane Input Resistance | Mouse Hippocampal Neurons | 100 | ~21% decrease | [1] |
| Voltage-gated Calcium Channels | Retinal Cone Photoreceptors | EC50 ≈ 48 | Inhibition |
Table 2: Effects of Carbenoxolone on Cell Viability and Apoptosis
| Parameter | Cell Type | Concentration (µM) | Effect | Reference |
| Cell Viability (in presence of NMDA) | Hippocampal Neurons & Astrocytes | 50 | Accelerated NMDA-induced cell death | [4] |
| Apoptosis (TRAIL-induced) | Human Glioma Cells | 100 | Enhanced apoptosis | [5] |
| Cell Viability (Serum/Glucose Deprivation) | PC12 Cells | 0.5 - 2 | Protective effect | [8] |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using Propidium Iodide and Hoechst Staining
This protocol allows for the quantification of cell death in neuronal cultures following treatment with Carbenoxolone.
Materials:
-
Neuronal culture in a multi-well plate format
-
Carbenoxolone disodium salt
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Hoechst 33342 solution (e.g., 1 mg/mL in water)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or a neuronal cell line to the desired confluency.
-
Prepare a stock solution of Carbenoxolone in sterile water or culture medium.
-
Treat the cells with a range of Carbenoxolone concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Staining:
-
Prepare a staining solution containing PI (final concentration 1-2 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in culture medium.
-
Remove the treatment medium from the wells and replace it with the staining solution.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Imaging:
-
Without washing, visualize the cells under a fluorescence microscope.
-
Acquire images using filters for Hoechst 33342 (blue, all nuclei) and PI (red, nuclei of dead cells with compromised membranes).
-
Capture multiple fields of view per well to ensure representative data.
-
-
Analysis:
-
Count the total number of cells (blue nuclei) and the number of dead cells (red nuclei) in each image using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the percentage of dead cells for each condition: (Number of PI-positive cells / Total number of Hoechst-positive cells) x 100.
-
Compare the percentage of cell death in Carbenoxolone-treated wells to the vehicle control.
-
Protocol 2: Whole-Cell Patch-Clamp Recording to Measure Effects on Neuronal Membrane Properties
This protocol outlines the procedure for assessing the direct effects of Carbenoxolone on neuronal membrane properties.
Materials:
-
Neuronal culture on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
This compound
-
Data acquisition software
Procedure:
-
Preparation:
-
Prepare aCSF and intracellular solution. A typical aCSF contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 2 MgCl2, bubbled with 95% O2/5% CO2. A typical K-gluconate based intracellular solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cultured neurons to the recording chamber and continuously perfuse with aCSF.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a healthy neuron.
-
In current-clamp mode, record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Measure the input resistance from the voltage response to a small hyperpolarizing current step.
-
Analyze the action potential waveform (threshold, amplitude, width).
-
-
Carbenoxolone Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with aCSF containing the desired concentration of Carbenoxolone.
-
Allow sufficient time for the drug to take effect (typically a few minutes).
-
Repeat the current-clamp recording protocol to measure changes in membrane properties in the presence of Carbenoxolone.
-
-
Washout:
-
Perfuse the chamber with control aCSF to wash out the Carbenoxolone and assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential threshold, amplitude, and width before, during, and after Carbenoxolone application.
-
Visualizations
Caption: Workflow for assessing Carbenoxolone-induced neuronal cytotoxicity.
Caption: Off-target signaling effects of Carbenoxolone on neurons.
Caption: Troubleshooting logic for unexpected effects of Carbenoxolone.
References
- 1. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbenoxolone enhances TRAIL-induced apoptosis through the upregulation of death receptor 5 and inhibition of gap junction intercellular communication in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licorice extract and carbenoxolone protect PC12 cells against serum/glucose deprivation-induced apoptosis through modulation of caspase-3 and PARP activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbenoxolone Disodium Salt Dose-Response Curves in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for Carbenoxolone disodium (B8443419) salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for Carbenoxolone is not showing a clear sigmoidal shape. What are the potential causes and solutions?
A1: A non-sigmoidal dose-response curve can arise from several factors. Here's a troubleshooting guide:
-
Inadequate Concentration Range: The tested concentrations may be too narrow or not encompass the full dynamic range of the drug's effect.
-
Solubility Issues: Carbenoxolone disodium salt is generally soluble in water and cell culture media. However, at very high concentrations or in certain media compositions, precipitation can occur, leading to inaccurate dosing.
-
Solution: Visually inspect your stock solutions and final dilutions for any precipitates. Prepare fresh stock solutions. The solubility in water can be up to 100 mg/ml or 100 mM. For cell culture, ensure the final solvent concentration (e.g., DMSO, if used) is minimal and consistent across all wells to avoid solvent-induced artifacts.
-
-
Off-Target Effects: Carbenoxolone is known to have multiple mechanisms of action, including inhibition of gap junctions (connexins and pannexins) and the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][5][6] At higher concentrations, it can also affect other cellular processes, potentially leading to a complex, non-sigmoidal response.[6][7][8]
-
Solution: Be aware of the potential for off-target effects, especially at high concentrations. Consider using more specific inhibitors as controls if you are investigating a particular pathway. The interpretation of results should acknowledge the drug's multifaceted nature.[6]
-
-
Cell Health and Viability: If Carbenoxolone is cytotoxic at higher concentrations in your cell model, the dose-response curve for a specific functional endpoint might be confounded by cell death.
-
Solution: Perform a concurrent cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) across the same concentration range. This will help you to distinguish between a specific pharmacological effect and a general cytotoxic response. For example, in K562 leukemia cells, cytotoxicity was observed with an IC50 of approximately 150 µM after 48 hours.[2]
-
Q2: I am observing high variability between replicate wells for the same Carbenoxolone concentration. How can I reduce this variability?
A2: High variability can obscure the true dose-response relationship. Here are some steps to improve consistency:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Pay attention to your pipetting technique to ensure accurate and consistent cell numbers in each well.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells. This creates a humidity barrier.
-
-
Inaccurate Pipetting of the Compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and perform serial dilutions to reach your final concentrations. This minimizes errors associated with pipetting very small volumes.
-
-
Incubation Time: The duration of exposure to Carbenoxolone can significantly impact the results.
-
Solution: Optimize the incubation time for your specific assay and cell type. Effects can be observed within minutes for gap junction inhibition, but longer incubation times (hours to days) may be necessary for effects on gene expression or cell viability.[2][9] Ensure the incubation time is consistent across all experiments.
-
Q3: What is a typical effective concentration range for Carbenoxolone in vitro?
A3: The effective concentration of Carbenoxolone is highly dependent on the cell type, the biological process being investigated, and the duration of exposure. However, based on published literature, a general range can be provided.
| Application | Typical Concentration Range | Reference |
| Gap Junction Inhibition | 50 - 100 µM | [1][7] |
| Inhibition of 11β-HSD | Varies, can be in the nM to low µM range | [3][5] |
| Cytotoxicity in Cancer Cells (K562) | IC50 ~150 µM (48h) | [2] |
| Inhibition of Vaccinia Virus Replication | 6 - 150 µM | [3] |
| Modulation of Neuronal Activity | 50 - 100 µM | [7] |
Q4: How should I prepare my this compound stock solution?
A4: this compound is soluble in aqueous solutions.
-
Solvent: The product is soluble in water (up to 100 mg/ml or 100 mM) and can also be dissolved in ethanol (B145695) or PBS.[10] For cell culture experiments, it is often prepared in the culture medium itself or in a buffer like PBS.[2][10]
-
Preparation: To prepare a stock solution, dissolve the powder in the chosen solvent. Gentle heating may be required to fully dissolve the compound.
-
Storage: Aqueous stock solutions should be stored at -20°C. It is recommended to prepare fresh aqueous solutions and not to store them for more than one day to avoid degradation.[10]
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in a separate 96-well plate. A typical starting range could be from 1 µM to 500 µM.
-
Treatment: Remove the old media from the cell plate and add an equal volume of the 2X Carbenoxolone dilutions to the corresponding wells. Also, include vehicle control wells (media with the same concentration of solvent used for the drug, if any).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Carbenoxolone's primary mechanisms of action.
Experimental Workflow for Dose-Response Curve Generation
Caption: A generalized workflow for in vitro dose-response experiments.
Troubleshooting Logic for Non-Ideal Dose-Response Curves
Caption: A decision tree for troubleshooting dose-response curves.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. collaborativedrug.com [collaborativedrug.com]
- 5. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 6. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Why is my Carbenoxolone disodium salt experiment not working?
Welcome to the technical support center for Carbenoxolone (B1668346) disodium (B8443419) salt. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experiments involving this compound. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Carbenoxolone?
A1: Carbenoxolone disodium salt has two primary, well-documented mechanisms of action. Firstly, it is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[1] Secondly, it is widely used as a blocker of gap junction communication by inhibiting connexin proteins.[1]
Q2: I'm observing unexpected toxicity or cell death in my culture. What could be the cause?
A2: While Carbenoxolone is used to study specific pathways, it has known off-target effects that can lead to cytotoxicity. A primary concern is its impact on mitochondrial function. Carbenoxolone can induce the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent apoptosis.[2][3][4] If you are observing unexpected cell death, it is crucial to consider these mitochondrial effects as a potential cause.
Q3: My this compound solution is cloudy. How can I improve its solubility?
A3: this compound is soluble in water, though this can sometimes result in a slightly hazy solution. For cell culture experiments, dissolving it in a vehicle like DMSO followed by dilution in media is a common practice. However, precipitation can still occur. One protocol to achieve a clear solution for in vivo use involves a mixture of DMSO and SBE-β-CD in saline.[5] For in vitro assays, ensuring the final concentration of any organic solvent is minimal is crucial to avoid solvent-induced artifacts.
Q4: Is the effect of Carbenoxolone reversible?
A4: The inhibition of gap junction communication by Carbenoxolone is generally considered reversible upon washout.[6] However, the extent and timing of reversibility can depend on the specific connexin isoforms and the experimental system. Off-target effects, such as the induction of apoptosis via mitochondrial pathways, may not be reversible.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect on gap junction communication | 1. Incorrect concentration: The IC50 of Carbenoxolone varies significantly between different connexin isoforms. 2. Incomplete inhibition: Carbenoxolone may not completely block all types of connexins, particularly Cx43, even at high concentrations.[7] 3. Compound degradation: Improper storage or handling of Carbenoxolone can lead to reduced activity. | 1. Optimize concentration: Titrate Carbenoxolone to determine the optimal concentration for your cell type and connexin expression profile. 2. Verify connexin expression: Confirm the specific connexin isoforms present in your experimental model. 3. Use fresh solutions: Prepare Carbenoxolone solutions fresh for each experiment and store the solid compound at 2-8°C. |
| Unexpected changes in neuronal activity or synaptic transmission | 1. Off-target effects: Carbenoxolone is known to affect various ion channels and receptors, including GABAA receptors and voltage-gated calcium channels.[8] 2. Altered neuronal membrane properties: It can also impact action potential firing rates and membrane resistance.[8] | 1. Use specific controls: Employ other, more specific gap junction blockers or connexin-knockout models to confirm that the observed effects are due to gap junction inhibition. 2. Electrophysiological characterization: If possible, perform electrophysiological recordings to directly assess the impact of Carbenoxolone on neuronal properties in your system. |
| Variable results in 11β-HSD1 inhibition assays | 1. Sub-optimal assay conditions: The activity of 11β-HSD1 is sensitive to pH, temperature, and cofactor availability. 2. Non-specific inhibition: Carbenoxolone also inhibits 11β-HSD2, which could confound results in systems where both isoforms are present.[9] | 1. Optimize assay parameters: Ensure your assay buffer, temperature, and cofactor concentrations are optimized for 11β-HSD1 activity. 2. Use a selective inhibitor as a control: Compare your results with a more selective 11β-HSD1 inhibitor to dissect the specific contribution of this isoform. |
| Cellular stress or apoptosis unrelated to the intended target | 1. Mitochondrial toxicity: Carbenoxolone can induce mitochondrial permeability transition and oxidative stress.[2][3] | 1. Assess mitochondrial health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and ROS production to determine if these off-target effects are occurring. 2. Lower Carbenoxolone concentration or incubation time: If mitochondrial toxicity is suspected, reducing the concentration or duration of treatment may mitigate these effects while still achieving the desired inhibition of the primary target. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (with heat) | |
| Ethanol | ~14 mg/mL | [10] |
| PBS (pH 7.2) | ~3 mg/mL | [10] |
| DMSO / SBE-β-CD / Saline | ≥1.25 mg/mL (clear solution) | [5] |
Table 2: Inhibitory Concentrations (IC50) of Carbenoxolone for Different Connexin Isoforms
| Connexin Isoform | IC50 | Reference |
| Cx43 | 5.6 ± 1.1 µM | [11] |
| Cx40 | 105.2 ± 1.0 µM | [11] |
| Cx30 | 748.2 ± 1.3 µM | [11] |
Table 3: Inhibition of 11β-HSD1 by Carbenoxolone
| Concentration | % Inhibition of Cortisone to Cortisol Conversion | Reference |
| 0.4 µmol/L | 21% | [12] |
| 0.8 µmol/L | 48% | [12] |
| 1.6 µmol/L | 82% | [12] |
| 3.2 µmol/L | 95% | [12] |
Experimental Protocols
Protocol 1: Scrape-Load Dye Transfer Assay for Gap Junction Communication
This assay is used to assess the functionality of gap junctions by observing the transfer of a fluorescent dye, Lucifer Yellow, from scraped cells to adjacent, coupled cells.
Materials:
-
Cells cultured to confluency on coverslips or in multi-well plates
-
Lucifer Yellow CH, lithium salt (5 mg/mL stock in PBS)
-
Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺
-
Surgical scalpel or 26-gauge needle
-
Fluorescence microscope
Procedure:
-
Wash the confluent cell monolayer three times with PBS containing Ca²⁺/Mg²⁺.
-
Remove the final wash and add a minimal volume of Lucifer Yellow solution (0.05-0.1% in PBS without Ca²⁺/Mg²⁺) to cover the cell layer.
-
Using a sterile scalpel or needle, make several parallel scrapes across the monolayer.
-
Incubate for 2-5 minutes at room temperature to allow dye uptake by the cells along the scrape line.
-
Wash the cells three times with PBS containing Ca²⁺/Mg²⁺ to remove excess dye.
-
Add fresh, pre-warmed culture medium and incubate for 5-10 minutes at 37°C to allow for dye transfer through gap junctions.
-
For Carbenoxolone treatment, pre-incubate the cells with the desired concentration of Carbenoxolone for 15-30 minutes before scraping. Maintain the presence of Carbenoxolone throughout the dye loading and transfer steps.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The extent of dye transfer from the scrape line into adjacent cells is a measure of gap junctional intercellular communication.
Protocol 2: In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a method to measure the activity of 11β-HSD1 in tissue homogenates or cell lysates and to assess the inhibitory effect of Carbenoxolone.
Materials:
-
Tissue homogenate or cell lysate containing 11β-HSD1
-
[³H]-Cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., Krebs-Ringer buffer, pH 7.4)
-
This compound
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer and determine the protein concentration.
-
In a microcentrifuge tube, combine the reaction buffer, NADPH (final concentration ~200 µM), and the desired concentration of Carbenoxolone or vehicle control.
-
Add the tissue homogenate or cell lysate to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Cortisone (final concentration ~50 nM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
-
Extract the steroids by vortexing and centrifuging to separate the organic and aqueous phases.
-
Transfer the organic phase containing the steroids to a new tube and evaporate to dryness.
-
Resuspend the dried steroids in a small volume of a suitable solvent (e.g., methanol).
-
Separate the substrate ([³H]-Cortisone) from the product ([³H]-Cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [³H]-Cortisol formed using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of Carbenoxolone to the vehicle control.
Visualizations
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Carbenoxolone induces oxidative stress in liver mitochondria, which is responsible for transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Calcium-induced permeability transition in rat brain mitochondria is promoted by carbenoxolone through targeting connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 12. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenoxolone Disodium Salt: A Technical Guide to Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carbenoxolone (B1668346) Disodium (B8443419) Salt in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Carbenoxolone Disodium Salt?
A1: this compound is soluble in water. For a stock solution, you can dissolve it in water at a concentration of up to 100 mg/mL, with gentle heating if necessary, to yield a slightly hazy, faint yellow solution.[1] For organic solvent-based stock solutions, ethanol (B145695) (approx. 14 mg/mL) or DMSO (approx. 23 mg/mL) can be used.[2][3] When using an organic solvent, it is recommended to purge the solvent with an inert gas.[2]
Q2: What is the recommended storage condition for this compound solutions?
A2: For aqueous solutions, particularly in Phosphate-Buffered Saline (PBS) at pH 7.2, it is strongly recommended not to store the solution for more than one day.[2] If you have a stock solution in an organic solvent such as DMSO, it can be stored for up to one year at -80°C or up to six months at -20°C.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the stability of this compound in solid form?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2]
Q4: Are there any known incompatibilities with common buffers?
Q5: What are the likely degradation pathways for Carbenoxolone?
A5: Based on forced degradation studies of its parent compound, glycyrrhetinic acid, the triterpenoid (B12794562) structure of carbenoxolone is susceptible to degradation under acidic and photolytic (light-exposed) conditions. It appears to be relatively stable under neutral, basic, and oxidative conditions. Therefore, it is crucial to protect solutions from strong acids and prolonged exposure to light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after storage | The solubility of this compound in aqueous buffers can be limited, and it may precipitate out over time, especially at lower temperatures. Aqueous solutions are not recommended for long-term storage.[2] | Prepare fresh aqueous solutions for each experiment. If a stock solution is needed, prepare it in an appropriate organic solvent like DMSO or ethanol and dilute it into your aqueous buffer immediately before use. |
| Loss of biological activity in the experiment | The compound may have degraded due to inappropriate storage or experimental conditions. | Ensure that stock solutions are stored correctly at -80°C or -20°C.[3][4] For experiments of long duration, consider the stability in your chosen buffer and protect the solution from light. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Inconsistent experimental results | This could be due to the degradation of carbenoxolone in the experimental buffer or variability in solution preparation. | Standardize your solution preparation method. If you suspect instability in your buffer, perform a preliminary stability check by analyzing the concentration of carbenoxolone at the beginning and end of a typical experiment duration using a suitable analytical method like HPLC. |
| Discoloration of the solution | This may indicate degradation of the compound. | Discard the solution and prepare a fresh one. Investigate potential causes of degradation, such as exposure to light, incompatible buffer components, or extreme pH. |
Stability Data
While specific kinetic stability data for this compound in various buffers is not extensively published, forced degradation studies on its core structure, glycyrrhetinic acid, provide valuable insights into its potential stability profile.
Table 1: Summary of Forced Degradation Studies on Glycyrrhetinic Acid
| Stress Condition | Reagent/Method | Duration & Temperature | Observation | % Degradation |
| Acidic Hydrolysis | 1N HCl | 2 hours at 80°C | Significant Degradation | 63.7% |
| 5N HCl | 2 hours at 80°C | Extensive Degradation | 74.6% | |
| Basic Hydrolysis | 1N NaOH | 2 hours at 80°C | Stable (Salt Formation) | No Degradation |
| Neutral Hydrolysis | Water | 2 hours at 80°C | Stable | No Degradation |
| Oxidative Degradation | 35% H₂O₂ | 2 hours at 80°C | Stable | No Degradation |
| Thermal Degradation | Dry Heat | 2 hours at 80°C | Stable | No Degradation |
| Photochemical Degradation | Direct Sunlight | 3 days at 30 ± 2°C | Significant Degradation | 33.7% |
Data is for the parent compound, glycyrrhetinic acid, and should be used as a general guide. The stability of this compound may vary.
Table 2: Recommended Preparation and Storage of this compound Solutions
| Solution Type | Solvent | Max Concentration | Short-term Storage (≤ 24 hours) | Long-term Storage |
| Aqueous Solution | PBS (pH 7.2) | ~3 mg/mL[2] | 2-8°C, protected from light | Not Recommended[2] |
| Aqueous Stock | Water | 100 mg/mL (with heat)[1] | 2-8°C, protected from light | Not Recommended |
| Organic Stock | Ethanol | ~14 mg/mL[2] | Room Temperature | ≤ 6 months at -20°C |
| Organic Stock | DMSO | ~23 mg/mL[3] | Room Temperature | ≤ 1 year at -80°C[3][4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer of Choice
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Buffer of choice (e.g., PBS, Tris-HCl, Citrate)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
HPLC grade formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Carbenoxolone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in methanol (B129727) or ethanol).
-
Test Solutions: Dilute the stock solution with the buffer of choice to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare enough solution for all time points.
-
Mobile Phase: A common mobile phase for related compounds is a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape), run in a gradient or isocratic mode. An example could be Acetonitrile:Water (pH 3 with formic acid) 50:50 v/v.
3. Stability Study Procedure:
-
Time Zero (T₀) Analysis: Immediately after preparing the test solutions, inject a sample into the HPLC system to determine the initial concentration of Carbenoxolone.
-
Incubation: Store the remaining test solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C), protected from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of each test solution and analyze it by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm[2]
-
Injection Volume: 20 µL
-
4. Data Analysis:
-
Calculate the percentage of Carbenoxolone remaining at each time point relative to the initial concentration at T₀.
-
Plot the percentage of Carbenoxolone remaining versus time for each buffer and temperature condition.
-
The formation of any new peaks in the chromatogram should be noted as potential degradation products.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the non-specific effects of Carbenoxolone disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the non-specific effects of Carbenoxolone (B1668346) disodium (B8443419) salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of Carbenoxolone?
Carbenoxolone is widely used as a gap junction blocker, but its effects are not limited to this action. Its primary mechanisms include:
-
Inhibition of Gap Junctions: Carbenoxolone blocks the channels formed by connexin proteins, thereby inhibiting direct intercellular communication.[1]
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): This enzyme is responsible for converting active glucocorticoids (like cortisol) into their inactive forms. By inhibiting 11β-HSD, Carbenoxolone increases the local concentration of active glucocorticoids, leading to anti-inflammatory and immunosuppressive effects.[1]
-
Mineralocorticoid Activity: It can also exhibit mineralocorticoid effects, leading to sodium retention and potassium excretion.[1][2][3]
Q2: I'm observing effects on neuronal activity that don't seem to be related to gap junctions. What could be the cause?
Carbenoxolone has several documented non-specific effects on neuronal properties, independent of its gap junction blocking activity. These include:
-
Reduction of Synaptic Transmission: It can irreversibly reduce both excitatory (AMPA and NMDA receptor-mediated) and inhibitory (GABA-A receptor-mediated) postsynaptic currents.[4][5]
-
Alteration of Neuronal Membrane Properties: Carbenoxolone can increase the action potential width, reduce the action potential firing rate, and decrease the resting membrane input resistance.[4][5]
-
Presynaptic Effects: Evidence suggests a presynaptic site of action for the reduction in excitatory postsynaptic currents, potentially through the blockade of calcium channels.[5]
Q3: Can Carbenoxolone affect intracellular calcium signaling?
Yes, Carbenoxolone can significantly impact intracellular calcium dynamics through mechanisms unrelated to gap junctions. It has been shown to:
-
Inhibit IP3-mediated Ca2+ release: This can lead to a uniform reduction in calcium signals in all cells, not just those distant from the initial stimulation.[6][7]
-
Depolarize the mitochondrial membrane potential: This effect is rapid and reversible and can interfere with cellular energy metabolism and calcium buffering.[6][7]
Q4: My Carbenoxolone solution is cloudy after mixing with my saline buffer. What should I do?
This is a known issue. Carbenoxolone disodium salt is soluble in water, but may precipitate in saline solutions.[8]
-
Troubleshooting:
-
Prepare a concentrated stock solution of Carbenoxolone in distilled water.[8]
-
Add the stock solution to your final experimental buffer in a drop-wise manner while vortexing to ensure proper mixing and minimize precipitation.
-
Visually inspect the final solution for any cloudiness or precipitates before use.
-
Troubleshooting Guide
This guide addresses specific experimental issues that may arise due to the non-specific effects of Carbenoxolone.
| Observed Problem | Potential Non-Specific Cause | Suggested Troubleshooting Steps |
| Unexpected changes in neuronal excitability or synaptic transmission. | Direct effects on ion channels (Ca2+, K+) and neurotransmitter receptors (AMPA, NMDA, GABA-A).[4][5][9] | 1. Perform control experiments to characterize the effects of Carbenoxolone on individual neuron properties in your specific cell type. 2. Use a lower concentration of Carbenoxolone if possible. 3. Consider using alternative, more specific gap junction blockers like mefloquine, though they also have their own off-target effects.[9] |
| Altered cellular metabolism or unexpected changes in cell health. | Depolarization of the mitochondrial membrane potential.[6][7] | 1. Monitor mitochondrial membrane potential using fluorescent dyes (e.g., TMRE, TMRM). 2. Assess cell viability using assays like MTT or Trypan Blue exclusion. |
| Changes in gene expression, particularly of connexins. | Carbenoxolone can upregulate the expression of Connexin43 (Cx43) via a PKA-dependent pathway.[10] | 1. If studying long-term effects, be aware of potential compensatory changes in connexin expression. 2. Analyze Cx43 protein and mRNA levels in your experimental model. |
| Systemic effects in vivo, such as changes in blood pressure or electrolyte balance. | Mineralocorticoid activity and inhibition of 11β-HSD.[1][2][3] | 1. Monitor blood pressure and serum electrolyte levels in animal studies. 2. Be cautious when interpreting data from in vivo experiments, as systemic effects can confound the results. |
Summary of Carbenoxolone's Non-Specific Effects
| Target/Process | Effect | Potential Experimental Consequence | Reference |
| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Inhibition | Increased local glucocorticoid levels, anti-inflammatory effects. | [1] |
| Mineralocorticoid Receptors | Agonist activity | Sodium retention, potassium excretion, potential for hypertension. | [1][2][3] |
| AMPA/NMDA Receptors | Reduced EPSCs (presynaptic effect) | Decreased excitatory synaptic transmission. | [4][5] |
| GABA-A Receptors | Reduced IPSCs | Decreased inhibitory synaptic transmission. | [4][5] |
| Voltage-gated K+ channels | Inhibition | Increased action potential width. | [5] |
| Voltage-gated Ca2+ channels | Inhibition | Reduced neurotransmitter release. | [5] |
| IP3-mediated Ca2+ release | Inhibition | Attenuation of intracellular calcium signals. | [6][7] |
| Mitochondrial Membrane Potential | Depolarization | Disruption of cellular metabolism and calcium homeostasis. | [6][7] |
| JAK2/STAT3 Signaling Pathway | Activation | Amelioration of hepatic lipid metabolism and inflammation. | [11] |
| Connexin43 (Cx43) Expression | Upregulation | Long-term compensatory changes in gap junction components. | [10] |
| Viral DNA Polymerase | Inhibition | Anti-viral properties. | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Neuronal Synaptic Transmission
Objective: To determine the direct effects of Carbenoxolone on excitatory and inhibitory synaptic currents in cultured neurons.
Methodology:
-
Cell Culture: Culture hippocampal neurons on glial micro-islands to allow for the formation of autapses.
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings from single neurons.
-
Hold the membrane potential at -70 mV.
-
Evoke excitatory postsynaptic currents (EPSCs) by brief (0.5-1 ms) depolarizations to +20 mV.
-
To isolate AMPA receptor-mediated currents, apply NMDA and GABA-A receptor antagonists (e.g., D-AP5 and picrotoxin).
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist.
-
To record inhibitory postsynaptic currents (IPSCs), hold the neuron at a potential near the reversal potential for excitatory currents (e.g., 0 mV).
-
-
Drug Application:
-
Record baseline synaptic currents.
-
Perfuse the culture with increasing concentrations of Carbenoxolone (e.g., 10, 50, 100 µM).
-
Record synaptic currents at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs and IPSCs before and after Carbenoxolone application.
-
Analyze the paired-pulse ratio to investigate potential presynaptic effects.
-
Protocol 2: Investigating Effects on Intracellular Calcium Signaling
Objective: To evaluate the impact of Carbenoxolone on IP3-mediated calcium release and mitochondrial membrane potential.
Methodology:
-
Cell Preparation and Loading:
-
Use an appropriate cell line or primary cells (e.g., endothelial cells).
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) and a mitochondrial membrane potential-sensitive dye (e.g., TMRE).
-
-
Calcium Imaging:
-
Mount the cells on a fluorescence microscope.
-
Establish a baseline fluorescence for both dyes.
-
Stimulate IP3-mediated calcium release using an agonist (e.g., acetylcholine (B1216132) or ATP).
-
Record the changes in intracellular calcium and mitochondrial membrane potential.
-
-
Drug Application:
-
Perfuse the cells with Carbenoxolone (e.g., 100 µM) for a defined period.
-
Repeat the stimulation and recording.
-
-
Data Analysis:
-
Quantify the amplitude and kinetics of the calcium transients before and after Carbenoxolone treatment.
-
Measure the change in TMRE fluorescence to assess mitochondrial depolarization.
-
Visualizations
Caption: Overview of Carbenoxolone's molecular targets.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbenoxolone and 18β-glycyrrhetinic acid inhibit inositol 1,4,5-trisphosphate-mediated endothelial cell calcium signalling and depolarise mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Carbenoxolone disodium salt's effect on 11β-HSD
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Carbenoxolone disodium (B8443419) salt (CBX) as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). It addresses common challenges, particularly controlling for its known off-target effects, to ensure the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carbenoxolone (CBX) on 11β-HSD?
Carbenoxolone is a non-selective inhibitor of both major isoforms of the 11β-hydroxysteroid dehydrogenase enzyme: 11β-HSD1 and 11β-HSD2. It competitively blocks the enzyme's active site, preventing the interconversion of active cortisol and inactive cortisone (B1669442). Specifically, it inhibits the reductase activity of 11β-HSD1 (cortisone to cortisol) and the dehydrogenase activity of 11β-HSD2 (cortisol to cortisone).
Q2: What are the known off-target effects of Carbenoxolone?
The most significant off-target effect of CBX is its potent inhibition of gap junction channels, which are crucial for intercellular communication. This can lead to a variety of cellular changes unrelated to 11β-HSD inhibition. Additionally, due to its structural similarity to steroid hormones, CBX can interact with other cellular components, including mineralocorticoid receptors, although with lower affinity.
Q3: How can I control for the off-target effects of CBX on gap junctions?
To isolate the effects of CBX on 11β-HSD from its effects on gap junctions, it is crucial to include a control compound that inhibits gap junctions but does not affect 11β-HSD. A commonly used compound for this purpose is glycyrrhetinic acid , the parent compound of Carbenoxolone, which also has off-target effects on gap junctions. Alternatively, using more specific 11β-HSD inhibitors in parallel experiments can help differentiate the effects.
Q4: Are there more specific inhibitors of 11β-HSD available?
Yes, several isoform-specific inhibitors have been developed that offer higher selectivity than Carbenoxolone. For selective inhibition of 11β-HSD1, compounds like PF-877423 and BVT-2733 are commonly used. For 11β-HSD2, specific inhibitors are less common, but researchers often use genetic knockdown approaches (e.g., siRNA) for more targeted studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Carbenoxolone.
Issue 1: Unexpected or inconsistent cellular responses with CBX treatment.
-
Possible Cause: The observed effect may be due to the inhibition of gap junctions rather than 11β-HSD.
-
Troubleshooting Steps:
-
Perform a control experiment: Treat a parallel set of cells with a gap junction inhibitor that does not affect 11β-HSD (e.g., a specific connexin-targeting peptide if the expressed connexins are known).
-
Use a structurally unrelated 11β-HSD inhibitor: Compare the results obtained with CBX to those from a more specific inhibitor (see table below). If the effect is only seen with CBX, it is likely an off-target effect.
-
Validate 11β-HSD target engagement: Directly measure the activity of 11β-HSD in your experimental system after CBX treatment to confirm that the enzyme is being inhibited at the concentration used.
-
Issue 2: Difficulty in replicating literature findings on CBX potency.
-
Possible Cause: The IC50 of Carbenoxolone can vary significantly depending on the experimental system, including the cell type, substrate concentration, and assay conditions.
-
Troubleshooting Steps:
-
Determine the IC50 in your system: Do not rely solely on literature values. Perform a dose-response curve to determine the concentration of CBX required for 50% inhibition of 11β-HSD in your specific assay.
-
Standardize assay conditions: Ensure that substrate (cortisol or cortisone) concentrations are consistent across experiments, as CBX is a competitive inhibitor.
-
Check cell permeability: In whole-cell assays, ensure that CBX is able to effectively enter the cells to reach its intracellular target.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Carbenoxolone and compares it with a more specific 11β-HSD1 inhibitor.
| Compound | Target | IC50 (in vitro) | Key Off-Target | Reference |
| Carbenoxolone | 11β-HSD1 | 10-50 nM | Gap Junctions | |
| 11β-HSD2 | 5-20 nM | |||
| PF-877423 | 11β-HSD1 | ~5 nM | Minimal | |
| 11β-HSD2 | >10,000 nM |
Experimental Protocols
Protocol: In Vitro 11β-HSD1 Activity Assay using Cell Lysates
This protocol provides a method for measuring the conversion of cortisone to cortisol by 11β-HSD1 in cell lysates.
-
Cell Culture and Lysis:
-
Culture cells expressing 11β-HSD1 (e.g., HEK293 cells transfected with the 11β-HSD1 gene) to ~80% confluency.
-
Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose).
-
Homogenize the lysate and centrifuge to pellet cellular debris. The supernatant contains the microsomal fraction with 11β-HSD1.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with a reaction buffer containing a NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Add Carbenoxolone or the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, cortisone (e.g., 100 nM).
-
-
Reaction Termination and Steroid Extraction:
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a quench solution (e.g., ice-cold methanol).
-
Extract the steroids using an organic solvent like ethyl acetate.
-
-
Quantification of Cortisol:
-
Evaporate the organic solvent and reconstitute the steroid residue in an appropriate assay buffer.
-
Quantify the amount of cortisol produced using a sensitive detection method, such as a cortisol-specific ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Cortisol regulation by 11β-HSD and inhibition by Carbenoxolone.
Experimental Workflow
Caption: Experimental workflow to control for off-target effects of Carbenoxolone.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting unexpected results with Carbenoxolone.
Carbenoxolone Disodium Salt Effects on Gap Junctions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Carbenoxolone disodium (B8443419) salt's effects on gap junctions.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of gap junctional intercellular communication (GJIC) by Carbenoxolone (CBX) reversible?
Yes, the inhibitory effect of Carbenoxolone on gap junctions is generally considered to be reversible. Upon washout of the compound, intercellular communication can be partially or fully restored. The extent and time course of recovery can depend on the cell type, the concentration of Carbenoxolone used, and the duration of exposure.
Q2: How long does it take for gap junction function to recover after Carbenoxolone washout?
The recovery time can vary. Some studies have observed partial recovery after a prolonged washout of over 60 minutes in neocortical slices.[1] In cardiac muscle, electrophysiological properties that are dependent on gap junction coupling have been shown to return to near-control levels after washout. However, in some astrocyte preparations, the gap junction current did not recover after CBX application and washout.[2]
Q3: What are the known off-target effects of Carbenoxolone that I should be aware of in my experiments?
Carbenoxolone is known to have several off-target effects, which can complicate the interpretation of experimental results. It can inhibit other channels and receptors, including pannexin channels and P2X7 receptors, at concentrations similar to those used to block gap junctions.[3] It has also been reported to affect synaptic transmission and neuronal membrane properties independent of its action on gap junctions.[4] Therefore, it is crucial to include appropriate controls in your experiments to account for these potential confounding factors.
Q4: Does Carbenoxolone affect the expression of connexin proteins?
Prolonged exposure to Carbenoxolone can lead to compensatory changes in connexin expression. For instance, in bovine aortic endothelial cells, treatment with Carbenoxolone for 6 hours resulted in a significant increase in Connexin43 (Cx43) protein levels and mRNA.[5] This upregulation appears to be mediated by a protein kinase A (PKA)-dependent pathway and may represent a feedback mechanism to counteract the loss of junctional communication.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No recovery of gap junctional communication after Carbenoxolone washout. | 1. Insufficient washout time. 2. High concentration or prolonged exposure to Carbenoxolone leading to irreversible effects in the specific cell type. 3. Cell health has been compromised. 4. Off-target effects of Carbenoxolone are masking the recovery. | 1. Increase the duration and volume of the washout steps. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time for reversible inhibition. 3. Assess cell viability using a standard assay (e.g., Trypan Blue exclusion, MTT assay). 4. Consider using a structurally different gap junction inhibitor as a control to confirm that the observed effect is due to gap junction blockade. |
| Partial or highly variable recovery of gap junction function. | 1. Incomplete washout of Carbenoxolone from the experimental system. 2. Heterogeneity in the cell population's response. 3. The experimental endpoint is sensitive to other factors affected by Carbenoxolone. | 1. Optimize the washout protocol, ensuring complete removal of the compound. 2. Analyze a larger number of cells or experimental repeats to obtain statistically significant data. 3. Review the literature for known off-target effects of Carbenoxolone in your specific cell type or tissue and adjust the experimental design accordingly. |
| Inconsistent results between different experimental techniques (e.g., dye transfer vs. electrophysiology). | 1. Different sensitivities of the assays to changes in gap junction conductance. 2. The chosen technique may be influenced by other cellular changes induced by Carbenoxolone. | 1. Acknowledge the limitations of each technique. Dye transfer assays are generally good for qualitative or semi-quantitative assessment of coupling, while dual whole-cell patch clamp provides a direct quantitative measure of junctional conductance. 2. Correlate the findings from different methods and consider the possibility that Carbenoxolone is affecting cellular processes beyond gap junction communication. |
Quantitative Data on Reversibility
The reversibility of Carbenoxolone's effects on gap junction-dependent processes has been quantified in electrophysiological studies of cardiac tissue. The following table summarizes the recovery of conduction velocity, an indicator of electrical coupling via gap junctions, after washout of Carbenoxolone.
| Tissue Type | Parameter Measured | Condition | Value (% of Control) | Reference |
| Rabbit Ventricle | Longitudinal Conduction Velocity | After Carbenoxolone (50 µM) | 74 ± 16% | [de Groot et al., 2003][6] |
| After Washout | 98 ± 23% | [de Groot et al., 2003][6] | ||
| Transversal Conduction Velocity | After Carbenoxolone (50 µM) | 69 ± 14% | [de Groot et al., 2003][6] | |
| After Washout | 96 ± 26% | [de Groot et al., 2003][6] | ||
| Rabbit Atrium | Longitudinal Conduction Velocity | After Carbenoxolone (50 µM) | 77 ± 12% | [de Groot et al., 2003][6] |
| After Washout | 86 ± 22% | [de Groot et al., 2003][6] | ||
| Transversal Conduction Velocity | After Carbenoxolone (50 µM) | 79 ± 19% | [de Groot et al., 2003][6] | |
| After Washout | 100 ± 29% | [de Groot et al., 2003][6] |
Experimental Protocols
Scrape-Load Dye Transfer (SL/DT) Assay for Assessing Reversibility
This protocol allows for the qualitative and semi-quantitative assessment of gap junctional intercellular communication by observing the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow CH, dilithium (B8592608) salt (or other gap junction-permeable dye)
-
Rhodamine Dextran (gap junction-impermeable dye, for identifying loaded cells)
-
Carbenoxolone disodium salt
-
Surgical scalpel blade or 26-gauge needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells to form a confluent monolayer in a 35 mm culture dish.
-
Baseline Measurement:
-
Wash the cells twice with PBS.
-
Add a solution of Lucifer Yellow (e.g., 1 mg/mL) and Rhodamine Dextran (e.g., 1 mg/mL) in PBS to the dish.
-
Make a scrape across the cell monolayer with a scalpel blade.
-
Incubate for 3-5 minutes to allow dye uptake by the scraped cells and subsequent transfer to neighboring cells.
-
Wash the cells three times with PBS to remove extracellular dye.
-
Add fresh, pre-warmed culture medium.
-
Capture images using a fluorescence microscope. The extent of Lucifer Yellow transfer from the Rhodamine Dextran-positive cells is a measure of baseline GJIC.
-
-
Carbenoxolone Treatment:
-
Incubate a separate dish of confluent cells with the desired concentration of Carbenoxolone in culture medium for the desired duration (e.g., 30-60 minutes).
-
Perform the SL/DT assay as described in step 2 in the continued presence of Carbenoxolone.
-
-
Washout and Recovery:
-
Wash the Carbenoxolone-treated cells thoroughly with pre-warmed culture medium (at least three exchanges of medium over a period of time, e.g., 60 minutes).
-
Perform the SL/DT assay as described in step 2 at different time points after washout (e.g., 30, 60, 120 minutes) to assess the recovery of dye transfer.
-
-
Quantification:
-
Measure the area of Lucifer Yellow dye spread from the scrape line in pixels or as the number of cell layers showing dye transfer.
-
Normalize the dye spread in the treatment and recovery groups to the baseline control.
-
Dual Whole-Cell Patch-Clamp for Direct Measurement of Junctional Conductance Reversibility
This electrophysiological technique provides a direct and quantitative measure of the electrical conductance between two coupled cells.
Materials:
-
Patch-clamp setup with two amplifiers
-
Micromanipulators
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound
Procedure:
-
Cell Preparation: Plate cells at a density that allows for the formation of cell pairs.
-
Establish Dual Whole-Cell Configuration:
-
Identify a pair of adjacent, coupled cells.
-
Using two micromanipulators and micropipettes, establish a whole-cell patch-clamp configuration on each cell of the pair.
-
-
Measure Baseline Junctional Conductance (Gj):
-
Clamp the voltage of one cell (cell 1) and apply a series of voltage steps, while holding the other cell (cell 2) at a constant voltage.
-
Record the current required to hold cell 2 at its command potential (this is the junctional current, Ij).
-
Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (V1 - V2), where V1 and V2 are the membrane potentials of cell 1 and cell 2, respectively.
-
-
Carbenoxolone Application:
-
Perfuse the cells with an extracellular solution containing the desired concentration of Carbenoxolone.
-
Continuously monitor Gj until a stable inhibitory effect is observed.
-
-
Washout and Recovery:
-
Perfuse the cells with the control extracellular solution to wash out the Carbenoxolone.
-
Record Gj at regular intervals during the washout period to determine the time course of recovery.
-
-
Data Analysis:
-
Plot Gj as a function of time before, during, and after Carbenoxolone application.
-
Express the recovery of Gj as a percentage of the baseline conductance.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Improving the specificity of Carbenoxolone disodium salt in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of Carbenoxolone (B1668346) disodium (B8443419) salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbenoxolone and what is its primary intended use in research?
Carbenoxolone is a derivative of glycyrrhetinic acid, a compound found in licorice root. In research, it is widely used as a non-specific inhibitor of gap junctions, which are intercellular channels that allow for direct communication between adjacent cells. By blocking these channels, researchers can study the role of gap junctional intercellular communication (GJIC) in various physiological and pathological processes.
Q2: I'm observing effects in my experiment that don't seem to be related to gap junction inhibition. What could be the cause?
Carbenoxolone is well-known for its lack of specificity and can interact with several other cellular targets. These "off-target" effects are a common source of unexpected results. It is crucial to consider these possibilities when interpreting your data.
Q3: What are the major off-target effects of Carbenoxolone?
Carbenoxolone has several well-documented off-target effects, often occurring at concentrations similar to or lower than those required for gap junction blockade. The most significant of these include:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): Carbenoxolone is a potent inhibitor of this enzyme, which is involved in glucocorticoid metabolism. This inhibition can lead to mineralocorticoid excess-like effects.[1]
-
Modulation of GABA-A Receptors: Carbenoxolone can act as a competitive antagonist at GABA-A receptors, thereby affecting inhibitory neurotransmission.
-
Blockade of Pannexin Channels and P2X7 Receptors: It can inhibit these channels, which are involved in ATP release and inflammatory responses.[2][3][4][5][6]
-
Inhibition of Voltage-Gated Calcium Channels: Carbenoxolone has been shown to block these channels, which can impact a wide range of cellular processes.[2][7]
-
Effects on Synaptic Transmission: It can reduce both excitatory and inhibitory synaptic currents, independent of its action on gap junctions.[7]
Troubleshooting Guides
Issue 1: How can I be sure that the observed effects in my experiment are due to gap junction inhibition and not off-target effects?
To increase the specificity of your experiments and validate that your observations are due to the inhibition of gap junctions, a series of control experiments are highly recommended.
Recommended Control Experiments:
-
Utilize Connexin-Deficient Models: The most definitive control is to use cells or tissues from knockout animals that lack the specific connexin protein you are studying. If Carbenoxolone still produces the same effect in the absence of the target gap junction protein, the effect is unequivocally off-target.
-
Control for 11β-HSD Inhibition: To rule out effects from 11β-HSD inhibition, you can co-administer a mineralocorticoid receptor antagonist, such as spironolactone.
-
Control for GABA-A Receptor Antagonism: To dissect the potential involvement of GABA-A receptors, perform experiments in the presence of a specific GABA-A receptor antagonist, like picrotoxin (B1677862). If the effect of Carbenoxolone is altered in the presence of picrotoxin, it suggests an interaction with the GABAergic system.[8]
Issue 2: At what concentration should I use Carbenoxolone to maximize gap junction inhibition while minimizing off-target effects?
This is a critical consideration. The effective concentration of Carbenoxolone can vary between cell types and experimental conditions.
Recommendations:
-
Perform a Dose-Response Curve: It is essential to determine the lowest effective concentration of Carbenoxolone that inhibits gap junction communication in your specific experimental system. This can be assessed using techniques like the scrape-loading dye transfer assay.
-
Consult the Literature for Your System: Review published studies that have used Carbenoxolone in a similar model to guide your initial concentration range.
-
Be Aware of Potency Differences: Remember that Carbenoxolone is a more potent inhibitor of 11β-HSD (nanomolar range) than of gap junctions (micromolar range).[1] Therefore, at concentrations typically used to block gap junctions, inhibition of 11β-HSD is highly likely.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) or inhibitory constants (Ki) of Carbenoxolone for its primary target and major off-targets. This data highlights the compound's lack of specificity.
| Target | IC50 / Ki | Notes |
| Gap Junctions (Connexins) | ||
| Cx26 | 21 µM | |
| Cx30 | 748.2 µM | [9] |
| Cx38 | 34 µM | [2] |
| Cx40 | 105.2 µM | [9] |
| Cx43 | 5.6 µM | [9] |
| Off-Targets | ||
| 11β-hydroxysteroid dehydrogenase (11β-HSD) | Apparent Ki: 2.5 nM | [1] |
| Pannexin 1 (Panx1) | 2-5 µM | [2] |
| P2X7 Receptors | 175 nM | [2] |
| Voltage-gated Ca2+ channels | 48 µM | [2] |
Experimental Protocols
Protocol 1: Scrape-Loading Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)
This assay is a straightforward method to functionally assess GJIC.
Materials:
-
Confluent cell monolayer on a coverslip or in a culture dish
-
Lucifer Yellow dye solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Wash the confluent cell monolayer twice with PBS.
-
Remove the PBS and add the Lucifer Yellow solution to cover the cells.
-
Using a sterile scalpel blade or a syringe needle, make a scrape across the cell monolayer. This will mechanically introduce the dye into the cells along the scrape line.
-
Incubate for 5-10 minutes at room temperature to allow the dye to transfer to adjacent cells through functional gap junctions.
-
Wash the cells three times with PBS to remove the extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide.
-
Visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of GJIC.
To test the effect of Carbenoxolone, pre-incubate the cells with the desired concentration of the drug for a specified time before performing the scrape-loading.
Protocol 2: Control Experiment to Mitigate GABA-A Receptor Off-Target Effects
This protocol describes how to use a GABA-A receptor antagonist to investigate the contribution of this off-target effect to your observations.
Materials:
-
Your experimental system (e.g., cell culture, tissue slice)
-
Carbenoxolone
-
Picrotoxin (a non-competitive GABA-A receptor antagonist)
-
Appropriate recording solutions and equipment for your experimental measurements
Procedure:
-
Establish a baseline measurement of your experimental parameter of interest.
-
Apply Carbenoxolone at the desired concentration and record the effect.
-
Wash out the Carbenoxolone and allow the system to return to baseline.
-
Apply picrotoxin (a commonly used concentration is 20 µM) and allow it to equilibrate.[8]
-
In the continued presence of picrotoxin, re-apply Carbenoxolone at the same concentration as in step 2.
-
Record the effect of Carbenoxolone in the presence of the GABA-A receptor antagonist.
Interpretation:
-
If the effect of Carbenoxolone is abolished or significantly reduced in the presence of picrotoxin, it strongly suggests that the observed effect is at least partially mediated by its action on GABA-A receptors.
-
If the effect of Carbenoxolone is unchanged in the presence of picrotoxin, it is less likely that the effect is due to GABA-A receptor antagonism.
Alternatives to Carbenoxolone
Given the specificity issues with Carbenoxolone, it is often advisable to use more specific gap junction blockers.
| Alternative | Selectivity Profile | Advantages | Disadvantages |
| Mefloquine (B1676156) | Selective for Cx36 (IC50 ≈ 300 nM) and Cx50 (IC50 ≈ 1.1 µM) over other connexins.[10][11] | Higher selectivity for specific neuronal and lens connexins. | Can have off-target effects on synaptic activity.[10][11] |
| Peptide Inhibitors (e.g., Gap 26, Gap 27) | Mimetic peptides that correspond to extracellular loops of specific connexins (e.g., Cx43). Primarily block hemichannels.[12][13][14] | High theoretical specificity for the connexin they are designed against. | Incomplete block of gap junction channels, may have limited cell permeability. |
Visualizations
References
- 1. 11beta-hydroxysteroid dehydrogenase inhibitor carbenoxolone stimulates chorionic gonadotropin secretion from human term cytotrophoblast cells differentiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 receptor-Pannexin1 complex: pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Pannexin-I/P2X 7 purinergic receptor channels mediate the release of cardioprotectants induced by ischemic pre- and postconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pannexin1 is part of the pore forming unit of the P2X7 receptor death complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbenoxolone Modifies Spontaneous Inhibitory and Excitatory Synaptic Transmission in Rat Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 10. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibition of Connexin 43: Carbenoxolone Disodium Salt vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbenoxolone disodium (B8443419) salt and alternative inhibitors of Connexin 43 (Cx43), supported by experimental data and detailed methodologies.
Connexin 43, a ubiquitous gap junction protein, plays a crucial role in direct intercellular communication by forming channels that allow the passage of ions and small molecules. Its involvement in various physiological and pathological processes has made it a significant target for therapeutic intervention. Carbenoxolone disodium salt has long been a standard laboratory tool for blocking Cx43-mediated communication. However, its efficacy and specificity are subjects of ongoing scientific scrutiny. This guide delves into the experimental validation of Carbenoxolone's inhibitory action on Cx43 and compares its performance against a panel of alternative inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a critical factor in its utility as a research tool or therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and several alternative inhibitors of Connexin 43. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental systems and conditions.
| Inhibitor | Target | IC50 Value | Cell Type/System |
| This compound | Connexin 43 (Gap Junctions) | Incomplete block even at high concentrations[1] | Various cell types |
| Connexin 26 (Hemichannel) | 21 µM[2] | Xenopus laevis oocytes | |
| Connexin 38 (Hemichannel) | 34 µM[2] | Xenopus laevis oocytes | |
| Pannexin 1 Channel | 2-5 µM[2] | HEK293 cells, Xenopus laevis oocytes | |
| Voltage-gated Ca2+ Channels | 48 µM[2] | Retina | |
| P2X7 Receptors | 175 nM[2] | Cell lines | |
| Gap26 | Connexin 43 (Hemichannels) | Inhibition observed, specific IC50 not consistently reported[3][4] | HeLa cells, Neonatal rat lung tissue |
| Gap27 | Connexin 43 (Hemichannels & Gap Junctions) | Inhibition observed, specific IC50 not consistently reported[1][5] | Human keratinocytes and fibroblasts |
| Gap19 | Connexin 43 (Hemichannels) | Selective for hemichannels, no effect on gap junctions[6][7] | Astrocytes, Cardiomyocytes |
| Mefloquine (B1676156) | Connexin 43 (Gap Junctions) | Higher concentrations required compared to Cx36/Cx50[1] | Not specified |
| Quinidine | Connexin 43 (Gap Junctions) | Not a potent inhibitor[1] | Not specified |
Note: The lack of a definitive IC50 for Carbenoxolone on Cx43 gap junctions in some studies highlights its often incomplete and non-specific inhibitory effects.
Experimental Validation: Methodologies and Protocols
The validation of Cx43 inhibition relies on a variety of experimental techniques that assess different aspects of gap junction and hemichannel function. Below are detailed protocols for three key assays.
Scrape-Load Dye Transfer Assay
This simple and rapid method assesses gap junctional intercellular communication (GJIC).
Principle: A fluorescent dye, such as Lucifer Yellow, is introduced into a small population of cells in a confluent monolayer by mechanical scraping. The transfer of the dye to adjacent, unscraped cells via gap junctions is then visualized and quantified.
Protocol:
-
Culture cells to form a confluent monolayer in a petri dish or multi-well plate.
-
Prepare a solution of Lucifer Yellow (typically 0.1-0.5% in a buffered saline solution).
-
Wash the cell monolayer with a buffered saline solution.
-
Add the Lucifer Yellow solution to the cells.
-
Using a sterile scalpel or needle, make a clean scrape through the monolayer.
-
Incubate for a short period (e.g., 2-5 minutes) to allow dye uptake by the scraped cells.
-
Wash the monolayer multiple times with buffered saline to remove extracellular dye.
-
Observe the cells under a fluorescence microscope. The extent of dye transfer from the scrape line is indicative of the level of GJIC.
-
To test an inhibitor, pre-incubate the cells with the compound for a desired time before performing the scrape-loading procedure.
Lucifer Yellow Uptake Assay
This assay is used to specifically assess the activity of connexin hemichannels.
Principle: Under certain conditions, such as low extracellular calcium, connexin hemichannels can open and allow the influx of small molecules like Lucifer Yellow from the extracellular medium into the cytoplasm.
Protocol:
-
Plate cells on glass coverslips or in imaging-compatible plates.
-
Wash the cells with a physiological saline solution.
-
To induce hemichannel opening, replace the normal medium with a low-calcium or calcium-free solution.
-
Add Lucifer Yellow (typically 0.1%) to the low-calcium solution and incubate for a defined period (e.g., 5-15 minutes).
-
To test an inhibitor, the compound can be added to the low-calcium solution along with the dye.
-
Terminate the uptake by washing the cells with a calcium-containing solution.
-
Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope. The intensity of the fluorescence is proportional to the hemichannel activity.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct and quantitative measurement of the conductance of gap junction channels between two coupled cells.
Principle: Two micropipettes are used to form a whole-cell patch clamp configuration on two adjacent cells. A voltage step is applied to one cell (the "driver" cell), and the resulting current that flows through the gap junctions into the second cell (the "reporter" cell) is measured.
Protocol:
-
Identify a pair of adjacent, coupled cells under a microscope.
-
Carefully approach each cell with a patch pipette filled with an appropriate intracellular solution.
-
Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane of each cell.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration for both cells.
-
Clamp the voltage of both cells at the same holding potential (e.g., -40 mV).
-
Apply a series of voltage steps to the driver cell while recording the current in both cells.
-
The current recorded in the reporter cell represents the junctional current (Ij). The junctional conductance (Gj) can be calculated using Ohm's law (Gj = Ij / (Vdriver - Vreporter)).
-
To test an inhibitor, the compound is perfused into the bath solution, and the change in junctional conductance is measured over time.
Visualizing the Landscape of Connexin 43 Inhibition
To better understand the mechanisms and experimental approaches discussed, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Connexin 43 lifecycle and points of inhibition.
Caption: Workflow for the Scrape-Load Dye Transfer assay.
Caption: Logical framework for comparing Cx43 inhibitors.
Discussion and Conclusion
The experimental evidence suggests that while this compound can inhibit Connexin 43-mediated communication, its utility is limited by a lack of specificity and, in some cases, incomplete blockade even at high concentrations[1]. It demonstrates significant off-target effects on other channels, such as pannexins and various ion channels, which can confound the interpretation of experimental results[2][8].
In contrast, several alternative inhibitors offer improved specificity. Peptide inhibitors like Gap19 show high selectivity for Cx43 hemichannels over gap junctions and other connexin isoforms, making them valuable tools for dissecting the distinct roles of these two channel types[6][7][9]. Peptides such as Gap26 and Gap27, derived from the extracellular loops of Cx43, also demonstrate inhibitory activity, although their effects on gap junctions versus hemichannels can be more complex[4][5][10]. Other small molecules like mefloquine show some selectivity for other connexins over Cx43[1].
The choice of inhibitor should be guided by the specific research question. For general, non-specific blockade of gap junctions, Carbenoxolone may still have a role, provided its limitations are acknowledged. However, for studies requiring high specificity for Cx43, and particularly for distinguishing between hemichannel and gap junction function, the use of more targeted alternatives like the mimetic peptides is strongly recommended. The detailed experimental protocols provided in this guide offer a starting point for researchers to validate the effects of their chosen inhibitor in their specific experimental system.
References
- 1. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological “cross-inhibition” of connexin hemichannels and swelling activated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Gap Junction Blockers: Carbenoxolone Disodium Salt vs. Probenecid
For researchers, scientists, and drug development professionals, the selection of an appropriate gap junction blocker is critical for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of two commonly used gap junction inhibitors, Carbenoxolone disodium (B8443419) salt and probenecid (B1678239), focusing on their mechanisms of action, specificity, off-target effects, and available experimental data.
Executive Summary
Carbenoxolone disodium salt is a broad-spectrum gap junction blocker that acts primarily on channels formed by connexin proteins. However, its utility is often limited by a lack of specificity and numerous off-target effects. In contrast, probenecid, a drug historically used for the treatment of gout, has emerged as a more specific inhibitor of pannexin 1 channels, with minimal effects on connexin-based gap junctions. This distinction makes probenecid a valuable tool for discriminating between the roles of connexin and pannexin channels in cellular communication.
Mechanism of Action and Specificity
This compound:
Carbenoxolone is a synthetic derivative of glycyrrhizinic acid and is known to uncouple gap junctions by blocking channels formed by connexin proteins[1][2]. However, its mechanism is not specific to gap junctions. Carbenoxolone is also a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism[1][2]. This dual activity can lead to confounding effects in experimental systems. Furthermore, studies have revealed that Carbenoxolone has a wide range of non-gap junctional effects, including altering neuronal membrane conductances and reducing both excitatory and inhibitory synaptic currents[3][4]. Some evidence suggests a degree of selectivity, with Carbenoxolone inhibiting Cx43 and Cx40 more efficiently than Cx32[5].
Probenecid:
Probenecid's primary clinical application is the treatment of gout, where it acts by inhibiting organic anion transporters in the kidneys, thereby increasing the excretion of uric acid[6][7]. In the context of intercellular communication, probenecid has been identified as an inhibitor of pannexin 1 (Panx1) channels[6][8]. Crucially, studies have shown that probenecid does not affect channels formed by connexins, making it the first drug identified with specificity for pannexin channels over connexin channels[6]. This specificity allows researchers to dissect the distinct physiological roles of these two major families of channel-forming proteins.
Comparative Data
The following table summarizes the key characteristics of this compound and probenecid as gap junction blockers.
| Feature | This compound | Probenecid |
| Primary Target | Connexin-formed gap junctions (non-specific)[1][2] | Pannexin 1 channels[6][8] |
| Specificity | Low; numerous off-target effects[3][4] | High for pannexin 1 over connexins[6] |
| Known Off-Target Effects | Inhibition of 11β-HSD, mineralocorticoid activity, alters synaptic transmission, inhibits Ca2+ release, depolarizes mitochondria[1][3][9] | Inhibition of organic anion transporters, activation of TRPV2 channels[10][11] |
| Primary Use in Research | General (but cautious) inhibition of gap junction communication | Differentiating between connexin and pannexin channel functions |
Signaling Pathways
The signaling pathways affected by these blockers are directly related to their targets. Carbenoxolone's broad activity can impact numerous cellular processes, while probenecid's effects are more targeted.
Caption: Comparative signaling pathways of Carbenoxolone and Probenecid.
Experimental Protocols
The assessment of gap junctional intercellular communication (GJIC) is crucial for evaluating the efficacy of blockers. Standard methods include dye transfer assays and electrophysiological measurements.
Scrape-Loading Dye Transfer Assay:
This technique provides a simple and rapid method to assess GJIC in a population of adherent cells.
-
Cell Culture: Plate cells to form a confluent monolayer.
-
Scraping: Create a scrape or scratch in the cell monolayer using a sterile needle or pipette tip.
-
Dye Loading: Immediately add a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Calcein-AM) and a gap junction-impermeable dye (e.g., Rhodamine Dextran) to the culture dish. The dyes will enter the cells along the scrape line.
-
Incubation: Incubate for a short period (typically 2-10 minutes) to allow for dye transfer through functional gap junctions.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Visualize the cells using fluorescence microscopy. The extent of the gap junction-permeable dye transfer away from the scrape line into neighboring cells is a measure of GJIC.
Caption: Workflow for the Scrape-Loading Dye Transfer Assay.
Conclusion
The choice between this compound and probenecid as a gap junction blocker should be guided by the specific research question. Carbenoxolone can be used as a general inhibitor of connexin-based gap junctions, but its significant off-target effects necessitate careful interpretation of the results and the use of appropriate controls. Probenecid, with its demonstrated specificity for pannexin 1 channels over connexins, offers a more refined tool for studies aimed at elucidating the specific roles of pannexin-mediated communication. For researchers investigating the distinct contributions of connexins and pannexins to cellular processes, the combined use of both blockers in parallel experiments can provide valuable insights.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pannexin-1 Blockers: Carbenoxolone Disodium Salt vs. Mefloquine
For Researchers, Scientists, and Drug Development Professionals
Pannexin-1 (Panx1), a ubiquitously expressed protein, forms large-pore channels in the plasma membrane, mediating the release of ATP and other small molecules.[1][2][3] This function implicates Panx1 in a multitude of physiological and pathological processes, including inflammation, apoptosis, and neuropathic pain, making it a compelling therapeutic target.[4][5][6][7] Among the pharmacological tools used to investigate Panx1 function, carbenoxolone (B1668346) disodium (B8443419) salt and mefloquine (B1676156) are two of the most common, yet mechanistically distinct, inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison: Efficacy and Specificity
The choice between carbenoxolone and mefloquine as a Panx1 blocker often depends on the specific experimental context, balancing potency against potential off-target effects.
Carbenoxolone Disodium Salt (CBX) is a derivative of glycyrrhetinic acid and a widely used, albeit non-specific, blocker of Panx1 channels.[8][9] Its mechanism of action involves interaction with the extracellular loops of the Panx1 channel, specifically a binding site between the first and second extracellular loops, which stabilizes the channel in a closed conformation.[8][10][11][12][13][14] While effective at inhibiting Panx1, CBX is notorious for its off-target effects, most notably the blockade of connexin gap junctions and hemichannels.[9][15][16] This lack of specificity can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to Panx1 inhibition.[15] Furthermore, CBX has been reported to have other cellular effects, including inhibition of 11β-hydroxysteroid dehydrogenase, modulation of GABAergic signaling, and effects on mitochondrial membrane potential.[15][17]
Mefloquine , an antimalarial drug, has emerged as a more potent and selective inhibitor of Panx1 channels compared to carbenoxolone.[9][18] Notably, nanomolar concentrations of the racemic erythro form of mefloquine are sufficient to significantly inhibit Panx1, whereas micromolar concentrations are required to block connexin channels, providing a therapeutic window for specific Panx1 inhibition.[18] However, the potency of mefloquine can be highly dependent on its source and isomeric form.[19][20][21] Studies have shown a significant discrepancy in the IC50 values of mefloquine from different commercial suppliers, with some batches being thousands of times less potent.[19][20] The (±)-erythro racemate is generally considered the most potent form for Panx1 blockade.[19][20][21] Mefloquine is also known to have potential neuropsychiatric side effects, which may be a consideration in certain experimental models.[22][23]
Quantitative Data Summary
The following table summarizes the reported IC50 values for carbenoxolone and mefloquine in blocking Pannexin-1 channels. It is important to note that these values can vary depending on the experimental system and conditions.
| Compound | Target | IC50 | Cell Type/System | Assay Method | Reference |
| Carbenoxolone | Panx1 | ~2 µM | Panx1-transfected HEK293 cells | Whole-cell voltage clamp | [8] |
| Carbenoxolone | Panx1 | Inhibition at 15 µM | mPanx1-transfected CHO cells | Patch-clamp | [24] |
| Mefloquine | Panx1 | 47.3 ± 1.2 nM | Panx1-transfected Neuro2A cells | Whole-cell voltage clamp | [19] |
| Mefloquine | Panx1 | 52.7 ± 2.2 nM | Panx1-transfected Neuro2A cells | Whole-cell voltage clamp | [19] |
| Mefloquine | Panx1 | 0.8 ± 0.25 µM | Panx1-transfected Neuro2A cells | Whole-cell voltage clamp | [19] |
| Mefloquine | Panx1 | 483.8 ± 37.5 µM | Panx1-transfected Neuro2A cells | Whole-cell voltage clamp | [19] |
Note: The significant variation in Mefloquine IC50 values highlights the importance of sourcing and isomeric form as reported by Iglesias et al. (2009).[19][20][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common assays used to assess Panx1 channel function and the effects of inhibitors.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ionic currents flowing through Panx1 channels in the plasma membrane of a single cell.
Objective: To quantify the inhibitory effect of a compound on Panx1 channel activity by measuring changes in membrane current.
General Protocol:
-
Cell Culture: Cells expressing Panx1 (e.g., transfected HEK293 or Neuro2A cells) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -60 mV) and then stepped to a series of depolarizing potentials (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit Panx1 channel opening and outward currents.[10]
-
Compound Application: The compound of interest (Carbenoxolone or Mefloquine) is applied to the extracellular solution at various concentrations.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition and to calculate the IC50 value.[19]
Dye Uptake Assay
This fluorescence-based assay provides an indirect measure of Panx1 channel opening by monitoring the influx of fluorescent dyes that are normally membrane-impermeant.
Objective: To assess the ability of a compound to block the passage of small molecules through the Panx1 pore.
General Protocol:
-
Cell Preparation: Cells expressing Panx1 are plated in a multi-well plate or on coverslips.
-
Dye Incubation: A fluorescent dye such as YO-PRO-1, TO-PRO-3, or ethidium (B1194527) bromide is added to the extracellular medium.[1][25][26][27]
-
Stimulation: Panx1 channels are activated through a relevant stimulus (e.g., apoptosis induction, mechanical stress, or receptor activation).
-
Inhibitor Treatment: The cells are pre-incubated with or co-treated with the inhibitor (Carbenoxolone or Mefloquine).
-
Fluorescence Measurement: The increase in intracellular fluorescence, indicating dye uptake through open Panx1 channels, is measured using fluorescence microscopy or flow cytometry.[1][26]
-
Data Analysis: The level of dye uptake in the presence of the inhibitor is compared to the control (no inhibitor) to determine the degree of channel blockade.
ATP Release Assay
This assay quantifies the amount of ATP released from cells into the extracellular environment, a primary function of Panx1 channels.
Objective: To measure the effect of an inhibitor on ATP efflux mediated by Panx1.
General Protocol:
-
Cell Culture: Cells are grown to a suitable confluency in multi-well plates.
-
Stimulation: Cells are stimulated to induce Panx1-mediated ATP release (e.g., hypotonic stress, mechanical stimulation).[3][28]
-
Inhibitor Treatment: The inhibitor is added to the cells prior to or during stimulation.
-
Sample Collection: A small aliquot of the extracellular medium is collected at specific time points.
-
ATP Quantification: The concentration of ATP in the collected samples is measured using a luciferin-luciferase-based bioluminescence assay.[29]
-
Data Analysis: The amount of ATP released from inhibitor-treated cells is compared to that from untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the roles of Pannexin-1 and the methods used to study it.
Caption: Pannexin-1 signaling pathway and points of inhibition.
Caption: Workflow for whole-cell patch clamp electrophysiology.
Caption: Workflow for dye uptake assay.
Conclusion
Both carbenoxolone and mefloquine are valuable tools for studying the function of Pannexin-1 channels. Carbenoxolone, while widely used, suffers from a lack of specificity that necessitates careful experimental design and interpretation. Mefloquine offers higher potency and greater selectivity for Panx1 over connexins, but researchers must be mindful of the significant variability in its efficacy depending on the source and isomer, as well as its potential for off-target neurological effects. The choice of inhibitor should be guided by the specific research question, the experimental system, and a thorough consideration of the potential confounding factors associated with each compound.
References
- 1. Pannexin 1, an ATP Release Channel, Is Activated by Caspase Cleavage of Its Pore-associated C-terminal Autoinhibitory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting multimodal activation and channel properties of Pannexin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Frontiers | Molecular pathways of pannexin1-mediated neurotoxicity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine triphosphate release inhibitors targeting pannexin1 improve recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bizarre pharmacology of the ATP release channel pannexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. genscript.com [genscript.com]
- 14. Structures of human Pannexin 1 reveal ion pathways and mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of carbenoxolone on human myocardial conduction: a tool to investigate the role of gap junctional uncoupling in human arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mefloquine blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mefloquine blockade of Pannexin1 currents: resolution of a conflict - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FDA Drug Safety Communication: FDA approves label changes for antimalarial drug mefloquine hydrochloride due to risk of serious psychiatric and nerve side effects | FDA [fda.gov]
- 23. drugs.com [drugs.com]
- 24. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pannexin 1 Contributes to ATP Release in Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Carbenoxolone Disodium Salt Versus Newer Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carbenoxolone (B1668346), a derivative of glycyrrhetinic acid from licorice root, is a compound with a multifaceted pharmacological profile. It has historically been used for treating peptic ulcers but is now primarily utilized as a research tool due to its dual inhibitory actions on both 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes and gap junction channels. This guide provides an objective comparison of Carbenoxolone's efficacy against newer, more selective inhibitors in these two distinct areas, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and drug development.
Part 1: Carbenoxolone as an 11β-HSD Inhibitor
Carbenoxolone inhibits both isoforms of 11β-hydroxysteroid dehydrogenase: 11β-HSD1, which converts inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which inactivates cortisol.[1] This lack of selectivity is a key differentiator from modern inhibitors that primarily target 11β-HSD1 for therapeutic applications in metabolic syndrome, diabetes, and cognitive disorders.[1][2]
Mechanism of Action: 11β-HSD1 Inhibition
11β-HSD1 is an intracellular enzyme that amplifies local glucocorticoid concentrations by converting cortisone to cortisol, a key driver in metabolic and cognitive pathologies.[3] Inhibition of this enzyme is a therapeutic strategy to reduce tissue-specific cortisol levels.[1]
Quantitative Data: Comparison of 11β-HSD1 Inhibitors
Newer generation inhibitors offer significantly improved potency and selectivity for 11β-HSD1 over 11β-HSD2, which is critical for avoiding the mineralocorticoid-related side effects associated with Carbenoxolone, such as hypertension and hypokalemia.[1]
| Inhibitor | Target(s) | Selectivity | Potency (IC50 / Ki) | Therapeutic Focus | Key Side Effects |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Non-selective | 82% inhibition at 1.6 µM (liver homogenates)[4] | Peptic ulcers (historical), research tool | Hypokalemia, hypertension, sodium/water retention[1] |
| UE2343 (Xanamem™) | 11β-HSD1 | Selective for 11β-HSD1 over 11β-HSD2[1] | IC50 = 26 nM (human)[5] | Alzheimer's disease, cognitive impairment[2][6] | Headache, diarrhea, thrombophlebitis[6] |
| PF-915275 | 11β-HSD1 | High (>1000-fold vs 11β-HSD2) | Ki = 2.3 nM (human)[4][7] | Type 2 Diabetes, Metabolic Syndrome[8] | Generally well-tolerated in Phase 1 trials[9] |
Experimental Protocols & Workflows
This assay is a high-throughput method to determine the potency (IC50) of inhibitors against recombinant 11β-HSD1.[10]
-
Principle: The assay measures the enzymatic conversion of radiolabeled [3H]-cortisone to [3H]-cortisol. A specific antibody coupled to scintillant-coated beads binds the [3H]-cortisol product, bringing it in close proximity to the scintillant to generate a light signal. Unbound substrate does not generate a signal.[10]
-
Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is used as the enzyme source. The substrate is [3H]-cortisone, and NADPH serves as the cofactor.[10]
-
Reaction Incubation: The enzyme, substrate, cofactor, and varying concentrations of the test inhibitor are incubated in a microplate at 37°C.[10]
-
Detection: The reaction is stopped, and scintillant-coated beads coupled with an anti-cortisol antibody are added. The plate is incubated to allow for product binding.[10]
-
Data Analysis: The light signal is measured using a microplate scintillation counter. The inhibitor concentration that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[10]
Part 2: Carbenoxolone as a Gap Junction Inhibitor
Carbenoxolone is widely used in research as a broad-spectrum, non-selective blocker of gap junction channels formed by connexin proteins.[11] This action is independent of its effects on 11β-HSD. However, its lack of specificity for particular connexin subtypes and its off-target effects have prompted the development of more targeted inhibitors for studying cellular communication.[11][12]
Mechanism of Action: Gap Junction Inhibition
Gap junctions are intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, coordinating tissue function. Carbenoxolone blocks this communication.[13] In some contexts, Carbenoxolone blockade can trigger a compensatory upregulation of Connexin43 (Cx43) expression via a Protein Kinase A (PKA)-dependent pathway.[13]
Quantitative Data: Comparison of Gap Junction Inhibitors
Newer generation inhibitors provide greater specificity for connexin subtypes or even for hemichannels versus complete gap junction channels, allowing for more precise dissection of cellular signaling pathways.
| Inhibitor | Target(s) | Selectivity | Mechanism | Key Application / Finding |
| Carbenoxolone | Broad-spectrum Connexins, Pannexins | Non-selective; also has off-target effects on other channels and receptors[11][14] | Blocks gap junction intercellular communication (GJIC)[13] | General GJIC blockade in research; anticonvulsant effects observed[15] |
| Tonabersat | Cx43, Cx26 | Selective for hemichannels at low concentrations; inhibits GJs at higher concentrations[16][17] | Directly inhibits Cx43 hemichannel opening, preventing ATP release[16][17] | Neuroprotection; reduces inflammation by blocking NLRP3 inflammasome activation[16][18] |
| Gap19 | Cx43 Hemichannels | Highly selective for Cx43 hemichannels; does not block GJs or other connexin hemichannels[19][20] | Mimetic peptide from the Cx43 cytoplasmic loop that prevents channel opening[20][21] | Dissects the specific role of Cx43 hemichannels from GJs in pathology[19][21] |
| Gap26 / Gap27 | Cx43, Cx37, Cx40 | Connexin-specific mimetic peptides | Mimetic peptides from the extracellular loops of connexins that block docking/channel function[21] | Interrupts cell-cell coupling in a connexin-specific manner[22] |
Experimental Protocols & Workflows
This is a straightforward functional assay to qualitatively and quantitatively assess gap junctional intercellular communication (GJIC).[23][24]
-
Principle: A confluent monolayer of cells is mechanically scraped in the presence of a membrane-impermeable fluorescent dye (e.g., Lucifer Yellow). The dye enters the damaged cells along the scrape line and then passes into adjacent, intact cells through functional gap junctions.[25][26]
-
Cell Culture: Plate cells to form a confluent monolayer on coverslips or in multi-well plates.[26]
-
Inhibitor Treatment: Pre-incubate cells with the test inhibitor (e.g., Carbenoxolone) or vehicle control.
-
Scraping and Dye Loading: Rinse the monolayer and perform the scrape with a needle or scalpel in the presence of a dye solution (e.g., 0.5-1% Lucifer Yellow).[26]
-
Incubation: Allow a short incubation period (e.g., 5-8 minutes) for the dye to transfer to neighboring cells.[25][26]
-
Washing and Fixation: Thoroughly wash the cells to remove extracellular dye and fix with paraformaldehyde.[26]
-
Imaging and Analysis: Visualize the dye spread using fluorescence microscopy. The extent of dye transfer away from the scrape line is measured to quantify GJIC, which is expected to be reduced in the presence of an effective inhibitor.[25]
This electrophysiological technique provides the most direct and quantitative measurement of the electrical conductance between two coupled cells (junctional conductance, gj).[27][28]
-
Principle: Two patch-clamp pipettes are used to independently voltage-clamp two adjacent, coupled cells. A voltage step is applied to one cell (the "driver" cell), and the resulting current required to hold the second cell at a constant voltage is measured. This current is the junctional current (Ij), from which junctional conductance can be calculated.[29]
-
Cell Preparation: Isolate pairs of coupled cells from culture or tissue.
-
Recording Configuration: Achieve a whole-cell recording configuration on both cells of a pair.[27]
-
Voltage Protocol: Clamp both cells at the same holding potential. Apply a series of voltage steps to one cell and record the current in both cells.
-
Data Analysis: Calculate junctional conductance using the formula: gj = -Ij / (V1 - V2), where Ij is the current in the second cell and (V1 - V2) is the transjunctional voltage. The effect of an inhibitor is measured by the reduction in gj after its application.[29]
Conclusion
Carbenoxolone disodium (B8443419) salt remains a valuable, albeit non-selective, tool for inducing broad inhibition of 11β-HSD enzymes and gap junction communication in preclinical research. However, for studies requiring target specificity and a clearer path toward therapeutic development, newer generation inhibitors offer significant advantages.
-
For 11β-HSD1 Research: Selective inhibitors like UE2343 and PF-915275 provide high potency and eliminate the confounding off-target and side effects of Carbenoxolone, making them superior tools for investigating the role of 11β-HSD1 in metabolic and neurological diseases.
-
For Gap Junction Research: The choice of inhibitor depends on the experimental question. While Carbenoxolone can be used for general blockade, specific tools like Tonabersat (for Cx43 hemichannels) and mimetic peptides such as Gap19 (highly selective for Cx43 hemichannels) allow for a much more nuanced investigation of the distinct roles of hemichannels versus gap junctions and the contributions of specific connexin isoforms.[16][19]
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The protective effect of carbenoxolone on gap junction damage in the hippocampal CA1 area of a temporal lobe epilepsy rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Scrape loading–dye transfer assay [bio-protocol.org]
- 26. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
- 27. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 28. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative analysis of dual whole-cell voltage-clamp determination of gap junctional conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenoxolone's Impact on Protein Expression: A Western Blot Analysis Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the effects of Carbenoxolone on protein expression, with a focus on Western blot analysis. This guide provides a comparative overview of Carbenoxolone's performance against other alternatives, supported by experimental data.
Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is widely recognized for its ability to modulate protein expression, playing a significant role in various cellular processes. Its primary mechanism of action involves the inhibition of gap junction communication by blocking channels formed by connexin proteins.[1] This guide delves into the experimental evidence, primarily from Western blot analyses, that elucidates the effects of Carbenoxolone on key proteins and pathways.
Quantitative Analysis of Protein Expression Modulation
Western blot analysis has been instrumental in quantifying the changes in protein expression induced by Carbenoxolone. The following tables summarize the key findings from various studies.
Connexin 43 (Cx43) Expression
Carbenoxolone has been shown to significantly influence the expression of Connexin 43 (Cx43), a key protein in gap junction channels.
| Treatment | Cell/Tissue Type | Change in Cx43 Protein Expression | Reference |
| 100 µM Carbenoxolone (6 hours) | Bovine Aortic Endothelial Cells | Increased to 166% ± 22% of control | |
| Carbenoxolone (post-status epilepticus) | Rat Hippocampus | Significantly reduced seizure-induced overexpression |
Other Key Protein Targets
Carbenoxolone's influence extends beyond Connexin 43, affecting other critical signaling proteins.
| Protein Target | Treatment Conditions | Observed Effect on Protein Expression | Analytical Method |
| FOXO3 | 140 µM Carbenoxolone | Inhibited transcriptional activity (downstream targets DEPP and BIM promoter activity reduced to control levels) | Luciferase Reporter Assay |
| TRAIL | Carbenoxolone treatment in hepatocellular carcinoma | Upregulated expression | Immunohistochemistry, qRT-PCR |
| TRAILR2 | Carbenoxolone treatment in hepatocellular carcinoma | Upregulated expression | Immunohistochemistry, qRT-PCR |
Comparative Analysis with Alternative Compounds
The effects of Carbenoxolone on protein expression have been compared with other compounds, highlighting its unique activity.
| Compound | Target Protein | Effect on Protein Expression (compared to Carbenoxolone) | Reference |
| Aldosterone | Connexin 43 | No increase in expression | |
| Prednisolone | Connexin 43 | No increase in expression | |
| Quinine | Connexin 36 | Both Carbenoxolone and Quinine show effects on seizure activity, but direct quantitative Western blot comparison data is limited. |
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the data and replicating the findings.
Western Blot Protocol for Connexin 43 Analysis
This protocol outlines a standard procedure for analyzing Connexin 43 expression via Western blot.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Connexin 43 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein such as GAPDH or β-actin.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in a deeper understanding.
References
Validating the Targets of Carbenoxolone Disodium Salt: A Comparative Guide Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of a compound is a critical step in preclinical research. This guide provides a comprehensive overview of how knockout (KO) cell lines can be effectively utilized to validate the targets of Carbenoxolone disodium (B8443419) salt, a widely used inhibitor with known dual activities against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and gap junction proteins (connexins).
This guide will objectively compare the performance of Carbenoxolone with alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the design and execution of validation studies.
Comparison of Carbenoxolone and Alternative Inhibitors
The following tables summarize the quantitative data on the inhibitory activities of Carbenoxolone and its alternatives against their respective targets. The use of knockout cell lines provides a definitive control to assess on-target versus off-target effects.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
| Inhibitor | Target(s) | Potency (IC50 or % Inhibition) | Cell Line/System | Key Findings |
| Carbenoxolone | 11β-HSD1, 11β-HSD2, Gap Junctions | 82% inhibition at 1.6 µmol/L[1] | Liver homogenates | Non-selective inhibitor of 11β-HSD isozymes. |
| PF-915275 | 11β-HSD1 | 2.3 nM[1] | Recombinant human 11β-HSD1 | Highly potent and selective inhibitor of 11β-HSD1. |
| Glycyrrhetinic Acid | 11β-HSD1, 11β-HSD2 | Not specified | Not specified | Parent compound of Carbenoxolone with similar non-selective inhibitory profile. |
Gap Junction (Connexin) Inhibition
| Inhibitor | Target(s) | Effect in Wild-Type Cells/Animals | Effect in Knockout (KO) Cells/Animals | Key Findings |
| Carbenoxolone | Gap Junctions (various connexins), 11β-HSDs | Suppresses epileptiform activity | Antiepileptic effects persist in Connexin 36 KO mice | Suggests off-target effects (e.g., on GABA-A receptors) contribute to its anticonvulsant activity. |
| Mefloquine | Gap Junctions (e.g., Connexin 36) | Suppresses epileptiform activity | No effect on epileptiform discharges in Connexin 36 KO mice | Demonstrates on-target effect for its anticonvulsant activity in this model. |
| Heptanol | Gap Junctions (non-specific) | Inhibits microtissue self-assembly | Not specified | A non-specific gap junction blocker often used as a comparator. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the targets of Carbenoxolone and compare its efficacy and specificity with other inhibitors.
Generation of HSD11B1 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable HSD11B1 knockout cell line to serve as a negative control for validating the on-target effects of Carbenoxolone.
Materials:
-
HEK293T or other suitable human cell line
-
CRISPR-Cas9 system (e.g., lentiCRISPR v2 plasmid)
-
sgRNA targeting a critical exon of the HSD11B1 gene
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin for selection
-
Single-cell cloning supplies
-
PCR primers for genomic DNA sequencing
-
Antibodies for Western blot analysis of 11β-HSD1 protein
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting an early exon of the HSD11B1 gene into the lentiCRISPR v2 plasmid.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPR-HSD11B1 plasmid and lentiviral packaging plasmids.
-
Transduction: Transduce the target cell line with the harvested lentivirus.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) in the HSD11B1 gene in the clonal populations.
-
Western Blot: Verify the absence of 11β-HSD1 protein expression in the knockout clones compared to wild-type cells.
-
11β-HSD1 Activity Assay (Cortisone to Cortisol Conversion)
This assay measures the enzymatic activity of 11β-HSD1 in wild-type and HSD11B1 knockout cells and assesses the inhibitory effect of Carbenoxolone.
Materials:
-
Wild-type and HSD11B1 KO cells
-
Cortisone (B1669442) (substrate)
-
Carbenoxolone and other test inhibitors
-
Cell culture medium
-
ELISA kit for cortisol detection
Procedure:
-
Cell Plating: Plate wild-type and HSD11B1 KO cells in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Carbenoxolone or other inhibitors for 1 hour.
-
Substrate Addition: Add cortisone to the cell culture medium to a final concentration of 100 nM.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit.
-
Data Analysis: Calculate the percentage of cortisone to cortisol conversion and determine the IC50 values for the inhibitors in wild-type cells. Confirm the lack of conversion in HSD11B1 KO cells.
Gap Junctional Intercellular Communication (GJIC) Assay: Scrape-Loading Dye Transfer
This is a simple and rapid method to qualitatively and quantitatively assess GJIC.
Materials:
-
Wild-type and Connexin KO (e.g., Cx43 KO) cells
-
Lucifer Yellow dye
-
Carbenoxolone and other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to confluence in a petri dish.
-
Inhibitor Treatment: Treat the cells with Carbenoxolone or other inhibitors for a designated time.
-
Scraping: Make a single scrape across the cell monolayer with a sterile scalpel blade in the presence of Lucifer Yellow dye solution.
-
Incubation: Incubate for 5-10 minutes to allow dye uptake by the damaged cells and transfer to adjacent cells via gap junctions.
-
Washing: Wash the cells thoroughly with PBS to remove excess dye.
-
Imaging: Immediately visualize the dye transfer using a fluorescence microscope.
-
Quantification: Measure the distance of dye migration from the scrape line. In knockout cells, the dye should not spread beyond the initially loaded cells.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for target validation and the signaling pathways affected by Carbenoxolone.
Caption: Workflow for validating a drug's target using knockout cell lines.
References
Assessing the specificity of Carbenoxolone disodium salt for pannexin-1 over connexins
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological agents is paramount. This guide provides a detailed comparison of the inhibitory effects of Carbenoxolone disodium (B8443419) salt on pannexin-1 (Panx1) channels versus its off-target effects on connexin (Cx) channels, supported by experimental data and detailed protocols.
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid, is widely utilized as an inhibitor of both pannexin and connexin channels. However, its efficacy and specificity vary significantly between these two channel families. This guide aims to dissect these differences, offering a clear perspective on its utility as a research tool and its potential therapeutic applications.
Quantitative Comparison of Inhibitory Activity
Carbenoxolone generally exhibits a higher potency for pannexin-1 channels compared to most connexin isoforms. The half-maximal inhibitory concentration (IC50) values collated from various studies are presented below, illustrating the differential sensitivity of these channels to CBX.
| Channel | IC50 (µM) | Cell Type/System | Reference |
| Pannexin-1 (Panx1) | 2 | Human Embryonic Kidney (HEK) 293 cells | [1] |
| 4 | Mouse Embryonic Kidney (HEK) 293 cells | [1] | |
| 5 | Xenopus laevis oocytes | [1] | |
| Connexin 26 (Cx26) | 21 | Xenopus laevis oocytes | [1] |
| Connexin 30 (Cx30) | 748.2 | LN215 cells | [2] |
| Connexin 38 (Cx38) | 34 | Xenopus laevis oocytes | [1] |
| Connexin 40 (Cx40) | 105.2 | LN215 cells | [2] |
| Connexin 43 (Cx43) | 5.6 | LN215 cells | [2] |
| Other Targets | |||
| Voltage-gated Ca2+ channels | 48 | Retina | [1] |
| P2X7 receptors | 0.175 | [1] |
Mechanism of Action: A Tale of Two Channels
The inhibitory mechanism of Carbenoxolone on pannexin-1 is multifaceted. It is understood to interact with the first extracellular loop of the Panx1 channel, which is a crucial element in its gating mechanism.[3][4] This interaction is not a simple pore-blocking mechanism; mutations in this loop can abolish or even reverse the inhibitory effect of CBX.[3]
In contrast, the mechanism of CBX's effect on connexin channels is less clearly defined and appears to be more complex.[5] For some connexin isoforms, such as Cx43, high concentrations of CBX do not lead to complete inhibition of junctional coupling.[5] The slow kinetics of inhibition for connexin channels suggest an indirect mechanism of action, possibly involving alterations in protein trafficking or interactions with cytoplasmic signaling molecules.[5]
Experimental Protocols
To aid researchers in replicating and building upon existing findings, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Pannexin-1 Activity
This protocol is adapted from studies investigating the electrophysiological properties of Panx1 channels in response to Carbenoxolone.[6]
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Pannexin-1 in DMEM supplemented with 10% FBS and antibiotics.
- Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
- External (bath) solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 13 Glucose, 10 HEPES. Adjust pH to 7.3 with NaOH.
- Internal (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.0 with NaOH.
- Carbenoxolone stock solution: Prepare a high-concentration stock (e.g., 100 mM) in the external solution and dilute to the final desired concentrations for perfusion.
3. Recording:
- Pull borosilicate glass micropipettes to a resistance of 1-6 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a Panx1-expressing cell.
- Hold the cell at a membrane potential of -60 mV.
- Apply a voltage-step protocol to elicit Panx1 currents. A typical protocol involves stepping the voltage from -100 mV to +100 mV in 20 mV increments for 1 second per step.
- Perfuse the cell with the external solution containing the desired concentration of Carbenoxolone using a rapid solution exchange system.
- Record the currents before and after the application of Carbenoxolone to determine the extent of inhibition.
Dye Uptake Assay for Hemichannel Activity
This protocol is a generalized method based on various dye uptake studies to assess the activity of pannexin and connexin hemichannels.
1. Cell Preparation:
- Plate cells (e.g., HEK293 expressing the channel of interest or primary cells) in a 96-well plate and grow to confluence.
2. Solutions and Reagents:
- Assay Buffer: A balanced salt solution (e.g., HBSS).
- Fluorescent Dye: Ethidium bromide (5 µM) or 5(6)-carboxyfluorescein (B613776) (non-hazardous alternative).
- Carbenoxolone: Prepare a stock solution and dilute to working concentrations in the assay buffer.
3. Procedure:
- Wash the cells twice with the assay buffer.
- Pre-incubate the cells with various concentrations of Carbenoxolone or vehicle control for 10-15 minutes at 37°C.
- Add the fluorescent dye to the wells.
- If studying stimulus-induced dye uptake (e.g., via P2X7 receptor activation), add the stimulus (e.g., ATP) at this point.
- Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular fluorescence indicates dye uptake through open hemichannels.
- Calculate the rate of dye uptake and compare the inhibition by Carbenoxolone across different channel types.
Iodide-YFP Gap Junction Intercellular Communication (GJIC) Assay
This high-throughput screening assay is used to measure the activity of gap junctions formed by connexins.[1][7]
1. Cell Line Preparation:
- Generate two stable cell lines:
- Donor cells: Expressing the iodide transporter SLC26A4.
- Acceptor cells: Expressing a yellow fluorescent protein (YFP) variant that is sensitive to iodide quenching.
- Both cell lines should also express the connexin of interest.
2. Assay Procedure:
- Co-culture the donor and acceptor cells in a 96-well plate to allow for the formation of gap junctions.
- Treat the cells with various concentrations of Carbenoxolone or a vehicle control.
- Add an iodide-containing solution to the wells.
- Iodide enters the donor cells through the SLC26A4 transporter and then passes through the gap junctions into the acceptor cells.
- In the acceptor cells, the iodide quenches the YFP fluorescence.
- Measure the rate of YFP fluorescence quenching using a kinetic plate reader.
- A decrease in the rate of quenching indicates inhibition of gap junctional intercellular communication.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental processes and the molecular interactions involved, the following diagrams are provided.
Caption: Workflow of a dye uptake assay to assess channel inhibition.
Caption: Carbenoxolone's targets and their downstream effects.
Conclusion
While Carbenoxolone disodium salt is a valuable tool for studying pannexin-1 and connexin channels, its specificity is not absolute. The data clearly indicates a preferential, though not exclusive, inhibition of Panx1 over most connexin isoforms. Researchers must consider its off-target effects, particularly on certain connexins like Cx43 and other membrane channels such as P2X7 receptors, when interpreting experimental results. The provided protocols and diagrams serve as a resource for designing and executing experiments to further elucidate the nuanced pharmacology of this widely used channel blocker.
References
- 1. Video: An Iodide-Yellow Fluorescent Protein-Gap Junction-Intercellular Communication Assay [jove.com]
- 2. Carbenoxolone blocks endotoxin-induced protein kinase R (PKR) activation and high mobility group box 1 (HMGB1) release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Iodide-Yellow Fluorescent Protein-Gap Junction-Intercellular Communication Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Carbenoxolone Disodium Salt
For researchers, scientists, and drug development professionals investigating the effects of Carbenoxolone (B1668346) disodium (B8443419) salt, rigorous experimental design is paramount. This guide provides a comparative analysis of appropriate controls and alternatives for studying Carbenoxolone, focusing on its two primary mechanisms of action: the blockade of gap junctions and the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD).
Carbenoxolone is a derivative of glycyrrhetinic acid, a component of licorice root.[1][2] It is widely used in research to study intercellular communication and glucocorticoid metabolism. However, its dual activity necessitates carefully chosen controls to isolate and understand its specific effects in any given experimental model.
Understanding the Dual Mechanism of Carbenoxolone
Carbenoxolone's biological effects stem from two well-documented molecular interactions:
-
Gap Junction Blockade: Carbenoxolone is a non-selective blocker of gap junction channels, which are formed by connexin proteins and allow for direct intercellular communication.[1][3] This action can disrupt electrical and metabolic coupling between cells.
-
11β-HSD Inhibition: Carbenoxolone inhibits 11β-hydroxysteroid dehydrogenase, an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[4][5] This leads to an increase in local cortisol concentrations, which can have significant physiological effects.
To dissect these two primary effects, a combination of positive and negative controls is essential.
Control Strategies and Alternative Compounds
A well-designed experiment to study Carbenoxolone should include controls that address both of its mechanisms of action. This often involves using compounds with more specific activities or employing genetic models.
Negative Controls:
An ideal negative control would be a structurally similar molecule to Carbenoxolone that lacks its biological activity. While glycyrrhizic acid is the parent compound of Carbenoxolone, both it and its derivatives, such as 18α-glycyrrhetinic acid, have been shown to inhibit gap junctions and 11β-HSD, making them unsuitable as inactive controls.[6][7] Therefore, a vehicle control (the solvent used to dissolve Carbenoxolone, e.g., DMSO or saline) is the most appropriate negative control in most experimental setups.
Controls for Gap Junction Blockade:
To confirm that an observed effect is due to gap junction blockade, other, more specific inhibitors can be used.
-
Mefloquine (B1676156): An antimalarial drug that is a potent blocker of specific connexin subtypes, particularly Cx36 and Cx50.[8][9]
-
Quinine: Another antimalarial that selectively blocks certain connexin channels, such as Cx36 and Cx50, though it is generally less potent than mefloquine.[10][11]
Genetic models, such as connexin knockout mice (e.g., Cx36 knockout) , can also serve as excellent negative controls to verify the role of specific gap junctions in a physiological process.[12]
Controls for 11β-HSD Inhibition:
To isolate the effects of 11β-HSD inhibition, more selective inhibitors can be employed as positive controls.
-
PF-915275: A potent and highly selective 11β-HSD1 inhibitor.
-
UE2343 (Xanamem™): A selective 11β-HSD1 inhibitor with good brain penetration.
The use of these selective inhibitors can help to differentiate the effects of 11β-HSD1 inhibition from the gap junction blocking properties of Carbenoxolone.
Quantitative Comparison of Inhibitors
The following tables summarize the quantitative data for Carbenoxolone and its alternatives, providing a basis for selecting the appropriate compounds for control experiments.
Table 1: Comparison of Gap Junction Blockers
| Compound | Target Connexin(s) | IC50 | % Inhibition (Concentration) | Reference(s) |
| Carbenoxolone | Non-selective | Not consistently reported | Varies by cell type and connexin | [3][13] |
| Mefloquine | Cx36 | ~300 nM | ~55% (0.3 µM), ~90% (1 µM) | [8][9] |
| Cx50 | ~1.1 µM | ~97% (3 µM) | [8][9] | |
| Cx43 | >10 µM | 43% (10 µM) | [8] | |
| Cx26, Cx32, Cx46 | >10 µM | <10% (10 µM) | [8] | |
| Quinine | Cx36 | 32 µM | - | [10] |
| Cx50 | 73 µM | 58% (100 µM), 89% (300 µM) | [10] | |
| Cx26, Cx32, Cx40, Cx43 | >300 µM | <10% (300 µM) | [10] |
Table 2: Comparison of 11β-HSD1 Inhibitors
| Compound | Target | IC50 / Ki | % Inhibition (Concentration) | Selectivity | Reference(s) |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | Ki = 11 nM (human 11β-HSD1) | - | Non-selective | [5][14] |
| PF-915275 | 11β-HSD1 | 2.3 nM | - | High (1.5% inhibition of 11β-HSD2 at 10 µM) | |
| UE2343 (Xanamem™) | 11β-HSD1 | - | - | Selective for 11β-HSD1 over 11β-HSD2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are protocols for key experiments used to study the effects of Carbenoxolone.
Protocol 1: Scrape-Loading/Dye Transfer Assay for Gap Junction Communication
This method assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye from loaded cells to adjacent, unloaded cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow CH, lithium salt (fluorescent dye)
-
Scalpel blade
-
Fluorescence microscope
Procedure:
-
Grow cells to confluence in a culture dish.
-
Wash the cell monolayer twice with PBS.
-
Add a small volume of Lucifer Yellow solution (e.g., 0.5% w/v in PBS) to cover the cells.
-
Gently make several scrapes across the cell monolayer with a sterile scalpel blade.
-
Incubate for 3-5 minutes at room temperature to allow the dye to enter the scraped cells.
-
Wash the monolayer three times with PBS to remove extracellular dye.
-
Add fresh, pre-warmed cell culture medium.
-
Incubate for an appropriate time (e.g., 5-15 minutes) to allow for dye transfer through gap junctions.
-
Observe and capture images of the cells using a fluorescence microscope. The extent of dye transfer from the initially loaded cells along the scrape line to neighboring cells is a measure of GJIC.
-
To test inhibitors, pre-incubate the cells with the compound (e.g., Carbenoxolone) for a desired time before performing the scrape-loading procedure.
Protocol 2: In Vitro 11β-HSD1 Activity Assay
This assay measures the enzymatic activity of 11β-HSD1 by quantifying the conversion of a substrate (e.g., cortisone) to its product (cortisol).
Materials:
-
Cell or tissue homogenates (containing 11β-HSD1)
-
NADPH (cofactor)
-
Cortisone (substrate)
-
[³H]-Cortisone (radiolabeled substrate for sensitive detection)
-
Inhibitor compounds (e.g., Carbenoxolone)
-
Scintillation fluid and counter or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare cell or tissue homogenates containing the 11β-HSD1 enzyme.
-
In a reaction tube, combine the homogenate, NADPH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (a mixture of unlabeled and [³H]-cortisone).
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).
-
Extract the steroids from the aqueous phase using an organic solvent.
-
Separate the substrate (cortisone) and product (cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Experimental Logic and Pathways
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to meet the specified visualization requirements.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 3. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid activity of carbenoxolone: contrasting effects of carbenoxolone and liquorice on 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent block of Cx36 and Cx50 gap junction channels by mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinine blocks specific gap junction channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Quinine on Chemical Kindling and Passive Avoidance Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbenoxolone Modifies Spontaneous Inhibitory and Excitatory Synaptic Transmission in Rat Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Carbenoxolone Disodium Salt: A Comparative Analysis for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbenoxolone (B1668346) disodium (B8443419) salt with alternative therapies, supported by statistical analysis of treatment group data and detailed experimental protocols. Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root, has been historically used in the treatment of gastric and duodenal ulcers. Its multifaceted mechanism of action, primarily involving the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and the blockade of gap junction channels, has prompted further investigation into its therapeutic potential.
Performance Comparison with Alternative Therapies
Clinical trials have evaluated the efficacy of Carbenoxolone in treating peptic ulcers, often comparing it with placebo and other active treatments. The following tables summarize the quantitative data from these studies, highlighting healing rates and side effect profiles.
Table 1: Healing Rates in Gastric Ulcer Clinical Trials
| Treatment Group | Dosage | Duration | Number of Patients | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | p-value |
| Carbenoxolone | 300 mg/day for 1 week, then 150 mg/day for 5 weeks | 6 weeks | 27 | 52 | Cimetidine (B194882) | 78 | - |
| Carbenoxolone | 100 mg three times daily for 1 week, then 50 mg three times daily for 5 weeks | 6 weeks | 29 | 52 | Pirenzepine | 59 | Not Significant |
| Carbenoxolone | 300 mg/day | 4 weeks | 24 | 68.9 (ulcer size reduction) | BX24 (analogue) | 14.6 - 51.0 (ulcer size reduction) | - |
| Carbenoxolone | 50 mg three times daily | 6 weeks | 20 | No significant difference from placebo | Placebo | - | > 0.05 |
| Carbenoxolone | - | 4-6 weeks | 20 | - | Placebo | - | < 0.05 (endoscopic improvement) |
Table 2: Healing Rates in Duodenal Ulcer Clinical Trials
| Treatment Group | Dosage | Duration | Number of Patients | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | p-value |
| Carbenoxolone | - | 6 weeks | 21 | 66.7 | Placebo | 30.4 | < 0.016[1] |
| Carbenoxolone | - | 3-5 weeks | 46 | >70 | Placebo | ~36 | - |
Table 3: Reported Side Effects in Clinical Trials
| Side Effect | Carbenoxolone Frequency | Comparator | Comparator Frequency |
| Hypokalaemia | 12 out of 27 patients | Cimetidine | Not Reported |
| Oedema, Hypokalaemia, Hypertension | ~30% of patients | Pirenzepine | 25% (minor symptoms) |
| Fluid retention, Electrolyte disturbances | 11 out of 24 patients (46%) | BX24 (analogue) | 0% |
| Weight gain, Rise in diastolic blood pressure, Hypokalaemia | Observed | Placebo | Not Reported |
It is important to note that while Carbenoxolone has demonstrated efficacy in ulcer healing compared to placebo, its therapeutic window is narrow due to a significant incidence of side effects, primarily related to its mineralocorticoid activity.[1][2][3][4] Modern treatments for peptic ulcers, such as proton pump inhibitors (e.g., omeprazole), have largely superseded Carbenoxolone due to their superior efficacy and more favorable safety profiles. A double-blind study comparing omeprazole (B731) and cimetidine for prepyloric gastric ulcers showed that at two, four, and six weeks, ulcers healed in a larger percentage of patients treated with omeprazole (54%, 81%, and 86%) than those treated with cimetidine (39%, 73%, and 78%), with a statistically significant difference at two weeks (p < 0.05).[5]
Key Mechanisms of Action
Carbenoxolone's biological effects are primarily attributed to two distinct molecular mechanisms:
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Carbenoxolone inhibits the enzyme 11β-HSD1, which is responsible for converting inactive cortisone (B1669442) to active cortisol in various tissues.[6][7] This inhibition leads to an increase in local cortisol concentrations, which can have both therapeutic and adverse effects.
-
Blockade of Gap Junctions: Carbenoxolone is a broad-spectrum inhibitor of gap junction channels, which are formed by connexin proteins and mediate direct intercellular communication.[8][9] This action is thought to contribute to its effects in various physiological and pathological processes, including neuronal synchronization and inflammation.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Carbenoxolone are provided below.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of Carbenoxolone on 11β-HSD1 activity.
Methodology:
-
Enzyme Source: Liver homogenates from untreated mice are prepared as a source of 11β-HSD1.
-
Reaction Mixture: The homogenates are incubated in a reaction buffer containing a known concentration of the substrate, cortisone.
-
Inhibitor Addition: Carbenoxolone is added to the reaction mixture at various concentrations (e.g., 0.4, 0.8, 1.6, and 3.2 μmol/L).[7]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at 37°C.
-
Steroid Extraction and Analysis: The reaction is stopped, and steroids are extracted. The conversion of cortisone to cortisol is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage inhibition of cortisol production is calculated for each Carbenoxolone concentration to determine the IC50 value.
In Vitro Gap Junction Dye Transfer Assay (Scrape Loading)
Objective: To assess the effect of Carbenoxolone on gap junctional intercellular communication (GJIC).
Methodology:
-
Cell Culture: A monolayer of cells, such as bovine aortic endothelial cells (BAEC), is grown to confluence in a culture dish.[11]
-
Scrape Loading: A scrape or incision is made in the cell monolayer using a sharp blade in the presence of a fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow).
-
Treatment: The cells are treated with Carbenoxolone (e.g., 100 μM) in a serum-free medium for a specified duration.[11]
-
Dye Transfer Visualization: The transfer of the fluorescent dye from the loaded cells at the edge of the scrape to adjacent, non-loaded cells is visualized using fluorescence microscopy.
-
Quantification: The extent of dye transfer, representing the degree of GJIC, can be quantified by measuring the distance of dye spread or the number of dye-coupled cells.
In Vivo Gastric Ulcer Model
Objective: To evaluate the ulcer-protective effect of Carbenoxolone in an animal model.
Methodology:
-
Animal Model: Wistar rats are fasted for 24 hours with free access to water.[12]
-
Treatment: Animals are orally administered with different doses of Carbenoxolone (e.g., 200 mg/kg and 300 mg/kg). A control group receives the vehicle, and a positive control group may receive a known anti-ulcer drug like Ranitidine (e.g., 50 mg/kg).[12]
-
Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of an ulcerogenic agent, such as a mixture of 70% ethanol (B145695) and 5% HCl.[12]
-
Evaluation: After a set period (e.g., 4 hours), the animals are sacrificed, and the stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated based on the number and severity of the lesions.
-
Statistical Analysis: The ulcer indices of the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of the protective effect.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to Carbenoxolone's activity.
Caption: Carbenoxolone inhibits 11β-HSD1, blocking the conversion of inactive cortisone to active cortisol.
Caption: Carbenoxolone blocks gap junction channels, inhibiting direct intercellular communication.
Caption: Experimental workflow for evaluating the anti-ulcer activity of Carbenoxolone in a rat model.
References
- 1. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled comparison of cimetidine and carbenoxolone sodium in gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a new carbenoxolone analogue (BX24), zinc sulphate, and vitamin A in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of omeprazole and cimetidine on prepyloric gastric ulcer: double blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 11. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crsubscription.com [crsubscription.com]
Safety Operating Guide
Proper Disposal of Carbenoxolone Disodium Salt: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Carbenoxolone disodium (B8443419) salt in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Carbenoxolone disodium salt is a derivative of glycyrrhetinic acid used in research. While its acute toxicity is relatively low, proper disposal is necessary to prevent environmental contamination and ensure workplace safety. The primary determinant for the disposal protocol of any chemical, including this compound, is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).
Waste Classification Protocol
Currently, this compound is not specifically listed as a hazardous waste by the EPA. However, it is incumbent upon the waste generator (the laboratory) to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).
Experimental Protocol: Hazardous Waste Determination
-
Review Safety Data Sheet (SDS): The SDS for this compound should be consulted for any specific disposal recommendations or hazard classifications. The SDS will provide information on physical and chemical properties, such as flash point and pH, which are relevant to determining ignitability (B1175610) and corrosivity.
-
Assess RCRA Characteristics:
-
Ignitability: Based on available data, this compound is a combustible solid but does not meet the criteria for an ignitable hazardous waste.
-
Corrosivity: The substance is not known to be corrosive.
-
Reactivity: It is stable under normal conditions and does not exhibit hazardous reactivity.[1]
-
Toxicity: A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if the waste leaches any toxic constituents at concentrations that would classify it as hazardous. However, there is no indication from available data that this compound would fail this test.
-
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on waste classification and disposal procedures. They can provide guidance on whether this compound is considered hazardous at your location and what the specific disposal protocols are.
Based on available information, this compound is likely to be classified as a non-hazardous pharmaceutical waste . The following procedures are based on this classification.
Disposal Procedures for Non-Hazardous this compound
If this compound is determined to be non-hazardous, it must still be disposed of in a manner that prevents its release into the environment. It should not be disposed of in the regular trash or poured down the drain.[2]
Step-by-Step Disposal Guide:
-
Segregation: Isolate the this compound waste from other waste streams. It should be placed in a designated, properly labeled container for non-hazardous pharmaceutical waste. These containers are often color-coded (e.g., blue or white) to distinguish them from containers for hazardous waste (often black) or sharps.[3]
-
Containerization:
-
Use a secure, leak-proof container that is clearly labeled "Non-Hazardous Pharmaceutical Waste" and includes the chemical name "this compound."
-
For solid waste, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.
-
For solutions, collect the waste in a sealed, non-reactive container.
-
-
Labeling: The label should clearly identify the contents and the accumulation start date.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection of the non-hazardous pharmaceutical waste by your institution's EHS department or a licensed chemical waste disposal contractor. The most common and recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[4]
Handling of Spills
In the event of a spill, the following procedures should be followed:
-
Ensure Proper Ventilation: If the spill involves a powder, avoid creating dust.
-
Wear Personal Protective Equipment (PPE): This includes gloves, eye protection, and a lab coat.
-
Contain the Spill: For small spills of the solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust.
-
Clean the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Cleaning Materials: Any materials used for cleanup that are contaminated with this compound should be disposed of as non-hazardous pharmaceutical waste.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local and state regulations, the following table provides a qualitative summary of key disposal parameters for this compound, assuming a non-hazardous classification.
| Parameter | Guideline | Citation |
| RCRA Waste Code | Not listed as hazardous. Assumed to be non-hazardous pending generator's determination. | [1] |
| Primary Disposal Method | Incineration | [4] |
| Sewer Disposal | Prohibited | [2] |
| Landfill Disposal | Not recommended; incineration is the preferred method for pharmaceutical waste. | [4] |
| Container Type | Secure, leak-proof, and clearly labeled for non-hazardous pharmaceutical waste. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling Carbenoxolone Disodium Salt
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Carbenoxolone disodium (B8443419) salt, including personal protective equipment (PPE) guidelines, operational plans for handling and storage, and disposal procedures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE when handling Carbenoxolone disodium salt.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields (EN166 compliant), or a face shield.[1][2] | Protects against splashes and dust particles entering the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1] | Avoids direct contact with the skin, which can cause irritation.[1] |
| Respiratory Protection | A dust mask (type N95) or a particulate filter respirator is recommended, especially when handling powders and in areas with inadequate ventilation.[3][4] | Prevents inhalation of dust particles, which may cause respiratory irritation.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to minimize dust and aerosol formation.[5][6]
-
Avoid all personal contact, including inhalation and ingestion.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly with soap and water after handling.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][5]
-
The recommended storage temperature is refrigerated, between 2°C and 8°C.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention if irritation persists.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][6] |
Spill Response:
-
Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[6]
-
Major Spills: Evacuate the area and alert emergency responders. Control personal contact by wearing appropriate PPE. Prevent the spillage from entering drains or waterways.[6]
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
All disposal practices must be in accordance with federal, state, and local regulations.[3] Do not empty into drains.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
